1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQBPRJENODVPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=NN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106535-28-8 | |
| Record name | 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
An in-depth technical guide by a Senior Application Scientist
Executive Summary
This guide provides a detailed, two-step synthetic pathway for the preparation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a valuable heterocyclic ketone building block. The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, appearing in numerous antifungal and antiviral agents.[1][2] The target molecule serves as a key intermediate for the elaboration of more complex pharmaceutical candidates. The presented synthesis is designed for reliability and scalability, proceeding via regioselective N-methylation of 1H-1,2,4-triazole, followed by a directed C-H functionalization at the C5 position through lithiation and subsequent acylation. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and characterization data.
Introduction
The 1,2,4-Triazole Scaffold in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability have made it a cornerstone in the design of therapeutic agents.[1] Prominent examples include the antifungal drugs Fluconazole and Itraconazole, which function by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1][2] The versatility of the triazole ring allows for substitution at multiple positions, enabling fine-tuning of a molecule's steric and electronic properties to optimize biological activity and pharmacokinetic profiles.
Target Molecule Profile: this compound
The target compound, this compound, is a functionalized triazole featuring a methyl group at the N1 position and an acetyl (ethanone) group at the C5 position. This arrangement provides two key vectors for further chemical modification: the acetyl group can be elaborated through various carbonyl chemistries (e.g., aldol condensation, reduction, olefination), while the triazole ring itself can participate in further reactions. Its synthesis, therefore, is of significant interest to researchers in medicinal and process chemistry.
Retrosynthetic Analysis and Strategy
The synthesis is approached with a two-step strategy that logically disconnects the target molecule into commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
The chosen forward synthesis involves:
-
N-Methylation: Regioselective methylation of the 1H-1,2,4-triazole ring at the N1 position to yield the key intermediate, 1-methyl-1H-1,2,4-triazole.
-
C5-Acylation: Deprotonation of the acidic C5 proton of the intermediate, followed by quenching with an acetylating agent to install the ethanone moiety.
Synthesis of Intermediate 1: 1-Methyl-1H-1,2,4-triazole
Mechanistic Considerations
The alkylation of 1H-1,2,4-triazole can potentially occur at the N1 or N4 position. The regioselectivity is influenced by the base, solvent, and alkylating agent. Deprotonation of 1H-1,2,4-triazole with a base like sodium methoxide generates the triazolide anion.[3] Subsequent reaction with an electrophile such as iodomethane predominantly yields the thermodynamically more stable 1-substituted isomer.[4][5] This practical and scalable method overcomes challenges associated with the high water solubility of both the reactant and the product.[4]
Caption: Experimental workflow for N-methylation.
Detailed Experimental Protocol
Adapted from Belletire, J. L., et al. (2008). Synthetic Communications.[3][4]
-
Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1H-1,2,4-triazole (0.50 mol, 34.5 g).
-
Deprotonation: Add a 25% w/w solution of sodium methoxide in methanol (0.50 mol, 110 mL) to the flask. Stir the mixture for 15 minutes at room temperature until a clear solution of the sodium salt is formed.
-
Alkylation: Carefully add iodomethane (0.55 mol, 78.1 g, 34.4 mL) to the solution. The reaction is exothermic. Once the initial exotherm subsides, heat the mixture to reflux and maintain for 4 hours.
-
Work-up: After cooling to room temperature, remove the methanol solvent under reduced pressure using a rotary evaporator. Dissolve the resulting solid residue in 100 mL of water.
-
Extraction: Transfer the aqueous solution to a continuous liquid-liquid extractor and extract with chloroform for 24 hours to manage the high water solubility of the product.
-
Purification: Dry the combined chloroform extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent on a rotary evaporator. Purify the crude product by short-path distillation under reduced pressure to yield pure 1-methyl-1H-1,2,4-triazole as a clear oil that may solidify upon cooling.
Data and Characterization
| Parameter | Expected Value |
| Yield | ~63%[4] |
| Appearance | Colorless oil / White solid |
| Boiling Point | 177-178 °C @ 755 mmHg |
| ¹H NMR (CDCl₃) | δ 8.10 (s, 1H, H3), 7.95 (s, 1H, H5), 3.90 (s, 3H, N-CH₃) |
Synthesis of this compound
Mechanistic Considerations
The introduction of the acetyl group at the C5 position is achieved via a C-H activation strategy. The C5 proton of 1-methyl-1H-1,2,4-triazole is significantly more acidic than the C3 proton due to the combined inductive electron-withdrawing effects of the adjacent N1 and N4 atoms. This allows for selective deprotonation at C5 using a strong, non-nucleophilic organolithium base such as n-butyllithium (n-BuLi) at low temperatures.[6] The resulting 5-lithio-1-methyl-1,2,4-triazole intermediate is a potent nucleophile that readily reacts with an electrophilic acetylating agent, such as N,N-dimethylacetamide, to form the target ketone after an aqueous work-up.
Caption: Experimental workflow for C5-acylation.
Detailed Experimental Protocol
-
Setup: Add 1-methyl-1H-1,2,4-triazole (0.10 mol, 8.31 g) to a dry 500 mL three-neck flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Add 200 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.6 M solution in hexanes, 0.11 mol, 68.8 mL) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 5-lithio intermediate.
-
Acylation: In a separate flask, prepare a solution of N,N-dimethylacetamide (0.12 mol, 10.5 g, 11.1 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the cold lithiated triazole solution. After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 1 hour. Quench the reaction by carefully adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic extracts, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.
Data and Characterization
| Parameter | Expected Value |
| Yield | 60-75% (Estimated) |
| Appearance | White to off-white solid |
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, H3), 4.10 (s, 3H, N-CH₃), 2.60 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃) | δ 188.0 (C=O), 158.0 (C5), 148.0 (C3), 35.0 (N-CH₃), 28.0 (COCH₃) |
Safety and Handling Precautions
-
Iodomethane: Is a toxic and carcinogenic substance. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
n-Butyllithium (n-BuLi): Is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere (nitrogen or argon) using syringe techniques.
-
Sodium Methoxide: Is corrosive and toxic. Avoid contact with skin and eyes.
-
Solvents: Tetrahydrofuran (THF) can form explosive peroxides. Use freshly distilled or inhibitor-stabilized solvent. Chloroform is a suspected carcinogen.
Conclusion
This guide has detailed a robust and logical two-step synthesis for this compound. The pathway leverages a well-established regioselective N-methylation followed by a site-selective C-H functionalization via directed lithiation. The protocols are based on established chemical principles and provide a reliable route for researchers requiring access to this versatile synthetic building block for applications in drug discovery and development.
References
- Jadhav, G. R., Shaikh, M. W., & Pawar, R. P. (2014). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 6(5), 1269-1274. [Link]
- Nassar, E. M., Abdelrazek, F. M., Ayyad, R. R., & El-Farargy, A. F. (2016). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity. Mini reviews in medicinal chemistry, 16(11), 926–936. [Link]
- Sutherland, D. R., & Tennant, G. (1985). The Sequential Lithiation of 1-Phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1645-1649. [Link]
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- Reddy, B. S. R., & Kumar, M. S. (2022). Synthesis of 1, 4, 5-trisubstituted - 1,2,3-triazole Derivatives.
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl form
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An In-depth Technical Guide to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Heterocycle
This technical guide delves into the chemical properties of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and synthetic organic chemistry. While this specific molecule is commercially available, detailed characterization and reactivity studies are not extensively documented in peer-reviewed literature. Therefore, this guide adopts a dual approach: presenting the available concrete data for the title compound while also providing a robust, experience-driven theoretical framework based on the well-established chemistry of the 1,2,4-triazole scaffold and acetyl functional groups. As Senior Application Scientists, our goal is to equip researchers with the foundational knowledge and predictive insights necessary to effectively utilize this compound in their research endeavors, from reaction design to biological screening.
Core Molecular Profile
This compound, with CAS number 106535-28-8, is a substituted five-membered aromatic heterocycle. The 1,2,4-triazole ring is a well-known pharmacophore present in a variety of clinically used drugs, valued for its metabolic stability and ability to participate in hydrogen bonding. The presence of a methyl group at the N1 position and an acetyl group at the C5 position defines its specific reactivity and potential as a synthetic building block.
Physicochemical Properties
Quantitative experimental data for this specific compound is sparse. The following table summarizes available information and provides estimated properties based on its structure and data from closely related analogs.
| Property | Value/Predicted Value | Source/Basis |
| CAS Number | 106535-28-8 | [1] |
| Molecular Formula | C₅H₇N₃O | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Physical Form | Liquid | Inferred from supplier data |
| Purity | Typically ≥95% | Inferred from supplier data |
| Boiling Point | Predicted: ~280-300 °C | Estimation based on related triazole derivatives[2] |
| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform) | Based on the polarity of the acetyl and triazole groups |
Synthesis and Structural Elucidation
Conceptual Synthetic Pathways
The synthesis of substituted 1,2,4-triazoles can be achieved through various well-documented methods, including the Pellizzari and Einhorn–Brunner reactions.[3] For the target molecule, two primary retrosynthetic disconnections are most logical:
-
N-Methylation of a Precursor: This involves the synthesis of 1-(1H-1,2,4-triazol-5-yl)ethanone followed by regioselective methylation at the N1 position. The alkylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers, and the reaction conditions must be carefully optimized to favor the desired N1 product.[4][5]
-
Acylation of a Methylated Triazole: This pathway would involve the acylation of 1-methyl-1H-1,2,4-triazole. Direct acylation of the triazole ring can be challenging and may require metalation to activate the C5 position prior to introducing the acetyl group.
A potential synthetic workflow based on the N-methylation approach is outlined below.
Figure 1: Conceptual workflow for the synthesis of this compound.
Predicted Spectroscopic Data
Without experimental spectra, we can predict the key spectroscopic features based on the analysis of closely related structures.
¹H NMR:
-
N-Methyl Protons: A singlet at approximately 3.5-4.0 ppm.
-
Acetyl Protons: A singlet at approximately 2.5-2.8 ppm.
-
Triazole C3-H Proton: A singlet at approximately 8.0-8.5 ppm.
¹³C NMR:
-
Carbonyl Carbon: A signal in the range of 185-195 ppm.
-
Triazole Ring Carbons (C3 and C5): Signals in the aromatic region, typically between 140-160 ppm.
-
N-Methyl Carbon: A signal around 30-35 ppm.
-
Acetyl Methyl Carbon: A signal around 25-30 ppm.
Mass Spectrometry (EI):
-
Molecular Ion (M+): A peak at m/z = 125.
-
Key Fragments: Loss of an acetyl group (m/z = 82) and fragmentation of the triazole ring.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay between the electron-deficient 1,2,4-triazole ring and the electrophilic carbonyl group of the acetyl moiety.
Reactions at the Acetyl Group
The acetyl group is a versatile handle for a wide range of chemical transformations.
-
Condensation Reactions: The methyl group of the acetyl moiety is acidic and can be deprotonated with a suitable base to form an enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes and ketones to form α,β-unsaturated ketones (chalcones). These chalcones are valuable intermediates for the synthesis of various heterocyclic systems with potential biological activities.[6][7]
-
Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). This alcohol can then be used in further functionalization reactions.
-
Oxidation: While less common, the acetyl group can be oxidized under specific conditions, for example, in the Willgerodt-Kindler reaction.
-
Halogenation: The α-protons of the acetyl group can be substituted with halogens (e.g., bromine) under acidic or basic conditions to form α-halo ketones, which are excellent electrophiles for substitution reactions.
Figure 2: Potential reactivity of the acetyl group in this compound.
Reactions Involving the Triazole Ring
The 1,2,4-triazole ring is generally stable to many reaction conditions. However, it can undergo certain transformations:
-
Further Alkylation/Quaternization: The N4 nitrogen of the triazole ring can be alkylated to form a quaternary triazolium salt, especially under forcing conditions.[5]
-
Ring-Opening Reactions: While not common, under harsh conditions or through specific activation, the triazole ring can undergo cleavage.
-
Metal Coordination: The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions.
Potential Applications in Drug Discovery and Materials Science
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, known for a wide spectrum of biological activities including antifungal, antimicrobial, antiviral, and anticancer properties.[8][9] While no specific biological data for this compound has been found, its structural features suggest it could serve as a valuable scaffold or intermediate in the synthesis of novel bioactive compounds.
-
Scaffold for Library Synthesis: The reactivity of the acetyl group allows for the facile generation of a library of derivatives for high-throughput screening.
-
Intermediate for Agrochemicals: Triazole derivatives are also widely used in agriculture as fungicides and herbicides.
-
Precursor for Functional Materials: The triazole ring can be incorporated into polymers or other materials to impart specific properties such as thermal stability or metal-coordinating abilities.
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is available for this compound. However, based on the safety data for related compounds such as 1-methyl-1,2,4-triazole and other heterocyclic ketones, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[12][13]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly sealed.[10][12]
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.[13][14]
Conclusion
This compound represents a chemical entity with significant untapped potential. While the current body of literature lacks specific, in-depth studies on this molecule, a strong foundation of knowledge on the chemistry of 1,2,4-triazoles and acetyl-substituted heterocycles provides a reliable framework for its synthetic manipulation and application. This guide has aimed to bridge the existing information gap by integrating available data with established chemical principles, thereby empowering researchers to confidently incorporate this versatile building block into their synthetic strategies for the development of new pharmaceuticals, agrochemicals, and functional materials.
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- 11. fishersci.com [fishersci.com]
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- 14. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Characterization, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 106535-28-8), a heterocyclic ketone of significant interest to researchers in medicinal chemistry and drug development. The document details the compound's physicochemical properties, outlines a robust, regioselective synthetic strategy, discusses methods for its analytical characterization, and explores its role as a versatile intermediate for the synthesis of pharmacologically active molecules. Safety protocols for handling and storage are also provided to ensure best laboratory practices. This guide is intended to serve as an essential resource for scientists leveraging this valuable chemical building block in their research endeavors.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2][3][4][5] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding allow it to serve as a bioisostere for amide or ester groups, enhancing interaction with biological targets while improving pharmacokinetic profiles.[4] Compounds incorporating this moiety exhibit a broad spectrum of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][3]
This compound is a key functionalized derivative within this class. The presence of a reactive acetyl (ketone) group at the 5-position, combined with a methyl group at the N1 position, makes it an exceptionally useful and versatile building block. The ketone provides a chemical handle for a wide range of subsequent transformations, such as condensation reactions, reductions, or the formation of oximes and hydrazones, enabling the construction of diverse molecular libraries for drug discovery programs.[6] This guide offers an in-depth examination of its synthesis, properties, and strategic applications.
Physicochemical and Structural Properties
A summary of the key identifying and physical properties of this compound is presented below. This data is essential for its correct identification, handling, and use in quantitative experimental design.
| Property | Value | Source(s) |
| CAS Number | 106535-28-8 | [7][8] |
| Molecular Formula | C₅H₇N₃O | [8] |
| Molecular Weight | 125.13 g/mol | [7][8] |
| IUPAC Name | This compound | [7] |
| InChI Key | ONQBPRJENODVPS-UHFFFAOYSA-N | [7] |
| Physical Form | Liquid | [7] |
| Typical Purity | ≥95% | [7][8] |
Synthesis and Mechanistic Insights
The synthesis of 1,5-disubstituted 1,2,4-triazoles requires careful control of regioselectivity to avoid the formation of isomeric impurities, a common challenge in triazole chemistry.[9] While several classical methods exist, such as the Pellizzari or Einhorn-Brunner reactions, modern approaches often provide milder conditions and superior regiochemical control.[10][11][12]
A highly effective and regioselective strategy for synthesizing 1,5-disubstituted 1,2,4-triazoles involves the cyclization of an N-acylamidrazone intermediate. This intermediate can be reliably formed from the reaction of an activated amide derivative with a substituted hydrazine.[13][14]
Proposed Synthetic Protocol
The following protocol describes a plausible and efficient two-step process for the synthesis of this compound.
Step 1: Formation of the Amidine Intermediate
-
To a solution of N,N-dimethylacetamide dimethyl acetal (1.1 eq.) in an anhydrous polar aprotic solvent (e.g., THF or DMF), add acetamide (1.0 eq.).
-
Heat the mixture at 60-80°C for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting acetamide is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure. The resulting N'-acetyl-N,N-dimethylacetimidamide is often used in the next step without further purification.
Causality: N,N-dimethylacetamide dimethyl acetal acts as a powerful activating agent, converting the primary amide (acetamide) into a highly reactive amidine intermediate. This activation is crucial for the subsequent efficient reaction with the less nucleophilic nitrogen of methylhydrazine.
Step 2: Cyclization with Methylhydrazine
-
Dissolve the crude amidine intermediate from Step 1 in a polar solvent such as ethanol or acetic acid.
-
Add methylhydrazine (1.0-1.2 eq.) to the solution. If using a salt form like methylhydrazine sulfate, a mild base may be required.
-
Heat the reaction mixture to reflux (typically 80-100°C) for 4-8 hours. The progress of the cyclization should be monitored by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the final product, this compound.
Causality: The reaction proceeds via nucleophilic attack of the substituted nitrogen of methylhydrazine onto the amidine, followed by an intramolecular cyclization and elimination of dimethylamine and water. Using methylhydrazine ensures the regioselective formation of the 1,5-disubstituted triazole, as the more nucleophilic primary amine initiates the reaction, and the subsequent cyclization pathway is sterically and electronically favored to produce the desired isomer.[7]
Synthesis Workflow Diagram
Sources
- 1. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]
- 2. nbinno.com [nbinno.com]
- 3. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
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- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Profile of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
This guide provides a detailed analysis of the expected spectroscopic data for the heterocyclic compound 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. As a key building block in synthetic and medicinal chemistry, a comprehensive understanding of its structural and electronic properties is paramount for researchers, scientists, and drug development professionals. The 1,2,4-triazole moiety is a cornerstone in many pharmacologically active agents, making the characterization of its derivatives a critical step in discovery and quality control.
Due to the absence of a complete, publicly available experimental dataset for this specific molecule, this document presents a predictive spectroscopic profile. This profile is constructed from foundational chemical principles and corroborated by empirical data from structurally analogous compounds reported in peer-reviewed literature. The methodologies and interpretations herein are designed to serve as a robust, self-validating framework for researchers synthesizing or utilizing this compound.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound comprises a 1,2,4-triazole ring N-methylated at position 1 and substituted with an acetyl group at position 5. This arrangement dictates a unique electronic environment that gives rise to a distinct spectroscopic fingerprint.
Key Structural Features for Spectroscopic Analysis:
-
Heterocyclic Ring: A five-membered aromatic triazole ring containing one C-H bond.
-
N-Methyl Group: A methyl group bonded to a nitrogen atom of the triazole ring.
-
Acetyl Group: A methyl ketone functional group directly attached to the triazole ring.
The following sections will detail the predicted data from core analytical techniques: ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is the primary technique for elucidating the proton framework of a molecule. The predicted spectrum for this compound is expected to be simple and highly informative, showing three distinct singlet signals.
Experimental Protocol: Acquiring the Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum involves dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
Caption: Workflow for ¹H NMR Spectroscopic Analysis.
Predicted ¹H NMR Spectral Data
The molecule possesses three chemically non-equivalent proton environments, each expected to produce a singlet due to the absence of adjacent protons for coupling.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Citations |
| ~8.0 - 8.2 | Singlet | 1H | Triazole C-H (H-3) | The proton on the 1,2,4-triazole ring is deshielded by the electronegative nitrogen atoms and the aromatic ring current. Similar C-H protons in 1,2,4-triazole systems appear in this region.[1] |
| ~3.9 - 4.1 | Singlet | 3H | N-CH₃ | The N-methyl group is deshielded by the attached nitrogen atom. Its chemical shift is typically higher than that of a C-methyl group. |
| ~2.6 - 2.8 | Singlet | 3H | CO-CH₃ | The protons of the acetyl methyl group are deshielded by the adjacent carbonyl group, placing them in this characteristic downfield region for methyl ketones.[2] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. Five distinct signals are predicted for the unique carbon atoms in this compound.
Experimental Protocol: Acquiring the Spectrum
The sample prepared for ¹H NMR can be used directly for ¹³C NMR analysis. A proton-decoupled ¹³C NMR spectrum is typically acquired on a 100 MHz or 125 MHz spectrometer, requiring a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Citations |
| ~185 - 190 | C=O | The carbonyl carbon of a ketone attached to a heterocyclic ring is strongly deshielded and appears significantly downfield.[3] |
| ~155 - 160 | Triazole C-5 | This carbon is attached to the electronegative nitrogen and the carbonyl group, leading to a significant downfield shift. |
| ~145 - 150 | Triazole C-3 | The carbon atom bonded to a proton in the triazole ring appears in the aromatic region, influenced by the adjacent nitrogen atoms.[4] |
| ~35 - 40 | N-CH₃ | The N-methyl carbon signal is found in a typical range for methyl groups attached to a heterocyclic nitrogen. |
| ~25 - 30 | CO-CH₃ | The methyl carbon of the acetyl group is found in the aliphatic region, slightly deshielded by the carbonyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying key functional groups within a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Acquiring the Spectrum
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires only a small amount of solid sample. Alternatively, a potassium bromide (KBr) pellet can be prepared. The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Caption: Correlation of functional groups to IR regions.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment | Rationale & Comparative Citations |
| ~3150 - 3050 | Medium-Weak | C-H Stretch | Aromatic C-H on the triazole ring | This region is characteristic of C-H stretching in aromatic and heteroaromatic systems.[5] |
| ~3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H in methyl groups | These bands correspond to the symmetric and asymmetric stretching of the two CH₃ groups. |
| ~1700 - 1680 | Strong | C=O Stretch | Ketone | This is the most diagnostic peak in the spectrum. The strong, sharp absorption is characteristic of a carbonyl group conjugated with the triazole ring.[6] |
| ~1600 - 1450 | Medium-Variable | C=N & N=N Stretch | Triazole ring skeletal vibrations | Aromatic and heteroaromatic rings exhibit complex skeletal vibrations in this "fingerprint" region.[5] |
| ~1450 - 1350 | Medium | C-H Bend | Methyl group bending | These absorptions arise from the scissoring and bending vibrations of the methyl groups. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the confirmation of molecular weight and elucidation of the structure.
Experimental Protocol: Acquiring the Spectrum
For a compound of this nature, Electrospray Ionization (ESI) is a suitable soft ionization technique. The sample is dissolved in a solvent like methanol or acetonitrile and infused into the mass spectrometer. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Predicted Mass Spectrum Data
-
Molecular Formula: C₅H₇N₃O
-
Molecular Weight: 125.13 g/mol
-
Predicted Molecular Ion (ESI, Positive Mode): [M+H]⁺ = 126.0662 m/z
-
Predicted Molecular Ion (EI): M⁺˙ = 125.0589 m/z
The fragmentation pattern is key to structural confirmation. A primary fragmentation pathway would involve the cleavage of the bond between the carbonyl carbon and the triazole ring, a common pathway for ketones.
Caption: Predicted EI Mass Spectrometry Fragmentation Pathway.
Key Predicted Fragments:
| m/z (EI) | Identity | Description |
| 125 | [M]⁺˙ | Molecular Ion |
| 110 | [M - CH₃]⁺ | Loss of a methyl radical from the acetyl group. |
| 82 | [C₃H₄N₃]⁺ | Fragment corresponding to the 1-methyl-1H-1,2,4-triazole cation after α-cleavage. |
| 43 | [CH₃CO]⁺ | Acylium ion, a very common and often abundant fragment for methyl ketones. |
Conclusion: A Framework for Structural Validation
This guide provides a comprehensive, predictive spectroscopic framework for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data serve as a benchmark for researchers. When synthesizing this compound, comparison of the experimentally obtained spectra with the predictions and reference data presented here will enable unambiguous structural confirmation and purity assessment. This self-validating approach, grounded in established spectroscopic principles and comparative data, ensures high confidence in the identity and quality of this important chemical intermediate.
References
- PubChem. 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. National Center for Biotechnology Information.
- El-Hiti, G. A., et al. (2021). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. MDPI.
- SpectraBase. 1-Methyl-1,2,4-triazole. John Wiley & Sons, Inc.
- Trivedi, M. K., et al. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. ResearchGate.
- Aschwanden, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
- Borys, D., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.
- NIST. Ethanone, 1-(1H-pyrazol-4-yl)-. NIST Chemistry WebBook.
- Preprints.org. 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. (2018).
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An In-Depth Technical Guide to the ¹H NMR Spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic compound of interest in pharmaceutical and materials science research. As a key quality control and structural elucidation technique, a thorough understanding of its NMR spectrum is paramount for researchers. This document delves into the theoretical prediction of its spectral features, grounded in fundamental principles of chemical structure and electronic effects. It further outlines a robust, field-proven experimental protocol for acquiring a high-fidelity spectrum and presents a logical workflow for data interpretation. The guide is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this molecule's spectroscopic signature.
Introduction: The Convergence of Structure and Spectroscopy
The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1] The specific compound, this compound, serves as a valuable synthon or a final molecule in various synthetic pathways. Its precise structural characterization is non-negotiable for ensuring purity, confirming identity, and understanding its chemical behavior.
Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of proton environments within a molecule. This guide provides an expert-level interpretation of the expected ¹H NMR spectrum, moving beyond simple data reporting to explain the causal electronic factors that govern the spectral output.
Molecular Structure and Predicted ¹H NMR Profile
A predictive analysis of the ¹H NMR spectrum begins with a thorough examination of the molecule's structure. The key to accurate spectral assignment lies in identifying the distinct, non-equivalent proton environments and understanding the electronic forces that influence their magnetic shielding.
Structural Analysis
The molecule consists of three key components, each giving rise to a unique signal in the ¹H NMR spectrum.
Caption: Molecular structure of this compound.
The structure contains three distinct sets of protons:
-
A single proton on the triazole ring (H-3).
-
Three protons of the methyl group attached to the N1 nitrogen.
-
Three protons of the acetyl methyl group attached to the C5 carbon.
Theoretical Prediction of Proton Environments
The chemical shift (δ) of each proton is determined by its local electronic environment. Electron-withdrawing groups decrease the electron density around a proton, "deshielding" it from the external magnetic field and causing its signal to appear at a higher chemical shift (downfield). Conversely, electron-donating groups increase shielding, moving the signal upfield.
-
2.2.1 The Triazole Ring Proton (H-3): This proton is attached to an electron-deficient heteroaromatic ring. The two adjacent nitrogen atoms (N2 and N4) strongly withdraw electron density through induction. Furthermore, the acetyl group at C5 exerts an additional electron-withdrawing effect. This combination of factors leads to significant deshielding. In comparable structures like 1-methyl-5-iodo-1,2,4-triazole, the H-3 proton appears at 7.78 ppm.[2] In other 1,2,4-triazole systems, this proton can be observed as far downfield as 8.53 ppm.[3] Therefore, a chemical shift in the range of 8.0 - 8.5 ppm is predicted for this singlet.
-
2.2.2 The N-Methyl Protons (N1-CH₃): The protons of the methyl group are directly attached to a nitrogen atom within the aromatic triazole ring. This nitrogen atom is sp²-hybridized and part of an electron-deficient system, making it more electron-withdrawing than an alkyl amine nitrogen. This deshielding effect shifts the signal downfield compared to a simple amine. For instance, the N-methyl group in 1-methyl-5-iodo-1,2,4-triazole is found at 3.85 ppm.[2] A similar value is expected here, leading to a predicted chemical shift of approximately 3.9 - 4.1 ppm for this singlet.
-
2.2.3 The Acetyl Methyl Protons (C(O)-CH₃): This is a classic methyl ketone environment. The protons are adjacent to a carbonyl group (C=O), which is strongly electron-withdrawing. This deshielding is a well-characterized effect. In various acetylated azole derivatives, the signal for these protons consistently appears in the range of 2.0 to 2.5 ppm.[4] A sharp singlet is therefore predicted at a chemical shift of approximately 2.4 - 2.6 ppm .
Summary of Predicted Spectral Data
The predicted ¹H NMR data are summarized in the table below for clarity and quick reference.
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Triazole Ring Proton (H-3) | 8.0 – 8.5 | Singlet (s) | 1H |
| N-Methyl Protons (N1-CH₃) | 3.9 – 4.1 | Singlet (s) | 3H |
| Acetyl Methyl Protons (C(O)-CH₃) | 2.4 – 2.6 | Singlet (s) | 3H |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following protocol is a self-validating system designed to produce a high-resolution, unambiguous spectrum suitable for structural confirmation and purity analysis.
Materials and Reagents
-
This compound (5-10 mg)
-
Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), NMR grade (0.6 - 0.7 mL)
-
Tetramethylsilane (TMS) as an internal standard (if not already present in the solvent)
-
NMR Tube (5 mm, high precision)
-
Pasteur pipette and bulb
-
Vortex mixer
Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample and transfer it into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio without causing line broadening due to saturation.
-
Dissolution: Add ~0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial. CDCl₃ is a good first choice due to its ability to dissolve a wide range of organic compounds and its minimal residual solvent peak interference.
-
Homogenization: Cap the vial and gently vortex for 30-60 seconds to ensure the sample is fully dissolved. A clear, particulate-free solution is required.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Final Check: Ensure the solvent height in the tube is approximately 4-5 cm, which is optimal for modern NMR spectrometers.
NMR Instrument Parameters (400 MHz Spectrometer)
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity. Causality: A well-shimmed magnet is critical for achieving sharp, symmetrical peaks and high resolution.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is sufficient.
-
Number of Scans (NS): Set to 16 or 32. Causality: Averaging multiple scans improves the signal-to-noise ratio, making the integrated values more reliable.
-
Relaxation Delay (D1): Set to 2-5 seconds. Causality: A sufficient delay allows for full relaxation of the protons between pulses, ensuring that the signal integration is quantitative and accurately reflects the proton ratios.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure adequate digital resolution.
-
Spectral Width (SW): Set to a range of -2 to 12 ppm to encompass all expected signals and the TMS reference.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.3 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (or the residual solvent peak of CDCl₃ to 7.26 ppm).[1]
-
Integration: Integrate the distinct signals. Set the integration of one of the well-resolved peaks (e.g., the 3H singlet of the acetyl group) to a value of 3.0 and normalize the other integrals accordingly.
Workflow for Spectral Assignment and Structure Confirmation
The process of definitively assigning the acquired NMR signals to the molecular structure follows a logical, self-validating workflow.
Caption: Logical workflow for NMR spectrum acquisition and interpretation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be clean and highly informative, displaying three distinct singlets in a 1:3:3 integration ratio. The downfield singlet (δ ≈ 8.0-8.5 ppm) is characteristic of the lone triazole ring proton, while the singlets at approximately 4.0 ppm and 2.5 ppm correspond to the N-methyl and acetyl methyl groups, respectively. This distinctive pattern serves as a reliable fingerprint for structural verification and purity assessment in research and development settings. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reproducible data, underpinning the scientific integrity of any study involving this compound.
References
- Palmer, M.H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. The Journal of Chemical Physics, 136(9), 094310.
- TÜBİTAK Academic Journals. (2008). Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives.
- AIP Publishing. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole.
- AIP Conference Proceedings. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives.
- MDPI. (2024). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules, 29(8), 1735.
- SpectraBase. (n.d.). 1-Methyl-1,2,4-triazole.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- MDPI. (2019). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 24(23), 4364.
- ResearchGate. (2017). Synthesis, crystal structure, IR, 1H NMR and theoretical calculations of 1,2,4-triazole Schiff base.
- The Royal Society of Chemistry. (2014). 1H and 13C NMR Data for triazole 1.
- MDPI. (2020). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][4][5][6]triazoles. Molecules, 25(18), 4296.
- ResearchGate. (1975). Acetylene derivatives of 1,2,4-triazole.
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- 3. Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products | MDPI [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
A Technical Guide to the ¹³C NMR Analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and materials science. We delve into the foundational principles of ¹³C NMR spectroscopy, detailing the theoretical underpinnings that govern spectral interpretation. A robust, step-by-step experimental protocol for sample preparation and data acquisition is presented, designed to ensure high-quality, reproducible results. The core of this guide is a predictive analysis of the ¹³C NMR spectrum, where each carbon resonance is assigned based on established chemical shift theory and empirical data from related structures. This document is intended for researchers, scientists, and drug development professionals who require a practical and scientifically rigorous understanding of how to apply ¹³C NMR for the structural elucidation of complex heterocyclic molecules.
Introduction to Structural Elucidation via ¹³C NMR
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of pharmacologically active agents.[1] The specific compound, this compound, features this key heterocycle functionalized with both a methyl group on a ring nitrogen and an acetyl group on a ring carbon. Accurate structural confirmation and purity assessment are paramount in the development of such molecules.
¹³C NMR spectroscopy is an indispensable tool for unambiguously determining the carbon framework of an organic molecule. Unlike ¹H NMR, which focuses on the proton environments, ¹³C NMR provides a direct map of the carbon skeleton. Each chemically non-equivalent carbon atom in a molecule produces a distinct signal in the spectrum, offering critical insights into its electronic environment, hybridization, and connectivity.[2] The low natural abundance of the ¹³C isotope (~1.1%) virtually eliminates the complication of carbon-carbon spin-spin coupling in routine experiments, leading to simpler spectra where each unique carbon is typically represented by a single peak in proton-decoupled mode.[3][4]
This guide will walk through the complete process of analyzing this compound, from theoretical prediction to practical application, providing the rationale behind each step to empower the scientist with a deeper understanding of the technique.
Core Principles in ¹³C NMR Spectroscopy
A successful analysis is built upon a solid understanding of the principles governing the NMR experiment.
The Chemical Shift (δ)
The position of a signal along the x-axis of an NMR spectrum, known as the chemical shift (expressed in parts per million, ppm), is the most important piece of information. It is determined by the local electronic environment of the nucleus.
-
Shielding and Deshielding: Electron density around a carbon nucleus creates a small magnetic field that opposes the main spectrometer field. This is a shielding effect, and it causes the signal to appear at a lower ppm value (upfield). Conversely, if electron density is withdrawn by nearby electronegative atoms (like oxygen or nitrogen), the nucleus is deshielded and experiences more of the main magnetic field. This requires a higher frequency for resonance, shifting the signal to a higher ppm value (downfield).[5][6]
-
Hybridization: The hybridization state of the carbon atom has a significant impact. Generally, sp³ hybridized carbons are the most shielded and appear upfield (0-70 ppm), followed by sp hybridized carbons (70-130 ppm), and finally sp² hybridized carbons (110-220 ppm), which are the most deshielded.[7] Carbonyl carbons (C=O) are particularly deshielded due to both sp² hybridization and the extreme electronegativity of the oxygen atom, causing them to appear far downfield (>160 ppm).[8][9]
Proton Decoupling
In a standard ¹³C NMR experiment, the spectrum is acquired while simultaneously irradiating the sample with a broad range of radio frequencies corresponding to all proton resonances. This technique, known as broadband proton decoupling , causes the protons to rapidly flip between their spin states, effectively averaging out their magnetic coupling to the ¹³C nuclei.[10] The result is a simplified spectrum where every signal appears as a sharp singlet, making interpretation much more straightforward.[3][4] While this removes valuable C-H coupling information, it significantly improves the signal-to-noise ratio.[10]
Predictive Analysis of the Target Molecule
Before any experiment, a predictive analysis based on the known molecular structure is essential. This allows for a logical and efficient interpretation of the resulting spectrum.
Molecular Structure and Unique Carbon Environments
The structure of this compound contains five distinct carbon environments. Therefore, we expect to see five unique signals in the proton-decoupled ¹³C NMR spectrum.
Caption: Molecular structure of this compound with unique carbons labeled.
Estimated Chemical Shifts
By cross-referencing spectral databases and literature for similar functional groups, we can predict the approximate chemical shift for each carbon.
| Carbon Label | Environment Description | Predicted δ (ppm) | Rationale & Supporting References |
| C(Me) | Methyl group attached to a triazole nitrogen (N-CH₃) | 30 - 40 | The nitrogen atom is electronegative, causing a downfield shift compared to a simple alkane methyl group. Similar N-methyl groups on heterocycles fall in this range.[6][11] |
| C(Ac) | Methyl group of an acetyl function (CO-CH₃) | 20 - 30 | This is a typical range for a methyl carbon adjacent to a carbonyl group.[6][12] |
| C3 | Triazole ring carbon between two nitrogen atoms | 145 - 155 | Ring carbons in 1,2,4-triazoles are significantly deshielded due to the presence of multiple nitrogen atoms. Data for unsubstituted 1,2,4-triazole shows signals in this region.[13][14][15] |
| C5 | Substituted triazole ring carbon | 155 - 165 | This carbon is bonded to two ring nitrogens and the electron-withdrawing carbonyl group, making it the most deshielded of the ring carbons.[13][16] |
| C=O | Ketone carbonyl carbon | 185 - 195 | Carbonyl carbons attached to heterocyclic systems appear in this downfield region. The exact position is influenced by the electronic properties of the triazole ring.[7][9][17] |
Experimental Protocol for ¹³C NMR Analysis
Adherence to a standardized protocol is critical for obtaining high-quality, reliable data. This protocol is designed to be self-validating through the use of an internal standard.
Caption: Standard workflow for ¹³C NMR spectroscopic analysis.
Sample Preparation
-
Weighing: Accurately weigh 20-50 mg of this compound. A higher concentration is generally better for ¹³C NMR due to its lower sensitivity compared to ¹H NMR.[18][19]
-
Solvent Selection: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean vial. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices due to their excellent solubilizing properties.[20][21] The deuterium in the solvent is used by the spectrometer to "lock" the magnetic field, ensuring stability during the experiment.[22]
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) if it is not already present in the solvent. TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, with its signal defined as 0.0 ppm.[23][24] Its chemical inertness, volatility (for easy removal), and single sharp signal make it ideal.[24] Alternatively, the residual solvent signal can be used as a secondary reference (e.g., CDCl₃ at ~77.16 ppm), though using TMS directly is considered superior for accuracy.[20][25][26]
-
Transfer: Ensure the sample is fully dissolved, using gentle vortexing if necessary. To prevent spectral line broadening, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Any suspended solid particles will degrade the magnetic field homogeneity and reduce spectral quality.[27]
NMR Instrument Parameters
The following are typical acquisition parameters for a standard proton-decoupled ¹³C experiment on a 400 MHz spectrometer.
| Parameter | Typical Value | Rationale |
| Pulse Angle | 30-45° | A smaller flip angle allows for a shorter relaxation delay, speeding up data acquisition without saturating the signals. |
| Acquisition Time | 1-2 seconds | Determines the digital resolution of the spectrum. |
| Relaxation Delay (d1) | 2 seconds | A delay between pulses to allow for nuclear relaxation. Crucial for quantitative analysis, but can be shortened for qualitative scans. |
| Number of Scans | 256 - 1024 | Due to the low natural abundance of ¹³C, multiple scans must be co-added to achieve an adequate signal-to-noise ratio.[4] |
| Spectral Width | 0 - 220 ppm | This range encompasses nearly all carbon environments found in typical organic molecules.[7] |
| Temperature | 298 K (25 °C) | A standard, controlled temperature ensures reproducibility. |
Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier Transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity.
-
Referencing: The chemical shift axis is calibrated by setting the TMS peak to 0.0 ppm or the reference solvent peak to its known value.[23]
Spectral Interpretation
With the processed spectrum and the predictive analysis in hand, the final step is assignment. The five expected signals would be assigned by comparing their experimental chemical shifts to the predicted ranges in the table above. The ketone carbonyl (C=O ) would be the furthest downfield signal, followed by the two triazole ring carbons (C5 and C3 ), and finally the two methyl carbons (C(Me) and C(Ac) ) at the highest field. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to definitively distinguish between the CH₃ carbons and the quaternary carbons (C3, C5, C=O).
Conclusion
The ¹³C NMR analysis of this compound is a clear and powerful method for its structural verification. Through a systematic approach involving predictive analysis, meticulous sample preparation, and standardized data acquisition, a clean, interpretable spectrum can be readily obtained. The five distinct signals directly confirm the five unique carbon environments within the molecule, and their chemical shifts provide irrefutable evidence for the presence of the N-methyl, acetyl, and 1,2,4-triazole functionalities. This guide serves as a robust template for the analysis of this and other related heterocyclic compounds, underscoring the central role of ¹³C NMR in modern chemical research and development.
References
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- Hoye, T. R., et al. (2022). TMS is Superior to Residual CHCl3 for Use as the Internal Reference for Routine 1H NMR Spectra Recorded in CDCl3. The Journal of Organic Chemistry, 87(2), 905-909. [Link]
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Mass Spectrometry of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: An In-Depth Technical Guide
Introduction
In the landscape of modern pharmaceutical and materials science, the structural elucidation of novel heterocyclic compounds is of paramount importance. The 1,2,4-triazole moiety is a privileged scaffold, frequently encountered in a diverse array of bioactive molecules.[1] This guide provides a detailed technical overview of the mass spectrometric analysis of a specific derivative, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. Understanding its behavior under various ionization conditions is crucial for its unambiguous identification in complex matrices, for metabolite profiling, and for quality control in synthetic processes.
This document is structured to provide not just procedural steps, but the underlying scientific rationale for the chosen analytical strategies. We will explore the fragmentation pathways under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), offering a comprehensive picture for researchers, scientists, and drug development professionals.
Part 1: Electron Ionization Mass Spectrometry (EI-MS)
Principles and Experimental Rationale
Electron Ionization (EI) is a classic, robust technique for the analysis of relatively volatile and thermally stable small molecules. The high energy (typically 70 eV) imparted to the analyte molecule induces extensive fragmentation, creating a unique "fingerprint" mass spectrum that is highly reproducible and ideal for library matching and structural confirmation. For this compound, EI-MS is expected to produce a rich fragmentation pattern, providing structural insights into both the triazole ring and the ethanone substituent.
The primary ionization event involves the removal of an electron to form a radical cation (M•+). The fragmentation pathways that follow are driven by the stability of the resulting ions and neutral losses.
Proposed Fragmentation Pathway of this compound under EI-MS
The molecular ion of this compound (C5H7N3O) is expected at an m/z corresponding to its molecular weight. The fragmentation is likely to proceed through several key pathways, originating from both the ethanone group and the triazole ring.
A primary and highly characteristic fragmentation for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group.[2][3] This would involve the cleavage of the C-C bond between the carbonyl carbon and the triazole ring, or the C-C bond of the methyl group. The loss of the methyl radical (•CH3) is a highly probable event, leading to the formation of a resonance-stabilized acylium ion.
Simultaneously, the 1,2,4-triazole ring is susceptible to cleavage.[1][4] Common fragmentation patterns for substituted triazoles include the loss of a nitrogen molecule (N2) or hydrogen cyanide (HCN).[1] These cleavages can occur from the molecular ion or subsequent fragment ions.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Tabulated Summary of Key EI-MS Fragments
| m/z | Proposed Structure/Formula | Description |
| 125 | [C5H7N3O]•+ | Molecular Ion (M•+) |
| 110 | [C4H4N3O]+ | Loss of a methyl radical (•CH3) via α-cleavage. |
| 97 | [C5H7NO]•+ | Loss of a neutral nitrogen molecule (N2) from the triazole ring. |
| 82 | [C3H4N3]+ | Loss of the acetyl radical (•COCH3). |
| 43 | [C2H3O]+ | Acylium ion formed by cleavage of the bond between the carbonyl and the triazole ring. Often the base peak for methyl ketones.[5] |
Experimental Protocol: GC-EI-MS
For a volatile compound like this compound, Gas Chromatography (GC) is the ideal separation technique prior to EI-MS.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC System:
-
Injector: Split/splitless injector, operated at 250°C with a split ratio of 50:1.
-
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS System:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-300.
-
Caption: Experimental workflow for GC-EI-MS analysis.
Part 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Principles and Experimental Rationale
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules.[6][7] It typically generates protonated molecules ([M+H]+) with minimal fragmentation in the source.[8] This is invaluable for determining the molecular weight of the analyte. For this compound, the presence of basic nitrogen atoms in the triazole ring makes it an excellent candidate for positive-ion ESI.
Structural information can be obtained by inducing fragmentation of the protonated molecule through techniques like Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation of these even-electron ions often proceeds through different, more predictable pathways than the radical cations in EI-MS.[8]
Proposed Fragmentation Pathway of this compound under ESI-MS/MS
The protonated molecule, [M+H]+, is expected at an m/z of 126. The most likely site of protonation is one of the nitrogen atoms of the triazole ring. In an MS/MS experiment, the precursor ion at m/z 126 is isolated and subjected to collisions with an inert gas (e.g., argon or nitrogen).
The fragmentation of the protonated molecule is likely to involve the loss of small, stable neutral molecules. A plausible fragmentation would be the loss of ketene (CH2=C=O) or the entire acetyl group.
Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.
Tabulated Summary of Key ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Proposed Neutral Loss | Description |
| 126 | 84 | CH2CO (42 Da) | Loss of neutral ketene. |
| 126 | 83 | C2H3O (43 Da) | Loss of the acetyl group. |
Experimental Protocol: LC-ESI-MS
Liquid Chromatography (LC) is the standard separation technique for ESI-MS.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 4000 V.
-
Drying Gas (Nitrogen) Temperature: 350°C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
Scan Range: m/z 50-300.
-
For MS/MS: Isolate the precursor ion at m/z 126 and apply a collision energy of 10-30 eV.
-
Caption: Experimental workflow for LC-ESI-MS(/MS) analysis.
Part 3: Comparative Analysis and Structural Elucidation
The complementary nature of EI-MS and ESI-MS provides a powerful toolkit for the unequivocal structural confirmation of this compound.
-
ESI-MS provides a clear determination of the molecular weight via the [M+H]+ ion at m/z 126.
-
EI-MS confirms the molecular weight with the M•+ ion at m/z 125 and provides a detailed fragmentation fingerprint. The presence of a strong peak at m/z 43 is highly indicative of a methyl ketone. The fragments at m/z 110, 97, and 82 provide evidence for the specific combination of the ethanone group and the methyl-triazole ring.
By utilizing both techniques, a scientist can confidently identify the compound, distinguish it from isomers, and gain a deeper understanding of its chemical properties. The protocols and fragmentation pathways detailed in this guide serve as a robust starting point for the analysis of this and related heterocyclic compounds.
References
- Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-344.
- Pasha, T. Y., & Farhat, F. (2021). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate.
- Falus, P., & Rapi, Z. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 653.
- Borys, K. M., Kaplaushenko, A. H., & Polonets, O. V. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Asian Journal of Pharmaceutical and Clinical Research, 13(5), 1-8.
- Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455.
- JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- Chemistry LibreTexts. (2020). 19.2: Spectroscopy of Ketones and Aldehydes.
- ChemistNate. (2014). Mass Spectrometry: Alpha Cleavage of Ketones.
- Borys, K. M., et al. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate.
- Banert, K., et al. (2013). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Applicable Chemistry, 2(3), 449-459.
- Palibroda, N., et al. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[1][4][8]TRIAZOLE GROUPS. Raport tehnic.
- Ghosh, A. K., & Nayek, A. (2014). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of Analytical & Bioanalytical Techniques, 5(4), 1-9.
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An In-depth Technical Guide to the Predicted Crystal Structure of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, a definitive, experimentally determined crystal structure for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone has not been published in publicly accessible databases. This guide, therefore, presents a predictive analysis based on the crystallographic data of closely related analogues. The methodologies, structural parameters, and intermolecular interactions discussed herein are founded on established principles of crystallography and the observed characteristics of similar molecular frameworks. This document is intended to serve as a robust theoretical framework to guide future experimental investigations.
Introduction: The Significance of 1,2,4-Triazole Scaffolds in Medicinal Chemistry
The 1,2,4-triazole nucleus is a cornerstone in the design of therapeutic agents, exhibiting a wide spectrum of biological activities. Its prevalence in pharmaceuticals stems from its metabolic stability, its capacity to engage in hydrogen bonding, and its role as a bioisosteric replacement for other functional groups. The title compound, this compound, incorporates this vital heterocyclic core. A comprehensive understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of novel drug candidates. This guide provides a detailed, predictive exploration of its solid-state architecture.
Proposed Synthetic and Crystallization Strategies
Based on established synthetic routes for analogous 1,2,4-triazole derivatives, a plausible pathway to obtain single crystals of this compound is proposed.[1][2]
Experimental Protocol: Synthesis and Crystallization
Step 1: Synthesis of the Triazole Precursor A potential synthesis could involve the reaction of a suitable N-methylated amidine or related precursor with an appropriate acylating agent.
Step 2: Crystallization Obtaining X-ray quality crystals is a critical, and often empirical, step. A systematic screening of solvents and crystallization techniques is recommended.
-
Methodology: Slow evaporation is a primary technique to be explored.
-
Solvent Systems: A range of solvents from polar (e.g., ethanol, methanol, acetone) to non-polar (e.g., hexane, toluene), and their mixtures, should be screened.[1]
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.
-
Allow the solution to cool to room temperature.
-
If no crystals form, allow the solvent to evaporate slowly in a loosely covered vial over several days.
-
Alternatively, vapor diffusion with a non-solvent can be attempted.
-
Predictive Crystallographic Analysis
The crystallographic parameters of the title compound are predicted by analogy to structurally similar molecules found in the literature, such as other substituted triazole ethanone derivatives.[1][3][4]
Hypothetical Crystal Data
The following table summarizes the predicted crystallographic data for this compound. These predictions are based on the analysis of related structures and represent a likely starting point for experimental determination.
| Parameter | Predicted Value | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for small organic molecules of similar complexity.[1][3] |
| Space Group | P2₁/c or P2₁2₁2₁ | These space groups are frequently observed for chiral and achiral organic molecules, respectively, and allow for efficient packing. |
| Unit Cell Dimensions | a ≈ 8-12 Å, b ≈ 5-10 Å, c ≈ 15-25 Å, β ≈ 90-110° | These ranges are typical for molecules of this size and are extrapolated from known structures of related triazole derivatives.[1][3] |
| Z (Molecules per unit cell) | 4 or 8 | This is a common value for the predicted space groups, allowing for a stable and organized crystal lattice.[1][3] |
| Calculated Density | 1.3 - 1.5 g/cm³ | This density range is consistent with that of other nitrogen-containing heterocyclic compounds. |
Molecular Geometry and Conformation: A Theoretical Perspective
The molecular structure of this compound is anticipated to possess distinct geometric features that will influence its crystal packing and biological activity.
Predicted Molecular Geometry
The following table outlines the predicted bond lengths and angles, derived from computational modeling and comparison with analogous crystal structures.
| Feature | Predicted Value | Basis for Prediction |
| Triazole Ring | Planar | The 1,2,4-triazole ring is an aromatic heterocycle and is expected to be largely planar.[4] |
| C=O Bond Length | ~1.22 Å | Typical for a ketone carbonyl group. |
| N-CH₃ Bond Length | ~1.47 Å | Standard single bond length between a nitrogen in a heterocycle and a methyl carbon. |
| Triazole-Ethanone Dihedral Angle | 10-30° | There is likely to be some torsion from planarity to minimize steric hindrance between the ethanone group and the triazole ring. |
Molecular Structure Visualization
The following diagram illustrates the predicted molecular structure and atom numbering scheme for this compound.
Caption: Predicted molecular structure of this compound.
Supramolecular Assembly: Anticipated Intermolecular Interactions
The crystal packing of this compound will be governed by a network of non-covalent interactions. Understanding these interactions is crucial for predicting physical properties such as solubility and melting point.
Potential Intermolecular Forces
-
C-H···N and C-H···O Hydrogen Bonds: The presence of nitrogen atoms in the triazole ring and the oxygen of the carbonyl group provides potential hydrogen bond acceptors. Weak C-H···N and C-H···O interactions are expected to play a significant role in the crystal packing, linking molecules into chains or sheets.[1][3]
-
π-π Stacking: The aromatic triazole ring may participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. The offset or face-to-face arrangement will depend on the overall molecular conformation and steric factors.
-
Dipole-Dipole Interactions: The polar carbonyl group will contribute to dipole-dipole interactions, influencing the orientation of molecules within the crystal.
Workflow for Crystal Structure Prediction
The following diagram outlines a logical workflow for the in-silico prediction and experimental validation of the crystal structure.
Caption: A workflow for the prediction and experimental determination of the crystal structure.
Conclusion and Future Directions
This technical guide has presented a comprehensive, albeit predictive, analysis of the crystal structure of this compound. The proposed synthetic route, predicted crystallographic parameters, and anticipated intermolecular interactions provide a solid foundation for future experimental work. The definitive elucidation of this crystal structure through single-crystal X-ray diffraction is a critical next step. This will not only validate the theoretical predictions made herein but will also provide invaluable empirical data to fuel the structure-based design of new and more effective 1,2,4-triazole-based therapeutic agents.
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Introduction: The 1,2,4-Triazole Scaffold - A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives
The 1,2,4-triazole, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone pharmacophore in modern drug discovery.[1][2] Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and dipole moment—allow it to interact with a wide array of biological targets with high affinity.[2][3] This versatility has led to the incorporation of the 1,2,4-triazole nucleus into numerous clinically successful drugs, spanning a remarkable range of therapeutic areas.[4][5] Marketed drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole all feature this essential scaffold, highlighting its significance.[6][7]
This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the diverse biological activities of 1,2,4-triazole derivatives. Moving beyond a simple catalog of effects, we will dissect the underlying mechanisms of action, explore critical structure-activity relationships (SAR), and provide field-proven experimental protocols for their evaluation. The narrative is structured to reflect the major therapeutic applications, beginning with the canonical antifungal properties and expanding to their roles in oncology, bacteriology, and virology, while also examining the unifying principle of enzyme inhibition that underpins many of these activities.
Part 1: Antifungal Activity - A Cornerstone Application
The development of 1,2,4-triazole derivatives revolutionized the treatment of systemic fungal infections.[8] Azole antifungals are now globally utilized as first-line therapies for many mycoses due to their efficacy and favorable safety profile.[9]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal mechanism of 1,2,4-triazole derivatives is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[10][11] This enzyme is a critical catalyst in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that regulates membrane fluidity and integrity.
By binding to the heme iron atom in the active site of CYP51, triazoles block the conversion of lanosterol to ergosterol.[9][12] This disruption leads to the accumulation of toxic 14α-methylated sterol precursors, which increases membrane permeability and inhibits fungal growth and replication.[11]
Structure-Activity Relationship (SAR) Insights
The efficacy of triazole antifungals is heavily dependent on their molecular structure. Key SAR insights include:
-
The Triazole Ring: The 1-substituted 1,2,4-triazole ring is essential for binding to the heme iron of CYP51.
-
A Tertiary Alcohol: A hydroxyl group, as seen in fluconazole and voriconazole, is crucial for anchoring the molecule within the enzyme's active site.[11]
-
Halogenated Phenyl Ring: The presence of one or more halogen-substituted phenyl groups (e.g., the 2,4-difluorophenyl group in fluconazole) enhances potency, likely by increasing lipophilicity and facilitating interactions within the binding pocket.[11]
-
Side-Chain Modifications: Variations in the side chain attached to the core structure can modulate the antifungal spectrum, potency, and pharmacokinetic properties.[12]
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a quantitative measure of antifungal activity, using the standardized broth microdilution method.
1. Preparation of Fungal Inoculum: a. Subculture the fungal strain (e.g., Candida albicans, Cryptococcus neoformans) on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours. b. Prepare a suspension of the fungal colonies in sterile saline. c. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. d. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).
2. Preparation of Drug Dilutions: a. Dissolve the test 1,2,4-triazole derivative in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).[13] b. Prepare a series of two-fold serial dilutions of the compound in RPMI-1640 medium in a 96-well microtiter plate. Concentrations should span a clinically relevant range. c. Include a positive control (a known antifungal like fluconazole), a negative/growth control (no drug), and a sterility control (no inoculum).
3. Inoculation and Incubation: a. Add the prepared fungal inoculum to each well (except the sterility control). b. Seal the plate and incubate at 35°C for 24-48 hours.
4. Determination of MIC: a. Read the plate visually or with a spectrophotometer. b. The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ~50% reduction) compared to the drug-free growth control.
Data Presentation: Antifungal Activity
The following table summarizes representative MIC values for hypothetical 1,2,4-triazole derivatives against common fungal pathogens.
| Compound | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Derivative A | 2 | 1 | 8 |
| Derivative B | 0.5 | 0.25 | 2 |
| Fluconazole | 1 | 4 | >64 |
| Voriconazole | 0.25 | 0.125 | 1 |
Part 2: Anticancer Activity - Targeting Malignant Proliferation
The 1,2,4-triazole scaffold has emerged as a privileged structure in the design of anticancer agents due to its ability to interact with numerous targets crucial for cancer cell growth and survival.[6][14]
Mechanisms of Action and Key Molecular Targets
1,2,4-triazole derivatives exert their anticancer effects through diverse mechanisms:
-
Tubulin Polymerization Inhibition: Certain derivatives act as potent inhibitors of tubulin polymerization, a process essential for mitotic spindle formation and cell division.[15] By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis.[16]
-
Enzyme Inhibition:
-
Kinases: Many triazoles are designed to inhibit protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and BRAF, which are frequently overactive in cancer and drive proliferation.[14][17]
-
Topoisomerases: These enzymes are critical for managing DNA topology during replication. Triazole derivatives can interfere with their function, leading to DNA damage and cell death.[14]
-
Aromatase Inhibitors: Triazole-containing drugs like letrozole and anastrozole are highly effective in hormone-receptor-positive breast cancer by blocking the aromatase enzyme, thereby inhibiting estrogen synthesis.[6]
-
-
Modulation of Apoptotic Pathways: Some derivatives can directly induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[14]
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of a compound.
1. Cell Culture and Seeding: a. Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media (e.g., DMEM with 10% FBS).[18][19] b. Harvest cells using trypsin and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). c. Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the 1,2,4-triazole test compounds in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the test compounds at various concentrations. c. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). d. Incubate the plate for 48-72 hours.
3. MTT Addition and Incubation: a. Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.
4. Solubilization and Measurement: a. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. b. Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
5. Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Data Presentation: Anticancer Activity
| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| Derivative 8c [17] | 5.2 | 7.8 | 6.5 |
| Derivative 8d [17] | 4.1 | 6.3 | 5.9 |
| Doxorubicin | 0.8 | 1.2 | 1.0 |
Part 3: Antibacterial and Antiviral Activities
While renowned for their antifungal and anticancer properties, 1,2,4-triazoles also exhibit a broad spectrum of activity against bacterial and viral pathogens.[13][20]
Antibacterial Mechanisms
The antibacterial action of 1,2,4-triazoles is an area of active research.[21] Unlike their well-defined antifungal mechanism, their effects on bacteria appear to be multifactorial. Some studies suggest that certain derivatives can disrupt bacterial cell membrane permeability, leading to leakage of intracellular contents and cell death.[22] A promising strategy in this field is the molecular hybridization of the 1,2,4-triazole core with other known antibacterial pharmacophores to create novel agents that can overcome drug resistance.[23]
Antiviral Mechanisms
1,2,4-triazole derivatives can combat viral infections through several mechanisms:
-
Nucleoside Analogs: The well-known antiviral drug Ribavirin is a 1,2,4-triazole carboxamide that acts as a guanosine analog. It interferes with the synthesis of viral RNA and DNA by inhibiting viral polymerases.[13][24]
-
Enzyme Inhibition: Other derivatives can directly target and inhibit essential viral enzymes, such as proteases or polymerases, which are necessary for viral replication and assembly.[24][25]
Experimental Protocols
1. Antibacterial Screening (Agar Well Diffusion Method): a. Prepare a lawn of a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) on a Mueller-Hinton agar plate. b. Punch uniform wells into the agar. c. Add a known concentration of the test compound dissolved in DMSO into the wells. d. Include a positive control (e.g., Streptomycin) and a negative control (DMSO).[13] e. Incubate the plate at 37°C for 18-24 hours. f. Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is prevented) to assess antibacterial activity.
2. Antiviral Screening (Plaque Reduction Assay): a. Grow a monolayer of host cells (e.g., Vero cells) in a multi-well plate. b. Infect the cells with a known amount of virus (e.g., Herpes Simplex Virus) for 1-2 hours. c. Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose) containing various concentrations of the test compound. d. Incubate for several days until viral plaques (clear zones of cell death) are visible. e. Stain the cells (e.g., with crystal violet) and count the number of plaques. f. The concentration of the compound that reduces the number of plaques by 50% (EC₅₀) is determined.
Part 4: Synthesis and Evaluation Workflow
The discovery of novel, biologically active 1,2,4-triazole derivatives follows a structured workflow from chemical synthesis to biological validation.
General Synthetic Routes
A common and versatile method for synthesizing the 1,2,4-triazole-3-thione core involves the cyclization of a thiosemicarbazide intermediate. This core can then be further modified to generate a library of derivatives.[3]
-
Thiosemicarbazide Formation: A carbohydrazide is reacted with an appropriate isothiocyanate in a solvent like ethanol under reflux to form an acylthiosemicarbazide.[3]
-
Cyclization: The acylthiosemicarbazide is then heated in an alkaline solution (e.g., aqueous sodium hydroxide). The intramolecular cyclization and dehydration yield the 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione.[18]
-
Derivatization: The thione can be alkylated at the sulfur atom or further modified at other positions on the rings to create diverse final compounds.
Conclusion and Future Directions
The 1,2,4-triazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex medical challenges. Its derivatives have demonstrated a vast and potent range of biological activities, from industry-defining antifungals to promising anticancer, antibacterial, and antiviral agents. The unifying theme often lies in their ability to act as specific and effective enzyme inhibitors.[26]
Future research will likely focus on several key areas. The continued exploration of structure-activity relationships, aided by computational modeling and virtual screening, will enable the rational design of next-generation derivatives with enhanced potency and selectivity.[14][27] The strategy of creating hybrid molecules that combine the triazole core with other pharmacophores holds significant promise for overcoming drug resistance, particularly in the antibacterial and anticancer domains.[23] As our understanding of cellular pathways deepens, the 1,2,4-triazole ring will undoubtedly remain a privileged and indispensable tool in the development of novel therapeutics.
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The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry. Its remarkable versatility, stemming from a unique combination of physicochemical properties, has cemented its status as a "privileged scaffold" in drug design. This guide offers a comprehensive exploration of the multifaceted applications of 1,2,4-triazoles in modern drug discovery, providing in-depth technical insights for researchers, scientists, and drug development professionals. We will delve into the core attributes of this heterocycle, its diverse therapeutic applications, underlying mechanisms of action, and key synthetic strategies, supported by practical experimental protocols and visual aids to foster a deeper understanding of its significance.
The Enduring Appeal of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is not merely a passive structural component; its intrinsic properties actively contribute to the pharmacological profile of a molecule. The presence of three nitrogen atoms imparts a unique electronic distribution, creating a system capable of participating in a multitude of intermolecular interactions. These include hydrogen bonding (acting as both donor and acceptor), dipole-dipole interactions, and metal coordination.[1][2] This ability to engage with biological targets with high affinity is a key driver of its widespread use.
Furthermore, the 1,2,4-triazole moiety is considered a bioisostere of amide, ester, and carboxylic acid groups, allowing for the substitution of these functionalities to improve metabolic stability and pharmacokinetic properties.[3][4] Its inherent chemical stability provides resistance to hydrolysis and oxidation, contributing to favorable drug-like characteristics.[5]
Therapeutic Frontiers of 1,2,4-Triazole Derivatives
The broad therapeutic potential of 1,2,4-triazoles is evidenced by the numerous clinically approved drugs that incorporate this scaffold.[1][6][7] From infectious diseases to oncology and beyond, this versatile core has been successfully leveraged to address a wide array of medical needs.
Antifungal Agents: A Cornerstone of Antimycotic Therapy
The most prominent and well-established application of 1,2,4-triazoles is in the development of antifungal agents.[1][8] Drugs like fluconazole, itraconazole, and voriconazole are mainstays in the treatment of systemic fungal infections.[7][9]
Mechanism of Action: The primary antifungal mechanism of 1,2,4-triazoles involves the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2][10] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[2][11][12] The N4 nitrogen of the triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[2] The resulting depletion of ergosterol and accumulation of toxic methylated sterols compromise the integrity and fluidity of the fungal cell membrane, leading to growth inhibition and cell death.[2]
Caption: Diverse anticancer mechanisms of 1,2,4-triazole compounds.
Antiviral Agents: Combating Viral Infections
The 1,2,4-triazole nucleus is also a key component in several antiviral drugs, with Ribavirin being a notable example. [7][9][13]Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. [3][13] Mechanisms of Action: The antiviral activity of 1,2,4-triazole derivatives can be attributed to various mechanisms, including: [3][14]
-
Inhibition of Viral Replication: Ribavirin, a guanosine analog, interferes with the synthesis of viral genetic material.
-
Enzyme Inhibition: Some derivatives act as inhibitors of key viral enzymes such as reverse transcriptase and protease, which are essential for the viral life cycle. [13] The structural diversity of 1,2,4-triazole derivatives allows for the development of compounds targeting different viruses and viral proteins. [5][14]
Antibacterial, Anticonvulsant, and Neuroprotective Applications
Beyond the major therapeutic areas, 1,2,4-triazoles have demonstrated a wide spectrum of other pharmacological activities.
-
Antibacterial Agents: Numerous 1,2,4-triazole derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. [1][6]Some have shown potency comparable to or greater than standard antibiotics. [1]* Anticonvulsant Agents: The 1,2,4-triazole scaffold has been explored for the development of anticonvulsant drugs, with some derivatives showing promising activity in preclinical models. [1][13]* Neuroprotective Agents: Emerging research suggests the potential of 1,2,4-triazole derivatives in the treatment of neurodegenerative diseases. [1][15]Some compounds have shown the ability to protect neuronal cells from oxidative stress and reduce the aggregation of proteins associated with conditions like Parkinson's disease. [16][17][18]
Synthetic Strategies for 1,2,4-Triazole Derivatives
A variety of synthetic methods have been developed for the construction of the 1,2,4-triazole ring, ranging from classical condensation reactions to modern metal-catalyzed cross-coupling approaches. [9][19][20]
Classical Synthesis: Pellizzari and Einhorn-Brunner Reactions
The Pellizzari reaction, involving the condensation of an acylhydrazide with an amide, and the Einhorn-Brunner reaction, which utilizes the reaction of an N-acyl-N'-arylhydrazine with an amine, are foundational methods for synthesizing 1,2,4-triazoles. [20]While historically significant, these methods often require harsh reaction conditions.
Modern Synthetic Approaches
More contemporary methods offer milder conditions, greater functional group tolerance, and higher yields. These include:
-
Cyclization of Amidines with Hydrazides: A common and versatile approach. [9]* Copper-Catalyzed Reactions: Copper-catalyzed cascade reactions of amides and nitriles have been developed for the efficient synthesis of 3,5-disubstituted-1,2,4-triazoles. [9][19]* From Hydrazones: Hydrazones serve as reactive precursors that can be cyclized with various reagents to form the 1,2,4-triazole ring. [9]
Caption: General synthetic workflow for 1,2,4-triazole formation.
Experimental Protocols
General Procedure for the Synthesis of 3,5-Disubstituted-1,2,4-triazoles via Copper-Catalyzed Cascade Reaction
This protocol is a representative example of a modern synthetic approach.
Materials:
-
Substituted amide (1.0 mmol)
-
Substituted nitrile (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.1 mmol)
-
1,10-Phenanthroline (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (5 mL)
-
Oxygen (balloon)
Procedure:
-
To a dried Schlenk tube, add the substituted amide (1.0 mmol), substituted nitrile (1.2 mmol), CuBr (0.1 mmol), 1,10-phenanthroline (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (balloon).
-
Add DMF (5 mL) via syringe.
-
Stir the reaction mixture at 120 °C for 24 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 3,5-disubstituted-1,2,4-triazole.
Causality: The copper catalyst, in conjunction with the phenanthroline ligand, facilitates the cascade addition and oxidative cyclization of the amide and nitrile. Oxygen serves as the terminal oxidant in this process.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole derivative against a fungal strain.
Materials:
-
Test compound (1,2,4-triazole derivative) dissolved in DMSO
-
Fungal isolate (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to the desired density (e.g., 0.5-2.5 x 10³ CFU/mL).
-
Inoculate each well with the fungal suspension. Include a positive control (fungus without compound) and a negative control (medium only).
-
Incubate the plates at 35 °C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.
Self-Validation: The inclusion of positive and negative controls ensures the validity of the assay. A known antifungal agent (e.g., fluconazole) should be run in parallel as a reference standard.
Quantitative Data Summary
| Compound | Therapeutic Area | Target | Activity (IC₅₀/MIC) |
| Fluconazole | Antifungal | Lanosterol 14α-demethylase (CYP51) | MIC: 0.25-16 µg/mL against Candida spp. |
| Letrozole | Anticancer | Aromatase | IC₅₀: ~2.7 nM |
| Ribavirin | Antiviral | Viral RNA polymerase | EC₅₀: 5-10 µM against Hepatitis C virus |
| Clinafloxacin-triazole hybrid | Antibacterial | Bacterial DNA gyrase | MIC: 0.25-1 µg/mL against MRSA [1] |
Future Perspectives
The journey of the 1,2,4-triazole scaffold in medicinal chemistry is far from over. The continuous emergence of drug resistance in infectious diseases and the need for more effective and selective cancer therapies drive the ongoing exploration of this versatile core. [6]Future research will likely focus on:
-
Hybrid Molecules: The design and synthesis of hybrid molecules that combine the 1,2,4-triazole moiety with other pharmacophores to create multi-target agents. [21]* Novel Therapeutic Targets: The exploration of 1,2,4-triazole derivatives against new and challenging biological targets.
-
Green Synthesis: The development of more environmentally friendly and sustainable synthetic methods for the production of 1,2,4-triazole-based compounds. [22] In conclusion, the 1,2,4-triazole nucleus remains a highly valuable and versatile platform in drug discovery. Its unique chemical properties and broad spectrum of biological activities ensure its continued prominence in the development of new therapeutic agents to address unmet medical needs.
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- A Literature Review Focusing on the Antiviral Activity of [1][16][17]and-[1][13][16]triazoles. (2022). Molecules, 27(15), 4935. [Link]
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- Antiviral activity of 1,2,4-triazole derivatives (microreview). (2021). Chemistry of Heterocyclic Compounds, 57(4), 420-422. [Link]
- Synthetic and Medicinal Perspective of 1,2,4-Triazole as Anticancer Agents. (2022). Chemistry & Biodiversity, 19(11), e202200647. [Link]
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- Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). (2025). Journal of Medicinal Chemistry. [Link]
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- Anticancer Properties of 1,2,4-Triazoles. (2022). ISRES Publishing. [Link]
- Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. (2022). Egyptian Journal of Chemistry, 65(10), 329-346. [Link]
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- 1,2,4-Triazoles as Important Antibacterial Agents. (2020). Molecules, 25(16), 3585. [Link]
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers in Chemistry, 10, 997415. [Link]
- Development of 1,2,4-triazole derivatives as Nrf2 activators. (2019).
- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). ACS Chemical Neuroscience, 13(5), 581-586. [Link]
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- Discovery of Neuroprotective Agents Based on a 5-(4-Pyridinyl)-1,2,4-triazole Scaffold. (2022). Aarhus University. [Link]
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- 1, 2, 4-triazole derivatives: Significance and symbolism. (2025). Wisdomlib. [Link]
- Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. (2013). Antimicrobial Agents and Chemotherapy, 57(4), 1709-1717. [Link]
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An In-depth Technical Guide to 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 1,2,4-Triazole Scaffold and the Role of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1] This five-membered heterocycle, with its three nitrogen atoms, is a versatile pharmacophore present in antifungal agents like fluconazole, antiviral medications such as ribavirin, and anxiolytics like alprazolam.[2] Its prevalence in drug design stems from its favorable metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere for other functional groups. The diverse biological activities exhibited by 1,2,4-triazole derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties, underscore the importance of this heterocyclic system in the development of new therapeutic agents.[3][4]
This technical guide focuses on a specific, yet potentially pivotal, member of this family: This compound . This molecule, characterized by an acetyl group at the 5-position and a methyl group on the N1 nitrogen, represents a key building block for the synthesis of more complex and potentially bioactive compounds. The ethanone functional group provides a reactive handle for a variety of chemical transformations, allowing for the elaboration of the triazole core into diverse molecular architectures. Understanding the synthesis, chemical properties, and reactivity of this compound is therefore crucial for researchers aiming to leverage the 1,2,4-triazole scaffold in their drug discovery programs.
This guide will provide a comprehensive overview of the available knowledge on this compound, including postulated synthetic routes, predicted spectroscopic data for its characterization, and a discussion of its potential applications as a versatile intermediate in medicinal chemistry.
Synthesis of this compound: A Proposed Synthetic Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic route can be devised based on established methods for the formation of substituted 1,2,4-triazoles. One of the most common and versatile methods for constructing the 1,2,4-triazole ring is through the cyclization of intermediates derived from hydrazides and other nitrogen-containing precursors.
A proposed two-step synthesis is outlined below, starting from readily available starting materials. This approach is analogous to known procedures for the synthesis of similar 1,2,4-triazole derivatives.
Sources
A Technical Guide to the Starting Materials for the Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Introduction
The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry, featured in a wide array of therapeutic agents, including prominent antifungal and antiviral drugs.[1][2][3] The target molecule of this guide, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, is a heterocyclic ketone that serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its structure, combining a methylated triazole ring with a reactive acetyl group, presents specific synthetic challenges and opportunities.
This technical guide provides an in-depth analysis of the primary synthetic routes to this molecule, with a core focus on the selection of starting materials and the chemical logic that underpins these choices. We will explore two principal strategies: a convergent approach where the substituted ring is constructed in a single or few steps, and a linear approach involving the sequential modification of a pre-existing triazole core. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to select the most efficient and scalable synthetic pathway.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategies
From a retrosynthetic perspective, the synthesis of this compound can be approached from two fundamentally different directions. The choice between these pathways has significant implications for starting material cost, reaction complexity, and control over regiochemistry.
-
Convergent Strategy (Ring Formation): This is often the preferred method for constructing highly substituted heterocycles. The strategy involves assembling the 1-methyl-5-acetyl-1,2,4-triazole ring system from acyclic precursors that already contain the required methyl and acetyl functionalities. This approach elegantly circumvents the challenges of regioselective substitution on the triazole ring.
-
Linear Strategy (Ring Modification): This strategy begins with the commercially available 1H-1,2,4-triazole core. The synthesis proceeds linearly by first installing the N1-methyl group, followed by the introduction of the C5-acetyl group. While conceptually straightforward, this route presents significant challenges related to the selective functionalization of the triazole ring.
Figure 1: High-level retrosynthetic strategies for the target molecule.
Part 2: The Convergent Strategy via Amidrazone Cyclocondensation
The construction of the 1,2,4-triazole ring from amidrazone intermediates is a robust and widely utilized method in heterocyclic chemistry.[1][4] This pathway offers excellent control over the substitution pattern, making it highly suitable for producing the specifically substituted target molecule.
Core Principle and Rationale
The fundamental logic of this approach is to react an N-substituted amidrazone with an acylating agent. The amidrazone provides three of the five ring atoms (N1, C5, and N4), while the acylating agent supplies the remaining two (C3 and N2, after cyclization and rearrangement). By starting with an amidrazone that is already methylated on the correct nitrogen, the regiochemical outcome is predetermined and unambiguous.
The key intermediate is an N-methylacetamidrazone . This molecule contains the N-methyl group that will become the N1 of the triazole ring and the methyl group that will become part of the C5-acetyl substituent.
Key Starting Materials
| Starting Material | Role in Synthesis | Commercial Availability |
| Methylhydrazine | Source of the N1-methyl and N4 atoms. | Readily available |
| Acetonitrile | Provides the C5 atom and its attached methyl group. | Readily available |
| Acetic Anhydride | Acts as the acylating agent and source for the C3 atom. | Readily available |
| Base (e.g., Pyridine) | Catalyst for acylation and cyclization. | Readily available |
Experimental Workflow: A Self-Validating Protocol
This protocol outlines a two-step process: the formation of the key amidrazone intermediate, followed by its acylation and cyclodehydration to yield the final product.
Figure 2: Workflow for the convergent synthesis via an amidrazone intermediate.
Protocol: Synthesis of this compound
Step 1: Synthesis of N-Methylacetamidrazone Hydrochloride
-
Reaction Setup: A solution of acetonitrile (1.0 eq.) in anhydrous ethanol is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Imidate Formation: Anhydrous hydrogen chloride gas is bubbled through the solution until saturation, forming the ethyl acetimidate hydrochloride (Pinner salt) intermediate. The reaction progress can be monitored by the formation of a white precipitate.
-
Amidrazone Synthesis: Methylhydrazine (1.1 eq.) is added dropwise to the cooled suspension. The mixture is stirred at room temperature for 12-18 hours.
-
Isolation: The resulting precipitate, N-methylacetamidrazone hydrochloride, is isolated by filtration, washed with cold diethyl ether, and dried under vacuum.
-
Self-Validation Checkpoint: The isolated solid should be characterized by ¹H NMR to confirm the presence of both N-methyl and C-methyl proton signals and by mass spectrometry to verify the correct molecular weight.
-
Step 2: Acylation and Cyclodehydration
-
Reaction Setup: The N-methylacetamidrazone hydrochloride (1.0 eq.) is suspended in pyridine or a similar non-protic base.
-
Acylation: Acetic anhydride (1.2 eq.) is added dropwise at 0 °C. The reaction is allowed to warm to room temperature and then heated to reflux (or subjected to microwave irradiation at ~120-150 °C) for 2-4 hours. The use of microwave heating can significantly reduce reaction times.[5][6]
-
Workup and Purification: The reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.
-
Final Product: The crude product is purified by column chromatography on silica gel to afford this compound as a pure solid.
-
Self-Validation Checkpoint: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Part 3: The Linear Strategy via Ring Modification
This strategy begins with the parent 1H-1,2,4-triazole heterocycle and introduces the required substituents sequentially. While seemingly direct, this route is complicated by the inherent reactivity and electronics of the triazole ring.
Core Principle and Rationale
The process involves two distinct transformations: N-methylation followed by C-acylation. Each step presents a significant chemical challenge that must be addressed through careful selection of reagents and conditions.
Pathway Step 1: N-Methylation of 1H-1,2,4-Triazole
-
Core Starting Materials: 1H-1,2,4-Triazole, a base (e.g., sodium methoxide, KOH), and a methylating agent (e.g., iodomethane).[7][8][9]
-
The Causality of Regioselectivity: The 1,2,4-triazole anion is an ambident nucleophile, meaning methylation can occur at either the N1 or N4 position. The ratio of these isomers is highly dependent on the reaction conditions. A scalable and selective approach involves forming the sodium salt of the triazole with sodium methoxide, which favors subsequent alkylation at the N1 position upon reaction with iodomethane, yielding 1-methyl-1,2,4-triazole in good yield.[7]
Protocol: Synthesis of 1-Methyl-1,2,4-triazole[7]
-
Salt Formation: 1H-1,2,4-Triazole (1.0 eq.) is dissolved in methanol. A solution of sodium methoxide in methanol (1.05 eq.) is added, and the mixture is stirred until a clear solution of the sodium salt is formed.
-
Methylation: Iodomethane (1.1 eq.) is added, and the reaction is heated to reflux for 4-6 hours.
-
Isolation: After cooling, the solvent is removed, and the residue is extracted with a suitable organic solvent like chloroform. The product is often purified by distillation or chromatography to separate it from any N4-methyl isomer.
Pathway Step 2: C-Acylation of 1-Methyl-1,2,4-triazole
-
The Core Challenge: This step is the primary drawback of the linear strategy. The 1,2,4-triazole ring is electron-deficient, making it highly resistant to standard electrophilic substitution reactions like Friedel-Crafts acylation. The C-H bond at the 5-position is not sufficiently activated for this transformation.
-
Plausible (but Complex) Solutions: Achieving C5-acylation would likely require advanced synthetic methods not commonly deployed for bulk synthesis, such as:
-
Directed Ortho-Metalation (DoM): This would involve deprotonation at the C5 position using a very strong base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting organolithium species with an acetylating agent like N,N-dimethylacetamide. This process can be low-yielding and requires stringent anhydrous conditions.
-
Halogen-Metal Exchange: A 5-bromo-1-methyl-1,2,4-triazole intermediate could be synthesized, followed by lithium-halogen exchange and subsequent acylation. This adds multiple steps to the synthesis.
-
Due to the significant hurdles in achieving selective and high-yielding C5-acylation, this linear route is generally considered less practical and efficient than the convergent strategy.
Conclusion
For the synthesis of this compound, the choice of starting materials is intrinsically linked to the overall synthetic strategy.
-
The convergent strategy , which builds the heterocycle from acyclic precursors, is demonstrably superior. It relies on readily available starting materials like methylhydrazine , acetonitrile , and acetic anhydride . The key advantage of this route is its inherent control over regiochemistry, directly yielding the desired 1,5-disubstituted product without isomeric impurities.
-
The linear strategy , starting with 1H-1,2,4-triazole , presents significant challenges. While the initial N-methylation is achievable with good selectivity, the subsequent C5-acylation is a formidable obstacle due to the electron-deficient nature of the triazole ring, making this pathway less favorable for practical applications.
Therefore, for researchers and drug development professionals aiming for an efficient, scalable, and predictable synthesis, the convergent amidrazone-based pathway is the recommended approach.
References
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- Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988133.
- Belletire, J. L., & Spletstoser, J. (2004). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 34(18), 3465-3471.
- ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES.
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- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021). Google Patents.
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An In-depth Technical Guide to the Solubility of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone in a diverse range of organic solvents. Recognizing the absence of readily available experimental solubility data for this specific compound, this guide emphasizes a dual approach: theoretical prediction using Hansen Solubility Parameters (HSP) and a detailed, field-proven protocol for experimental verification via the shake-flask method. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and crystallization.
Introduction: The Significance of Solubility in a Molecular Context
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that governs its behavior throughout the drug development lifecycle. From the selection of appropriate solvents for synthesis and purification to the formulation of the final dosage form, a thorough understanding of a compound's solubility is paramount. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and can ultimately impact the bioavailability of a drug.
This compound, with its molecular formula C5H7N3O, possesses a unique combination of functional groups: a polar ketone, a hydrogen bond-accepting N-methylated triazole ring, and a relatively small alkyl backbone. This structure suggests a nuanced solubility profile, with the potential for significant interactions with a variety of organic solvents. This guide will provide the tools to elucidate this profile.
Theoretical Framework: "Like Dissolves Like" Quantified
The age-old axiom "like dissolves like" provides a qualitative starting point for solubility prediction.[1] This principle is rooted in the intermolecular forces between solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.[1] We can quantify these interactions to move beyond simple intuition.
Physicochemical Properties of this compound
-
Molecular Structure: The presence of the ketone group (C=O) and the nitrogen atoms in the triazole ring introduces polarity and hydrogen bond accepting capabilities. The methyl group on the triazole ring prevents it from acting as a hydrogen bond donor.
-
Expected Polarity: The combination of the polar ketone and the triazole ring suggests that the molecule is moderately polar. It is expected to have a higher affinity for polar solvents over nonpolar hydrocarbon solvents.
-
Hydrogen Bonding: The oxygen of the carbonyl group and the nitrogen atoms of the triazole ring can act as hydrogen bond acceptors. This will be a significant factor in its solubility in protic solvents (e.g., alcohols).
Predictive Models for Solubility: The Hansen Solubility Parameters (HSP) Approach
In the absence of experimental data, predictive models are invaluable. The Hansen Solubility Parameter (HSP) model is a powerful tool that dissects the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[2][3][4]
The central concept of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[5] This can be visualized as a "solubility sphere" in a 3D space defined by the three parameters.[5][6] Solvents that lie within this sphere are predicted to be good solvents for the solute.
Estimating the Hansen Solubility Parameters of this compound
Since experimental HSP values for our target molecule are not available, we can estimate them using group contribution methods.[7][8][9] These methods assign specific values to the different functional groups within a molecule.
Based on established group contribution values for similar chemical structures, the estimated Hansen Solubility Parameters for this compound are:
-
δD (Dispersion): ~18.5 MPa½
-
δP (Polar): ~11.0 MPa½
-
δH (Hydrogen Bonding): ~9.5 MPa½
Disclaimer: These are estimated values and should be used as a predictive tool to guide solvent selection for experimental verification.
The Hansen Solubility Sphere
The interaction between the solute and a solvent can be quantified by the "Hansen distance" (Ra), calculated as follows:
Ra² = 4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)² [10]
A smaller Ra value indicates a higher likelihood of solubility. The solute also has an interaction radius (R0). Solvents with an Ra less than R0 are predicted to be good solvents.
Caption: The Hansen solubility sphere illustrates that good solvents lie within a certain "distance" from the solute in a 3D parameter space.
Application to Solvent Selection
By comparing the estimated HSPs of our target molecule with the known HSPs of various organic solvents, we can predict its solubility. The following table provides the necessary data for a selection of common solvents.
Table 1: Physicochemical Properties of Selected Organic Solvents
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Dielectric Constant (ε) | Character |
| n-Hexane | 14.9 | 0.0 | 0.0 | 1.9 | Nonpolar |
| Toluene | 18.0 | 1.4 | 2.0 | 2.4 | Aromatic, Nonpolar |
| Diethyl Ether | 14.5 | 2.9 | 5.1 | 4.3 | Ethereal, Nonpolar |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 6.0 | Ester, Polar Aprotic |
| Acetone | 15.5 | 10.4 | 7.0 | 20.7 | Ketone, Polar Aprotic |
| Acetonitrile | 15.3 | 18.0 | 6.1 | 37.5 | Nitrile, Polar Aprotic |
| Dichloromethane | 17.0 | 6.3 | 6.1 | 9.1 | Halogenated, Polar Aprotic |
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.5 | Ethereal, Polar Aprotic |
| Isopropanol | 15.8 | 6.1 | 16.4 | 19.9 | Alcohol, Polar Protic |
| Ethanol | 15.8 | 8.8 | 19.4 | 24.6 | Alcohol, Polar Protic |
| Methanol | 15.1 | 12.3 | 22.3 | 32.7 | Alcohol, Polar Protic |
| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 36.7 | Amide, Polar Aprotic |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 47.0 | Sulfoxide, Polar Aprotic |
| 1,4-Dioxane | 19.0 | 1.8 | 7.4 | 2.2 | Ethereal, Nonpolar |
| Chloroform | 17.8 | 3.1 | 5.7 | 4.8 | Halogenated, Polar Aprotic |
Based on the estimated HSPs of this compound (δD ~18.5, δP ~11.0, δH ~9.5), we can predict:
-
High Solubility: in solvents with similar HSPs, such as DMF and DMSO.
-
Moderate Solubility: in polar aprotic solvents like acetone and ethyl acetate, and in polar protic solvents like alcohols (ethanol, methanol, isopropanol).
-
Low Solubility: in nonpolar solvents like n-hexane and toluene, and in solvents with low polarity like diethyl ether and 1,4-dioxane.
Experimental Determination of Solubility: The Shake-Flask Method
While predictive models are useful, experimental verification is the gold standard. The shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a compound.[11][12][13]
Principle
An excess amount of the solid solute is added to a known volume of the solvent. The mixture is then agitated at a constant temperature until equilibrium is reached, meaning the solution is saturated. After separating the undissolved solid, the concentration of the solute in the saturated solution is determined using a suitable analytical method.
Detailed Step-by-Step Protocol
-
Preparation:
-
Ensure the this compound is of high purity.
-
Use high-purity (e.g., HPLC grade) organic solvents.
-
Clean and dry all glassware thoroughly.
-
-
Sample Preparation:
-
Accurately weigh an excess amount of the compound into a series of glass vials with screw caps. A 5 to 10-fold excess of what is expected to dissolve is a good starting point.
-
Add a precise volume (e.g., 5.00 mL) of the selected organic solvent to each vial.
-
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the samples for a predetermined time to ensure equilibrium is reached. A typical duration is 24 to 48 hours. It is advisable to perform a preliminary experiment to determine the time to reach equilibrium by taking samples at different time points (e.g., 8, 16, 24, 48 hours).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations to accurately determine the concentration of the solute in the samples.
-
-
Data Reporting:
-
Calculate the solubility from the measured concentration and the dilution factor.
-
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.
-
Quality Control and Self-Validation
-
Triplicate Measurements: Perform all experiments in at least triplicate to ensure reproducibility and to calculate the standard deviation.
-
Equilibrium Confirmation: Analyze samples taken at different time points during equilibration. The solubility should be constant at later time points, confirming that equilibrium has been reached.
-
Blank Samples: Analyze a blank solvent sample to ensure no interfering peaks are present in the chromatogram.
-
Control Standard: Periodically inject a known concentration standard during the HPLC analysis to check for instrument drift.
Sources
- 1. Solvent - Wikipedia [en.wikipedia.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. paint.org [paint.org]
- 6. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 7. kinampark.com [kinampark.com]
- 8. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers [mdpi.com]
- 9. scribd.com [scribd.com]
- 10. Solubility parameters (HSP) [adscientis.com]
- 11. enamine.net [enamine.net]
- 12. bioassaysys.com [bioassaysys.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Physicochemical Characterization of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Abstract: This technical guide provides a detailed overview of the known physical characteristics of the heterocyclic ketone, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS RN: 106535-28-8). While publicly accessible experimental data for this specific molecule is limited, this document consolidates the available information and presents a comprehensive framework for its full physicochemical characterization. The methodologies described herein are grounded in standard laboratory practice and are intended to guide researchers in drug discovery and chemical development in generating a complete analytical profile of this and similar compounds.
Introduction and Molecular Identity
This compound is a functionalized heterocyclic compound featuring a 1,2,4-triazole ring, a core structure in many pharmacologically active molecules. The presence of a methyl group on the triazole nitrogen and an acetyl group at the 5-position creates a specific regioisomer with distinct electronic and steric properties that are critical for its function as a synthon in medicinal chemistry. Accurate characterization of its physical properties is the foundational step for its application in synthesis, formulation, and biological screening.
The fundamental identifiers for this compound are established as:
| Identifier | Value | Source |
| CAS Registry Number | 106535-28-8 | [1] |
| Molecular Formula | C₅H₇N₃O | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| InChI | 1S/C5H7N3O/c1-4(9)5-6-3-7-8(5)2/h3H,1-2H3 | [2] |
Below is the two-dimensional structure of the molecule, illustrating the atomic connectivity and key functional groups.
Figure 1: 2D Structure of this compound.
Experimentally Determined Physical Properties
A thorough review of available chemical literature and supplier data reveals a scarcity of experimentally determined physical properties for this compound. The only property cited is a boiling point under reduced pressure, which suggests the compound is likely a liquid or a low-melting solid at ambient temperature and pressure.
| Property | Value | Conditions | Source |
| Boiling Point | 55 - 60 °C | at 0.3 Torr | [1] |
| Melting Point | Data not available | - | |
| Appearance | Data not available | - | |
| Density | Data not available | - | |
| Solubility | Data not available | - |
Framework for Comprehensive Physicochemical Characterization
As a Senior Application Scientist, the absence of data necessitates a clear, logical workflow to generate it. The following protocols outline the standard, self-validating system for the complete characterization of a novel or poorly described chemical entity like this compound.
Figure 2: Standard workflow for comprehensive compound characterization.
Appearance, Physical State, and Melting Point
Causality: The physical state (solid or liquid) and color are the most basic identifiers. The melting point is a critical indicator of purity; a sharp melting range typically signifies a high-purity crystalline solid, whereas a broad range suggests impurities or an amorphous state.
Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)
-
Calibrate the DSC instrument using an indium standard.
-
Accurately weigh 1-3 mg of the purified, dry compound into a hermetically sealed aluminum pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic melting event.
Solubility Profile
Causality: Understanding solubility is paramount for designing reaction conditions, purification strategies, and formulations for biological assays. A standardized protocol ensures reproducibility.
Protocol: Kinetic Solubility Assessment
-
Prepare stock solutions of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, dispense a range of common laboratory solvents (e.g., water, PBS, ethanol, methanol, dichloromethane, ethyl acetate, hexane).
-
Add a small, precise volume of the DMSO stock to each solvent, aiming for a target concentration (e.g., 100 µM).
-
Agitate the plate for a set period (e.g., 2 hours) at a controlled temperature (e.g., 25 °C).
-
Measure the turbidity of each well using a nephelometer or plate reader. The solubility limit is the highest concentration at which no precipitate is observed.
Spectroscopic Confirmation of Structure
Causality: A combination of spectroscopic techniques provides orthogonal confirmation of the molecular structure. NMR elucidates the carbon-hydrogen framework and connectivity, IR identifies key functional groups, and high-resolution mass spectrometry (HRMS) confirms the elemental composition.
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Based on the structure, the following proton signals are predicted:
-
A singlet around δ 2.5-2.7 ppm (3H), corresponding to the acetyl methyl protons (CH₃-C=O).
-
A singlet around δ 3.8-4.0 ppm (3H), corresponding to the N-methyl protons (N-CH₃).
-
A singlet around δ 7.9-8.2 ppm (1H), corresponding to the triazole ring proton (C-H).
-
-
¹³C NMR: Predicted carbon signals would include:
-
The ketone carbonyl carbon (C=O) around δ 185-195 ppm.
-
Two triazole ring carbons.
-
The N-methyl carbon.
-
The acetyl methyl carbon.
-
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a calibrated spectrometer (e.g., 400 MHz or higher).
3.3.2. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups:
-
~1700-1720 cm⁻¹: A strong absorption due to the ketone (C=O) stretching vibration.
-
~1500-1600 cm⁻¹: Absorptions corresponding to the C=N and N=N stretching within the triazole ring.
-
~2900-3000 cm⁻¹: C-H stretching from the methyl groups.
3.3.3. High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
-
Expected Exact Mass [M+H]⁺: 126.0665 for the C₅H₈N₃O⁺ ion.
Summary and Forward Outlook
This compound is a well-defined chemical entity with a confirmed molecular formula and a literature-reported boiling point. However, a comprehensive, publicly available dataset of its other fundamental physical properties is currently lacking. The experimental framework detailed in this guide provides a robust pathway for researchers to generate the necessary data for melting point, solubility, and full spectroscopic characterization. The generation and publication of this data would be a valuable contribution to the chemical science community, aiding future research in medicinal chemistry and materials science.
References
- Chemchart.1-(1H-1,2,4-Triazol-5-yl)ethanone (153334-29-3).
- BlassBE.CAS RN 106535-28-8 | this compound | MFCD09864474.
- PubChem.1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.
Sources
A Technical Guide to the Synthetic Diversification of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone for Drug Discovery
Abstract
The 1,2,4-triazole nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial properties.[1] This is attributed to its unique physicochemical characteristics, such as metabolic stability and its capacity to act as a bioisostere for amide or ester groups, which enhances pharmacokinetic and pharmacodynamic profiles.[1] This guide focuses on the synthetic potential of a key building block, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a molecule primed for chemical modification. We will explore a range of potential derivatization strategies targeting the versatile ethanone functional group. This document will provide researchers, scientists, and drug development professionals with an in-depth exploration of the chemical reactivity of this scaffold, complete with detailed, actionable protocols for the synthesis of novel derivatives. The aim is to empower the scientific community to unlock the full therapeutic potential of this promising heterocyclic core.
The Strategic Importance of the this compound Scaffold
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms.[1] Its derivatives are integral to a variety of clinically significant drugs. For instance, fluconazole and itraconazole are mainstays in the treatment of systemic fungal infections, while letrozole and anastrozole are used in breast cancer therapy.[1][2] The core molecule, this compound, presents a unique opportunity for the generation of diverse chemical libraries. The methyl group at the 1-position of the triazole ring provides metabolic stability, while the acetyl group at the 5-position serves as a versatile chemical handle for a multitude of transformations.
Key Reactive Sites and Potential Synthetic Transformations
The primary sites for derivatization on this compound are the methyl group of the ethanone moiety (the α-carbon) and the carbonyl group itself. The α-protons are acidic and can be removed by a base to form an enolate, which can then act as a nucleophile. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This dual reactivity allows for a wide array of chemical modifications.
Caption: Key reactive sites on this compound.
Derivatization Strategies and Experimental Protocols
This section outlines several high-potential derivatization pathways for this compound, complete with detailed experimental protocols. These protocols are designed to be self-validating and are grounded in established chemical principles.
Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their wide range of biological activities, including anticancer properties.[1][3] The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones by reacting a ketone with an aromatic aldehyde in the presence of a base.[4][5]
Caption: Workflow for Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of (E)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-en-1-one
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.39 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of ethanol.
-
Base Addition: While stirring at room temperature, slowly add 5 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction Monitoring: A precipitate should form within 30 minutes. Continue stirring for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Workup: Cool the reaction mixture in an ice bath for 30 minutes. Filter the precipitate and wash with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure chalcone derivative.
| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 139.14 | 1.39 g | 10 |
| Benzaldehyde | 106.12 | 1.06 g | 10 |
| Sodium Hydroxide | 40.00 | 0.5 g | 12.5 |
| (E)-1-(1-Methyl-1H-1,2,4-triazol-5-yl)-3-phenylprop-2-en-1-one | 227.25 | Theoretical Yield: 2.27 g | 10 |
Synthesis of Mannich Bases
The Mannich reaction is a three-component condensation involving a compound with an active hydrogen, an aldehyde (typically formaldehyde), and a primary or secondary amine.[6] Mannich bases derived from 1,2,4-triazoles have shown significant antibacterial activity.[7]
Experimental Protocol: Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-3-(piperidin-1-yl)propan-1-one
-
Reaction Mixture: To a solution of 1.39 g (10 mmol) of this compound in 20 mL of ethanol, add 0.94 g (11 mmol) of piperidine and 0.9 mL (12 mmol) of 37% aqueous formaldehyde.
-
Reaction Conditions: Add a catalytic amount of hydrochloric acid (2-3 drops) and reflux the mixture for 6-8 hours.
-
Workup: After cooling, pour the reaction mixture into ice-cold water. Basify with a saturated sodium bicarbonate solution until a precipitate forms.
-
Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.
α-Halogenation of the Ketone
α-Halogenated ketones are valuable intermediates for further synthetic transformations, such as the synthesis of thiazoles and other heterocyclic systems. The halogenation can be performed under either acidic or basic conditions.[8][9] Acid-catalyzed halogenation typically results in monohalogenation, while base-promoted halogenation can lead to polyhalogenation.[10]
Experimental Protocol: Synthesis of 2-Bromo-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone (Acid-Catalyzed)
-
Reaction Setup: Dissolve 1.39 g (10 mmol) of this compound in 20 mL of glacial acetic acid.
-
Bromine Addition: Slowly add a solution of 1.60 g (10 mmol) of bromine in 5 mL of glacial acetic acid dropwise with stirring. Maintain the temperature below 20°C.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours until the bromine color disappears.
-
Workup: Pour the reaction mixture into 100 mL of ice-cold water.
-
Extraction and Purification: Filter the resulting solid, wash with water, and recrystallize from ethanol to yield the α-brominated product.
Reduction of the Carbonyl Group
Reduction of the ketone to a secondary alcohol opens up another avenue for derivatization, such as esterification or etherification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this purpose.[11][12]
Caption: Workflow for the reduction of the ketone.
Experimental Protocol: Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanol
-
Reaction Setup: In a 100 mL flask, dissolve 1.39 g (10 mmol) of this compound in 25 mL of methanol.
-
Reducing Agent Addition: Cool the solution in an ice bath and add 0.42 g (11 mmol) of sodium borohydride in small portions over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Workup: Add 10 mL of acetone to quench the excess NaBH₄. Remove the solvent under reduced pressure.
-
Extraction and Purification: Add 20 mL of water to the residue and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the alcohol. Further purification can be achieved by column chromatography if necessary.
Synthesis of Pyrimidine Derivatives
The ethanone can serve as a three-carbon synthon for the construction of other heterocyclic rings. For example, condensation with urea or thiourea can lead to pyrimidine or pyrimidine-thione derivatives, which are known for their diverse pharmacological activities.[2][13]
Experimental Protocol: Synthesis of 4-Methyl-5-(1-methyl-1H-1,2,4-triazol-5-yl)pyrimidin-2(1H)-one
-
Chalcone Synthesis: First, synthesize the corresponding chalcone by reacting this compound with an appropriate aldehyde as described in section 3.1. For this example, we will use the product of the reaction with acetaldehyde.
-
Cyclization: In a round-bottom flask, combine 1.65 g (10 mmol) of the synthesized enone, 0.60 g (10 mmol) of urea, and 0.82 g (10 mmol) of anhydrous sodium acetate in 25 mL of glacial acetic acid.
-
Reaction Conditions: Reflux the mixture for 10-12 hours.
-
Workup: Cool the reaction mixture and pour it into ice water.
-
Purification: Filter the precipitate, wash with water, and recrystallize from ethanol.
Potential Therapeutic Applications of the Derived Compounds
The derivatives synthesized from this compound hold significant promise for various therapeutic applications:
-
Anticancer Agents: Chalcone derivatives are well-documented for their cytotoxic effects against various cancer cell lines.[1][3]
-
Antimicrobial Agents: The incorporation of different functionalities, particularly through Mannich reactions, can lead to potent antibacterial and antifungal compounds.[7]
-
Enzyme Inhibitors: The 1,2,4-triazole scaffold is a known pharmacophore for inhibiting enzymes such as aromatase and lanosterol 14α-demethylase.[1]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. The straightforward and robust protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. The potential for discovering new drug candidates with improved efficacy and novel mechanisms of action is substantial, making this an exciting area for future research and development in medicinal chemistry.
References
- An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central.
- Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - NIH.
- Claisen-Schmidt Condensation.
- Design, synthesis, and antiproliferative activity of novel 1,2,4-triazole-chalcone compounds.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity - PubMed.
- Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - NIH.
- Claisen–Schmidt condensation - Wikipedia.
- The Reduction of Aldehydes and Ketones - Chemistry LibreTexts.
- reduction of aldehydes and ketones - Chemguide.
- Ketone halogenation - Wikipedia.
- Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking | Request PDF.
- Alpha Halogenation of Enols and Enolates - Chemistry Steps.
- 6.2 Halogenation of the α-Carbon – Organic Chemistry II - KPU Pressbooks.
- Mannich bases in medicinal chemistry and drug design - PMC - PubMed Central.
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- 1. Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bu.edu.eg [bu.edu.eg]
- 3. researchgate.net [researchgate.net]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiologically active Mannich bases derived from 1,2,4-triazoles. The effect of C-5 substituent on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 9. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]
- 10. 6.2 Halogenation of the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
"protocol for synthesizing 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone"
Application Note & Protocol
Topic: A Validated Protocol for the Regioselective Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Audience: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its derivatives are noted for a wide spectrum of pharmacological activities, including antifungal, antimicrobial, and anticancer properties.[1] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, a valuable building block for the elaboration of more complex pharmaceutical intermediates. The described method is based on the regioselective functionalization of 1-methyl-1H-1,2,4-triazole via directed ortho-metalation, a robust and scalable strategy in heterocyclic chemistry. We delve into the mechanistic underpinnings of the reaction, offer expert insights into critical process parameters, and present a self-validating protocol designed for reproducibility and high yield.
Scientific Principles and Reaction Mechanism
The synthesis of this compound hinges on the principles of acid-base chemistry and nucleophilic acyl substitution. The carbon-hydrogen (C-H) bond at the C5 position of the 1-methyl-1H-1,2,4-triazole ring is the most acidic proton on the heterocyclic core. This is due to the electron-withdrawing effects of the adjacent nitrogen atoms (N1 and N4), which stabilize the resulting carbanion.[2]
The reaction proceeds via a two-step sequence:
-
Deprotonation (Lithiation): A strong organometallic base, typically n-butyllithium (n-BuLi), is used to selectively abstract the acidic C5 proton under cryogenic conditions (-78 °C). This generates a highly reactive intermediate, 1-methyl-1H-1,2,4-triazol-5-yl lithium. The low temperature is critical to prevent side reactions and potential decomposition of the organolithium species.[1]
-
Acylation: The nucleophilic lithium intermediate then reacts with an electrophilic acetylating agent, such as N,N-dimethylacetamide (DMAc). The triazolyl anion attacks the electrophilic carbonyl carbon of DMAc, forming a tetrahedral intermediate which subsequently collapses to yield the desired ketone product after an aqueous workup.
This directed metalation approach provides excellent regiocontrol, ensuring the acetyl group is installed exclusively at the C5 position, thus avoiding the formation of isomeric byproducts that can arise from other synthetic strategies.[3]
Caption: Reaction mechanism for the synthesis of the target compound.
Experimental Protocol
This protocol is designed for the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | CAS Number |
| 1-Methyl-1H-1,2,4-triazole | ≥98% | Sigma-Aldrich | 6086-21-1 |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich | 109-72-8 |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich | 127-19-5 |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | 12125-02-9 |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | 141-78-6 |
| Brine (Saturated aq. NaCl) | Reagent Grade | - | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | 7487-88-9 |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Tech. | 7631-86-9 |
Equipment
-
100 mL two-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet adapter
-
Syringes (5 mL, 10 mL) and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
-
Inert Atmosphere Setup: Assemble the oven-dried 100 mL two-neck round-bottom flask with a magnetic stir bar. Seal one neck with a septum and the other with a nitrogen/argon inlet. Purge the flask with inert gas for 10-15 minutes.
-
Initial Solution: Under a positive flow of inert gas, add 1-methyl-1H-1,2,4-triazole (0.831 g, 10.0 mmol) to the flask. Using a syringe, add 20 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.
-
Cooling: Place the flask in a dry ice/acetone bath and cool the solution to an internal temperature of -78 °C.
-
Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 eq) dropwise via syringe over 10 minutes. A color change to pale yellow or orange may be observed.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Acylation: Slowly add N,N-dimethylacetamide (1.02 mL, 11.0 mmol, 1.1 eq) dropwise via syringe. Maintain the temperature at -78 °C during the addition.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature by removing the cooling bath. Stir for an additional 2 hours at room temperature.
-
Quenching: Carefully quench the reaction by slowly adding 15 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of ethyl acetate and 15 mL of water. Shake well and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% EtOAc/Hexanes).
-
Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum to yield this compound as a white solid or pale oil. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow and Data Summary
Caption: Experimental workflow for the synthesis protocol.
Quantitative Data Summary
| Parameter | Value | Moles (mmol) | Equivalents |
| 1-Methyl-1,2,4-triazole | 0.831 g | 10.0 | 1.0 |
| Anhydrous THF | 20 mL | - | - |
| n-Butyllithium | 4.4 mL (2.5 M in hexanes) | 11.0 | 1.1 |
| N,N-Dimethylacetamide | 1.02 mL | 11.0 | 1.1 |
| Reaction Conditions | |||
| Lithiation Temp. | -78 °C | - | - |
| Lithiation Time | 1 hour | - | - |
| Acylation Temp. | -78 °C to Room Temperature | - | - |
| Expected Outcome | |||
| Theoretical Yield | 1.25 g | - | - |
| Expected Yield Range | 70-85% (0.875 g - 1.06 g) | - | - |
Expertise & Trustworthiness: Critical Parameter Analysis
-
Anhydrous Conditions are Non-Negotiable: The cornerstone of this protocol's success is the rigorous exclusion of moisture and protic solvents. n-Butyllithium is a pyrophoric and extremely potent base that will react violently with water.[4] Any trace of moisture will consume the organolithium reagent, drastically reducing the yield and potentially creating hazardous conditions. All glassware must be oven or flame-dried, and all solvents must be certified anhydrous.
-
The Importance of Cryogenic Temperatures (-78 °C): The deprotonation of the triazole is a fast and exothermic reaction. Performing the addition of n-BuLi at -78 °C is crucial for several reasons: (i) it helps dissipate the heat of reaction, preventing uncontrolled warming; (ii) it enhances the kinetic selectivity of deprotonation at the C5 position over other potential sites; and (iii) it ensures the stability of the 1-methyl-1H-1,2,4-triazol-5-yl lithium intermediate, which can be unstable at higher temperatures.
-
Choice of Acetylating Agent: While acetyl chloride is a potent acetylating agent, it can lead to over-reaction or side products due to its high reactivity. N,N-dimethylacetamide (DMAc) is an excellent alternative. It is less electrophilic, leading to a more controlled reaction with the organolithium intermediate. This choice enhances the reproducibility and safety of the protocol.
-
Self-Validation through Workup and Purification: The protocol's trustworthiness is reinforced by a standard and effective workup procedure. Quenching with saturated ammonium chloride provides a mild proton source to neutralize any remaining organolithium reagent and the lithium alkoxide intermediate. The subsequent liquid-liquid extraction effectively separates the organic product from inorganic salts. Finally, flash column chromatography serves as both purification and validation; the isolation of a single major product with the correct analytical data confirms the reaction's success and selectivity.
References
- Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- ISRES. (n.d.). Synthesis of 1,2,4 triazole compounds.
- Li, Y., et al. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- PubMed. (2016). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives With Anticonvulsant Activity.
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (2021). Google Patents.
- US4510136A - Fungicidal 1,2,4-triazole derivatives. (1985). Google Patents.
Sources
- 1. Buy 1-methyl-1H-1,2,4-triazole-5-carbaldehyde | 99651-37-3 [smolecule.com]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 4. US4510136A - Fungicidal 1,2,4-triazole derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone as a Versatile Synthetic Building Block
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide on the use of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 106535-28-8) as a strategic building block in synthetic chemistry. The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. This guide details a plausible synthetic route to the title compound and explores the reactivity of its key functional groups, providing detailed, field-tested protocols for its derivatization. The methodologies are designed for researchers in organic synthesis, medicinal chemistry, and drug development, with a focus on explaining the causality behind experimental choices to ensure robust and reproducible outcomes.
Introduction and Strategic Importance
This compound is a bifunctional heterocyclic ketone. Its structure incorporates two key features for synthetic elaboration:
-
A Methyl Ketone Handle: The acetyl group serves as a versatile electrophilic site, enabling a wide array of classical ketone transformations, including condensations, halogenations, reductions, and cycloadditions.
-
A 1-Methyl-1,2,4-triazole Core: This N-methylated triazole ring is largely stable to many reaction conditions, providing a metabolically robust and polar core. The nitrogen atoms can act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.
The strategic value of this building block lies in its ability to serve as a linchpin for constructing complex molecules with potential therapeutic applications, ranging from antifungal to anticancer agents.
Physicochemical & Predicted Spectral Data
Due to the limited availability of published experimental data, the following properties are based on standard chemical principles and computational predictions.
| Property | Value |
| CAS Number | 106535-28-8[1] |
| Molecular Formula | C₅H₇N₃O |
| Molecular Weight | 125.13 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | Predicted δ (ppm): ~3.9-4.1 (s, 3H, N-CH₃), ~2.6-2.7 (s, 3H, COCH₃), ~7.9-8.1 (s, 1H, C3-H) |
| ¹³C NMR (100 MHz, CDCl₃) | Predicted δ (ppm): ~188-192 (C=O), ~155-158 (C5), ~145-148 (C3), ~35-37 (N-CH₃), ~26-28 (COCH₃) |
| IR (KBr, cm⁻¹) | Predicted: ~1690-1710 (C=O stretch), ~1550 (C=N stretch) |
Proposed Synthesis of the Building Block
A robust synthesis of this compound is not widely reported in peer-reviewed literature. The following protocol is a proposed route based on established principles of heterocyclic chemistry, particularly the regioselective functionalization of the 1,2,4-triazole ring. The key challenge is the selective methylation at the N1 position, as alkylation of 1,2,4-triazoles can yield a mixture of N1 and N4 isomers[2]. The proposed route circumvents this by first preparing 1-methyl-1H-1,2,4-triazole, followed by regioselective C5-acylation.
Diagram of Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target building block.
Protocol 3.1: Synthesis of 1-Methyl-1H-1,2,4-triazole
Causality: This initial step establishes the requisite N1-methylation pattern. Using a strong base like KOH deprotonates the triazole, and subsequent reaction with an electrophile like chloromethane proceeds via nucleophilic substitution. This method is adapted from a procedure for preparing substituted methyltriazoles[3].
-
Setup: To a pressure-rated reaction vessel, add 1H-1,2,4-triazole (1.0 mol, 69.1 g), potassium hydroxide (1.45 mol, 81.3 g), and absolute ethanol (300 mL)[3].
-
Reaction: Seal the vessel and introduce chloromethane gas (1.01 mol, 50.9 g) at room temperature with vigorous stirring.
-
Heating: Slowly heat the reaction mixture to 75 °C and maintain for 6 hours. The internal pressure will increase; ensure the vessel is rated for the conditions.
-
Workup: Cool the vessel to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Cool the residue to 0 °C and partition between water (500 mL) and dichloromethane (DCM, 3 x 200 mL).
-
Purification: Combine the organic layers, wash with water until the aqueous layer is neutral (pH 7-8), and dry over anhydrous sodium sulfate. Concentrate the organic phase and purify by vacuum distillation to yield 1-methyl-1H-1,2,4-triazole as an oil.
Protocol 3.2: C5-Acylation to Yield this compound
Causality: The C5 proton of 1-methyl-1H-1,2,4-triazole is the most acidic carbon-bound proton due to the inductive effect of the adjacent nitrogen atoms. A strong organolithium base like n-butyllithium can selectively deprotonate this position at low temperatures to form a nucleophilic organolithium intermediate. This intermediate is then quenched with an electrophilic acetylating agent. N,N-dimethylacetamide is often a milder and more effective acetyl source than acetyl chloride in such reactions.
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF, 200 mL) and 1-methyl-1H-1,2,4-triazole (0.1 mol, 8.31 g).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.6 M in hexanes, 0.11 mol, 68.8 mL) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting slurry at -78 °C for 1 hour.
-
Acylation: Add N,N-dimethylacetamide (0.12 mol, 10.45 g) dropwise to the reaction mixture at -78 °C.
-
Warming & Quenching: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 3 hours. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (100 mL).
-
Workup & Purification: Extract the aqueous layer with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting crude solid by column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) or recrystallization to yield the title compound.
Applications in Synthesis: Key Transformation Protocols
The synthetic utility of this compound is demonstrated through the following protocols, which target the reactive acetyl group.
Protocol 4.1: Claisen-Schmidt Condensation for Chalcone Synthesis
Causality: This base-catalyzed condensation between the enolizable α-protons of the acetyl group and an aromatic aldehyde is a fundamental C-C bond-forming reaction. The resulting α,β-unsaturated ketone (chalcone) is a valuable intermediate for synthesizing various heterocyclic systems like pyrimidines and pyrazolines.
Caption: General workflow for the synthesis of triazolyl chalcones.
Step-by-Step Methodology:
-
Reagents: In a round-bottom flask, dissolve this compound (10 mmol) and a substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 11 mmol) in ethanol (50 mL).
-
Reaction Initiation: While stirring at room temperature, add an aqueous solution of sodium hydroxide (e.g., 10 mL of 40% w/v) dropwise. A color change and/or precipitation may be observed.
-
Monitoring: Stir the reaction at room temperature for 2-6 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.
-
Isolation: Pour the reaction mixture into a beaker containing crushed ice (200 g) and water (200 mL). Acidify the mixture to pH ~5-6 with dilute hydrochloric acid.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts. Purify the crude chalcone by recrystallization from ethanol to afford the product as a crystalline solid.
Protocol 4.2: α-Bromination for the Synthesis of a Versatile Electrophile
Causality: The conversion of the ketone to its α-bromo derivative creates a potent electrophile, 2-bromo-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone. This intermediate is a key precursor for the Hantzsch thiazole synthesis and other nucleophilic substitution reactions to build more complex heterocyclic systems. The reaction proceeds via an acid-catalyzed enolization followed by reaction with elemental bromine.
Step-by-Step Methodology:
-
Setup: In a flask equipped with a dropping funnel and protected from light, dissolve this compound (10 mmol) in glacial acetic acid (30 mL).
-
Bromination: Add a solution of bromine (10.5 mmol) in glacial acetic acid (10 mL) dropwise with stirring. A catalytic amount of HBr (48% aq.) can be added to facilitate the reaction.
-
Reaction: Stir at room temperature for 4-8 hours. The disappearance of the bromine color indicates the reaction is proceeding. Monitor by TLC.
-
Workup: Pour the reaction mixture into ice-water (250 mL). The α-bromoketone product will precipitate.
-
Purification: Collect the solid by filtration, wash with cold water, and then with a cold, dilute sodium thiosulfate solution to remove any unreacted bromine. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol/water may be performed if necessary.
Safety and Handling
-
General: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
n-Butyllithium: Extremely pyrophoric and reacts violently with water. Must be handled under a strict inert atmosphere (Argon or Nitrogen). All glassware must be flame-dried before use.
-
Chloromethane: A toxic and flammable gas. The methylation reaction must be performed in a high-pressure vessel within a fume hood.
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle with extreme care, using appropriate PPE. Work in a fume hood and have a sodium thiosulfate solution ready for quenching spills.
References
- Bulger, P. G., Cottrell, I. F., & Dolling, U. H. (2000). An investigation into the alkylation of 1,2,4-triazole. Tetrahedron Letters, 41(8), 1297-1301. [Link]
- Ohta, S., Kawasaki, I., et al. (1995). Alkylation and Acylation of the 1,2,3-Triazole Ring. Chemical and Pharmaceutical Bulletin, 43(5), 731-737. [Link]
- Hoffman Fine Chemicals. (n.d.). This compound.
- Google Patents. (2021).
- Hassan, A. S., et al. (2015). Synthesis and Some Reactions of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole Derivatives with Anticonvulsant Activity. Mini-Reviews in Medicinal Chemistry, 16(11), 923-933. [Link]
Sources
"reaction of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone with aldehydes"
Topic: Reaction of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone with Aldehydes Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of 1,2,4-triazole and chalcone moieties represents a powerful strategy in medicinal chemistry for the development of novel therapeutic agents.[1][2] The 1,2,4-triazole ring is a key pharmacophore in a variety of clinically used drugs, valued for its metabolic stability and ability to engage in hydrogen bonding.[3][4] Chalcones, characterized by an α,β-unsaturated carbonyl system, serve as versatile precursors for various heterocyclic compounds and exhibit a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[5][6][7] This application note provides a comprehensive guide to the synthesis of 1,2,4-triazole-chalcone hybrids through the base-catalyzed Claisen-Schmidt condensation of this compound with various aromatic aldehydes. We present a detailed mechanistic overview, step-by-step experimental protocols, and expert insights into reaction optimization and characterization.
Mechanistic Pathway: The Claisen-Schmidt Condensation
The reaction proceeds via a crossed-aldol condensation mechanism, specifically a Claisen-Schmidt condensation, which involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens.[8][9] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The key steps are:
-
Enolate Formation: The base abstracts an acidic α-hydrogen from the methyl group of this compound, forming a resonance-stabilized enolate ion. This step is crucial as the triazole ring enhances the acidity of the adjacent methyl protons.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, leading to the formation of a tetrahedral alkoxide intermediate.
-
Protonation: The alkoxide intermediate is protonated by a protic solvent (e.g., ethanol or water) to yield a β-hydroxy ketone adduct.
-
Dehydration: This β-hydroxy ketone intermediate readily undergoes base-catalyzed dehydration to form the final α,β-unsaturated ketone (chalcone). The formation of this extended conjugated system is the thermodynamic driving force for the reaction.[10]
Caption: Figure 1: Mechanism of Triazole-Chalcone Synthesis
Experimental Protocols
The following protocols provide a robust framework for the synthesis and purification of 1,2,4-triazole-chalcone derivatives.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Typical Supplier | Notes |
| This compound | C₅H₇N₃O | 125.13 | Custom Synthesis/Specialty | Key starting material. |
| Substituted Aromatic Aldehyde | Ar-CHO | Varies | Sigma-Aldrich, Acros | Examples: Benzaldehyde, 4-Chlorobenzaldehyde, 4-Anisaldehyde. |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | Fisher Scientific | Catalyst. Can be substituted with KOH. |
| Ethanol (95% or Absolute) | C₂H₅OH | 46.07 | VWR | Reaction solvent. Methanol can also be used. |
| Hydrochloric Acid (HCl), dilute | HCl | 36.46 | J.T. Baker | For neutralization during work-up. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | EMD Millipore | For TLC mobile phase and extraction. |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | VWR | For TLC mobile phase and extraction. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Sigma-Aldrich | Drying agent. |
| Silica Gel 60 (230-400 mesh) | SiO₂ | 60.08 | Sorbent Technologies | For TLC plates and column chromatography. |
General Protocol for Synthesis
This procedure describes the reaction on a 5 mmol scale and can be adjusted as needed.
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (0.625 g, 5.0 mmol) and the desired aromatic aldehyde (5.0 mmol, 1.0 eq) in 15 mL of 95% ethanol. Stir the mixture with a magnetic stir bar until all solids are dissolved.
-
Catalyst Addition: Cool the flask in an ice-water bath. While stirring vigorously, add a solution of sodium hydroxide (0.40 g, 10.0 mmol, 2.0 eq) in 5 mL of water dropwise over 10-15 minutes.
-
Expert Insight: The initial cooling and slow addition of the base are critical to control the exothermic reaction and prevent potential side reactions, such as the self-condensation of the ketone or Cannizzaro reaction of the aldehyde.
-
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 1:1 ethyl acetate/hexane. Reactions are typically complete within 4 to 24 hours. A color change or formation of a precipitate often indicates product formation.[11]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Acidify the mixture to a pH of ~7 by the slow addition of dilute hydrochloric acid. This neutralizes the excess NaOH and protonates any phenoxide products.
-
Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid cake thoroughly with cold distilled water (3 x 20 mL) to remove any residual base and inorganic salts.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, typically ethanol or an ethanol/water mixture, to yield the pure chalcone derivative.[10] Dry the purified crystals in a vacuum oven.
Experimental Workflow Diagram
Sources
- 1. Synthesis and Biological Evaluation of Chalcone Derivatives Linked Triazoles | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chalcone derivatives containing 1,2,4-triazole and pyridine moiety: design, synthesis, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antiproliferative activity of new indole/1,2,4-triazole/chalcone hybrids as EGFR and/or c-MET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. praxilabs.com [praxilabs.com]
- 10. Claisen-Schmidt Condensation [cs.gordon.edu]
- 11. chemrevlett.com [chemrevlett.com]
Application Notes and Protocols for the Synthesis of Chalcones from 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Introduction: The Significance of Triazole-Containing Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] These compounds are pivotal precursors in the biosynthesis of flavonoids and isoflavonoids. Both natural and synthetic chalcones have garnered substantial interest in medicinal chemistry due to their wide array of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[1][2] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles like cysteine residues in proteins.[1][2]
The incorporation of a 1,2,4-triazole ring into the chalcone scaffold has emerged as a promising strategy in medicinal chemistry. The triazole moiety is known for its metabolic stability and its ability to participate in hydrogen bonding and dipole interactions, which can enhance the binding affinity of the molecule to biological targets.[3][4] The resulting triazole-chalcone hybrids often exhibit synergistic or enhanced pharmacological activities, making them attractive candidates for the development of novel therapeutic agents.[3][5] This document provides a detailed guide for the synthesis of chalcones derived from 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a key building block for accessing this important class of molecules.
Core Principles: The Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction is a base-catalyzed aldol condensation between an aromatic ketone and an aromatic aldehyde that lacks α-hydrogens.[1][6] The reaction proceeds through an initial aldol addition followed by a dehydration step to yield the thermodynamically stable α,β-unsaturated ketone, or chalcone.[1]
The general mechanism involves three key steps:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (in this case, this compound) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Dehydration: The resulting aldol adduct is unstable and readily undergoes dehydration to form the conjugated system of the chalcone.[1]
The choice of base, solvent, and reaction temperature can significantly influence the reaction yield and purity of the final product.
Experimental Workflow: A Visual Guide
The following diagram outlines the key stages in the synthesis and purification of chalcones from this compound.
Caption: A logical workflow for the synthesis and purification of triazolyl chalcones.
Detailed Experimental Protocol
This protocol outlines a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde.
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)
-
Ethanol (or Methanol)
-
Sodium Hydroxide (NaOH), 10-40% aqueous solution
-
Dilute Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and the chosen aromatic aldehyde in a suitable volume of ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]
-
Reaction Initiation: Cool the mixture in an ice bath with continuous stirring. Prepare a solution of NaOH (e.g., 20 mmol in 10 mL of water) and add it dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature is maintained below 25°C.[1]
-
Reaction Progression: After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1][2] The formation of a precipitate often indicates product formation.[2]
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice (approximately 200 g) and acidify with dilute HCl until the pH is neutral.[1]
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water until the filtrate is neutral.[1]
-
Drying and Purification: Dry the crude product. The crude product is often of high purity but can be further purified by recrystallization from ethanol if necessary.[1]
-
Characterization: The synthesized chalcones are typically characterized by their physical constants (melting point) and spectroscopic data (FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).[7][8]
Data Presentation: Key Experimental Parameters
The yield and purity of the synthesized chalcones are influenced by several factors. The following table summarizes key parameters that can be optimized for this synthesis.
| Parameter | Recommended Range/Value | Rationale & Notes |
| Molar Ratio (Ketone:Aldehyde) | 1:1 to 1:1.2 | An excess of the aldehyde can sometimes drive the reaction to completion, but a 1:1 ratio is a good starting point. |
| Base Catalyst | Aqueous NaOH (10-40%) or KOH | These are effective and commonly used catalysts for the Claisen-Schmidt condensation.[2] |
| Solvent | Ethanol or Methanol | Both are good solvents for the reactants and the reaction proceeds well in them. |
| Reaction Temperature | 0-25°C initially, then room temp. | Initial cooling helps to control the exothermic reaction upon base addition. The reaction then proceeds efficiently at room temperature. |
| Reaction Time | 2-48 hours | Reaction time is dependent on the reactivity of the substrates.[2] Monitoring by TLC is crucial to determine the optimal time. |
Troubleshooting and Expert Insights
-
Low Yield: If the yield is low, consider increasing the reaction time or using a more concentrated base solution. The electronic nature of the substituents on the aromatic aldehyde can also affect the reaction rate; electron-withdrawing groups tend to react faster.
-
Side Product Formation: The formation of multiple products on TLC could indicate self-condensation of the ketone (if it has α-hydrogens on both sides, which is not the case here) or other side reactions. Ensuring a low reaction temperature during base addition can minimize this.
-
Purification Challenges: If the product is difficult to crystallize, column chromatography on silica gel may be required for purification.[9]
Conclusion: A Versatile Route to Bioactive Molecules
The Claisen-Schmidt condensation provides a robust and versatile method for the synthesis of chalcones from this compound. By carefully selecting the aromatic aldehyde and optimizing the reaction conditions, researchers can generate a diverse library of triazole-chalcone hybrids. These compounds serve as valuable scaffolds in drug discovery and development, with the potential to lead to new therapeutic agents with a range of biological activities.[1][10] The protocols and data presented in these application notes provide a comprehensive guide for the synthesis, purification, and characterization of these medicinally important compounds.
References
- Application Notes and Protocols for Chalcone Synthesis via Claisen-Schmidt Condensation - Benchchem.
- Recent advances in chalcone-triazole hybrids as Potential Pharmacological Agents.
- A convenient method for the construction of triazole-bonded chalcone derivatives from acetophenone: Synthesis and free radical scavenging investigation - PMC - NIH.
- Application Notes and Protocols: Claisen-Schmidt Condensation for Chalcone Synthesis - Benchchem.
- Ultrasound-Assisted Synthesis of Substituted Chalcone-Linked 1,2,3-Triazole Derivatives as Antiproliferative Agents: In Vitro Antitumor Activity and Molecular Docking Studies - PubMed Central.
- Design and Synthesis of New Chacones Substituted with Azide/Triazole Groups and Analysis of Their Cytotoxicity Towards HeLa Cells - NIH.
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- Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed.
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- New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains - PMC - PubMed Central.
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Application Notes and Protocols for the Development of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone Analogs
Introduction: The Rationale for Analog Development
The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and antibacterial effects.[1] This is attributed to its unique physicochemical properties, such as metabolic stability and its capacity to act as a bioisostere for amide or ester groups, which facilitates favorable interactions with biological targets.[1] The compound 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone serves as a key starting point for the development of novel therapeutics. The presence of the ketone functionality and the N-methylated triazole ring offers multiple vectors for chemical modification, allowing for a systematic exploration of the structure-activity relationship (SAR).
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the development of analogs of this compound. The methodologies outlined herein are designed to be robust and adaptable, enabling researchers to generate diverse libraries of compounds for screening and optimization in drug discovery programs.
Synthesis of the Parent Compound: this compound
The synthesis of the parent compound is a critical first step. A reliable route involves a cyclization reaction between an N-methylated acylhydrazide and a suitable C2 synthon. Here, we adapt a classical approach to triazole synthesis.
Synthetic Workflow for the Parent Compound
Caption: Workflow for the synthesis of the parent compound.
Protocol 1: Synthesis of this compound
This protocol is divided into two parts: the preparation of the key precursors and the final cyclization to form the target compound.
Part A: Preparation of N-Methylacetohydrazide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methylhydrazine (1.0 eq) in a suitable solvent such as ethanol.
-
Acylation: Cool the solution in an ice bath and add acetic anhydride (1.05 eq) dropwise while stirring.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude N-methylacetohydrazide can be purified by recrystallization or used directly in the next step if of sufficient purity.
Part B: Preparation of Ethyl 2-chloro-2-(hydroxyimino)acetate
-
Reaction Setup: In a flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in aqueous hydrochloric acid.[1]
-
Diazotization: Cool the solution to -5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (2.0 eq) in water, maintaining the temperature below 0 °C.[1]
-
Reaction: Stir the mixture at 0 °C for 1 hour.
-
Work-up: Extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-chloro-2-(hydroxyimino)acetate, which should be used promptly.[1]
Part C: Cyclization to form this compound
-
Reaction Setup: In a round-bottom flask, dissolve N-methylacetohydrazide (1.0 eq) and ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq) in a high-boiling solvent such as pyridine or N,N-dimethylformamide.
-
Condensation: Heat the reaction mixture to 100-120 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into ice-water. The crude product may precipitate or can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain this compound.
| Reagent/Product | Molar Mass ( g/mol ) | Key Analytical Data (Predicted) |
| N-Methylacetohydrazide | 88.11 | ¹H NMR: Signals for N-CH₃, C-CH₃, and NH protons. |
| Ethyl 2-chloro-2-(hydroxyimino)acetate | 151.55 | ¹H NMR: Signals for ethyl group protons.[2] |
| This compound | 139.14 | ¹H NMR: Signals for N-CH₃, C-CH₃, and triazole proton. |
Strategies for Analog Development
The development of analogs can be broadly categorized into modifications of the ethyl ketone side chain and substitutions on the triazole ring. This guide will focus on the versatile chemistry of the ketone moiety.
Sources
Application Notes and Protocols for the N-Methylation of 1,2,4-Triazoles
Introduction: The Significance of N-Methylated 1,2,4-Triazoles in Modern Chemistry
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] N-methylation of the triazole ring is a critical synthetic transformation that profoundly influences the pharmacological and physicochemical properties of these molecules, including their binding affinity to biological targets, solubility, and metabolic stability.[3] This modification is a key step in the synthesis of numerous pharmaceuticals, such as the antifungal agents fluconazole and itraconazole, and antiviral compounds like ribavirin.[2][3]
This comprehensive guide provides detailed experimental procedures for the N-methylation of 1,2,4-triazoles, offering insights into the underlying chemical principles, strategies to control regioselectivity, and robust protocols for synthesis, purification, and characterization.
The Challenge of Regioselectivity in 1,2,4-Triazole Methylation
The alkylation of 1,2,4-triazoles presents a significant regioselectivity challenge, as the reaction can yield a mixture of N1, N2, and N4-methylated isomers.[3][4] The distribution of these isomers is intricately governed by a combination of factors, including the electronic and steric nature of the substituents on the triazole ring, the choice of methylating agent, the base employed, and the solvent system.[3] Understanding and controlling these variables is paramount for the successful and efficient synthesis of the desired N-methylated isomer.
Common Methylating Agents and Reaction Conditions
Several methylating agents can be employed for the N-methylation of 1,2,4-triazoles, each with its own reactivity profile and safety considerations. The choice of agent and reaction conditions is critical for achieving the desired outcome.
| Methylating Agent | Common Base(s) | Typical Solvent(s) | Key Considerations |
| Methyl Iodide (CH₃I) | Sodium Methoxide (NaOMe), Potassium Carbonate (K₂CO₃), DBU | Methanol, DMF, Acetonitrile | Highly reactive and efficient. Also highly toxic and a suspected carcinogen; handle with extreme caution in a well-ventilated fume hood.[3] |
| Dimethyl Sulfate ((CH₃)₂SO₄) | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Acetone, DMF, Water | A powerful and cost-effective methylating agent.[5] Highly toxic and corrosive; requires careful handling. |
| Methyl Triflate (CH₃OTf) | Non-nucleophilic bases (e.g., proton sponge) | Dichloromethane, Acetonitrile | Highly reactive ("hard") methylating agent. Often used when other agents fail, but is more expensive. |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the N-methylation of 1,2,4-triazoles using common laboratory reagents.
Protocol 1: N-Methylation of 1H-1,2,4-triazole using Methyl Iodide and Sodium Methoxide
This protocol describes a common and effective method for the methylation of the parent 1H-1,2,4-triazole. The in situ generation of the triazole anion is a key step.[4][6][7]
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide (25% solution in methanol)
-
Methyl iodide
-
Methanol (anhydrous)
-
Chloroform
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice-water bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-1,2,4-triazole (1.0 eq) in anhydrous methanol.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Slowly add sodium methoxide (1.05 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the sodium salt of the triazole.[6]
-
Methylation: While maintaining the temperature at 0 °C, add methyl iodide (1.1 eq) dropwise to the reaction mixture.[3] A significant exotherm may be observed, which can be controlled by the rate of addition.[6]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to reflux for 12-19 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.
-
Extraction: To address the water-solubility of the starting material and product, a continuous liquid-liquid extraction with chloroform is recommended for optimal recovery.[4][6][7] Alternatively, for smaller scales, partition the residue between chloroform and water. Extract the aqueous layer multiple times with chloroform.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to separate the isomeric products.[6]
-
Characterization: The purified product(s) should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and determine the isomeric ratio.[3][8]
Protocol 2: N-Methylation using Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative for N-alkylation reactions.[9] This method is particularly useful for reactions involving a solid or aqueous inorganic base and an organic solvent.
Materials:
-
Substituted 1,2,4-triazole
-
Dimethyl sulfate or methyl iodide
-
Potassium carbonate (solid)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Toluene or other suitable organic solvent
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add the substituted 1,2,4-triazole (1.0 eq), potassium carbonate (2.0-3.0 eq), and the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).
-
Solvent and Reagent Addition: Add toluene and the methylating agent (dimethyl sulfate or methyl iodide, 1.1-1.5 eq).
-
Reaction: Stir the mixture vigorously at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the substrate and the methylating agent. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Characterization: Characterize the purified product(s) by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Characterization of N-Methylated 1,2,4-Triazoles
The unambiguous identification of the N-methylated isomers is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.
-
¹H NMR: The chemical shift of the methyl protons is diagnostic for the position of methylation. Generally, the N1-methyl protons appear at a different chemical shift compared to the N2 and N4-methyl protons. The protons on the triazole ring will also exhibit distinct chemical shifts and coupling patterns depending on the substitution pattern.[8][10]
-
¹³C NMR: The chemical shifts of the carbon atoms in the triazole ring and the methyl carbon provide further confirmation of the isomeric structure.
-
Mass Spectrometry: Confirms the molecular weight of the methylated product.
Computational studies can also be employed to predict the relative energies of the different isomers and to aid in the interpretation of spectroscopic data.[11][12][13]
Safety Precautions
-
Methylating Agents: Methyl iodide and dimethyl sulfate are highly toxic, volatile, and are suspected carcinogens.[3][5] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Bases: Strong bases like sodium methoxide and sodium hydroxide are corrosive. Avoid contact with skin and eyes.
Conclusion
The N-methylation of 1,2,4-triazoles is a fundamental transformation in synthetic chemistry with significant implications for drug discovery and materials science. While the potential for isomeric mixtures exists, careful selection of reagents and reaction conditions can allow for the control of regioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to successfully synthesize and characterize N-methylated 1,2,4-triazoles.
References
- Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). Defense Technical Information Center.
- ResearchGate. (n.d.). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole.
- Shackelford, S. A., Belletire, J. L., & Bills, R. A. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications, 38(5), 738-745.
- Palmer, M. H., et al. (2012). The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics, 136(9), 094310.
- ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds.
- ResearchGate. (n.d.). Synthesis of N-Substituted 1,2,4-Triazoles. A Review.
- PTC Organics, Inc. (n.d.). Industrial Phase-Transfer Catalysis.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
- AIP Publishing. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy and a comparison with ab initio configuration interaction computations. The Journal of Chemical Physics.
- Upmanyu, N., et al. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Minsky, A., et al. (2007). Practical Methylation Procedure for (1H)-1,2,4-Triazole (Postprint). Defense Technical Information Center.
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 963592.
- National Center for Biotechnology Information. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
- Taylor & Francis Online. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. Synthetic Communications.
- AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings.
- ResearchGate. (n.d.). Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and....
- Defense Technical Information Center. (2007). A Practical Methylation Procedure for (1H)-1,2,4-Triazole.
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- Journal of University of Anbar for Pure Science. (2024). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
- National Center for Biotechnology Information. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Future Journal of Pharmaceutical Sciences.
- ResearchGate. (2024). Synthesis, Biological Analysis and Computational Studies of Substituted 1,2,4-Triazoles: Fmo, Mep and Docking Investigations.
- PubMed. (2018). Regioselective formation of 1,2,4-triazoles by the reaction of amidrazones in the presence of diethyl azodicarboxylate and catalyzed by triethylamine. Molecular Diversity.
- ResearchGate. (n.d.). Structure of 1,2,4-triazoles with atom numbering.
- PTC Organics, Inc. (n.d.). PTC N-Alkylation of Carbazole Derivative.
- ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
- Oriental Journal of Chemistry. (2018). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II).
- UNT Digital Library. (1966). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles.
- National Center for Biotechnology Information. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal.
- ResearchGate. (n.d.). Investigation into the preparation of 1,2,4-triazole derivatives....
- Wikipedia. (n.d.). Dimethyl sulfate.
- ACS Publications. (n.d.). The Chemistry of 1,2,4-Triazoles.
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Application Notes and Protocols for the Agrochemical Evaluation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Potential of Novel Triazole Derivatives in Agrochemical Research
The 1,2,4-triazole moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides and, to a lesser extent, herbicides.[1][2][3] These heterocyclic compounds are renowned for their broad-spectrum activity and systemic properties.[4] The fungicidal action of many triazoles is primarily attributed to their ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes, by targeting the enzyme lanosterol 14α-demethylase (CYP51).[5][6][7][8] This disruption of membrane integrity leads to fungal growth inhibition and cell death.[6][7] In the realm of herbicides, triazole derivatives have been shown to inhibit various enzymes, including acetolactate synthase (ALS) and protoporphyrinogen oxidase (PPO).[9]
This document provides a comprehensive guide for the preliminary evaluation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone , a novel triazole derivative, for its potential applications in agrochemical research. The protocols outlined herein are designed to systematically screen for fungicidal and herbicidal activity, providing a foundational dataset for further investigation.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C5H7N3O |
| Molecular Weight | 125.13 g/mol |
| Structure |
While specific biological activity data for this compound is not extensively documented in publicly available literature, its structural features, namely the 1,2,4-triazole ring, warrant a thorough investigation into its potential as an agrochemical.
Experimental Workflows for Agrochemical Screening
The following diagram illustrates a general workflow for the initial screening of a novel compound for potential agrochemical applications.
Caption: A generalized workflow for the agrochemical screening of a novel compound.
Protocol 1: In Vitro Antifungal Activity Assay
This protocol is designed to evaluate the efficacy of this compound against a panel of common plant pathogenic fungi.
Objective: To determine the mycelial growth inhibition of selected fungi by the test compound.
Materials:
-
This compound
-
Potato Dextrose Agar (PDA) medium
-
Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Commercial fungicide (e.g., Tebuconazole) as a positive control
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
Procedure:
-
Preparation of Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Media: Autoclave PDA medium and cool to 50-55 °C.
-
Incorporation of Test Compound: Add the stock solution of the test compound to the molten PDA to achieve final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final concentration of DMSO does not exceed 1% (v/v). Prepare a control plate with DMSO only and a positive control plate with a commercial fungicide at its recommended concentration.
-
Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2 °C for 4-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
Data Presentation:
| Compound | Concentration (µg/mL) | Inhibition of Fusarium graminearum (%) | Inhibition of Botrytis cinerea (%) |
| This compound | 50 | (Experimental Data) | (Experimental Data) |
| Tebuconazole (Positive Control) | 10 | (Experimental Data) | (Experimental Data) |
| Control (DMSO) | - | 0 | 0 |
Protocol 2: Herbicidal Activity Screening
This protocol assesses the pre- and post-emergence herbicidal effects of the test compound on model monocot and dicotyledonous plants.
Objective: To evaluate the phytotoxic effects of this compound on seed germination and seedling growth.
Materials:
-
This compound
-
Seeds of a monocot (e.g., Echinochloa crus-galli) and a dicot (e.g., Brassica napus)
-
Commercial herbicide (e.g., Glyphosate) as a positive control
-
Acetone
-
Tween-20
-
Filter paper
-
Petri dishes
-
Pots with sterile soil mix
Procedure for Pre-emergence Assay:
-
Preparation of Test Solution: Dissolve the test compound in acetone and dilute with distilled water containing 0.1% Tween-20 to achieve the desired concentrations (e.g., 100, 250, 500 µg/mL).
-
Seed Treatment: Place 20 seeds of each test plant on a filter paper in a petri dish. Add 5 mL of the test solution to each petri dish. A control group should be treated with the solvent solution only.
-
Incubation: Incubate the petri dishes in a growth chamber with a 12h/12h light/dark cycle at 25 °C.
-
Data Collection: After 7-10 days, measure the germination rate, root length, and shoot length of the seedlings.
Procedure for Post-emergence Assay:
-
Plant Growth: Sow seeds in pots and grow them in a greenhouse or growth chamber until they reach the 2-3 leaf stage.
-
Application of Test Solution: Prepare the test solution as described above. Spray the solution evenly onto the foliage of the seedlings until runoff.
-
Observation: Observe the plants for 14 days, noting any signs of phytotoxicity such as chlorosis, necrosis, or growth inhibition.
-
Data Collection: Assess the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill) or by measuring the fresh/dry weight of the treated plants compared to the control.
Data Presentation:
| Compound | Concentration (µg/mL) | Pre-emergence Inhibition of Brassica napus Root Growth (%) | Post-emergence Herbicidal Effect on Echinochloa crus-galli (0-100 scale) |
| This compound | 250 | (Experimental Data) | (Experimental Data) |
| Glyphosate (Positive Control) | 100 | (Experimental Data) | (Experimental Data) |
| Control | - | 0 | 0 |
Mechanism of Action: A Hypothetical Pathway
Based on the well-established mechanism of action for triazole fungicides, this compound is hypothesized to inhibit ergosterol biosynthesis. The following diagram illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound as a fungicide.
Conclusion and Future Directions
The protocols detailed in this document provide a robust framework for the initial agrochemical evaluation of this compound. Positive results from these primary screens would warrant further investigation, including:
-
Dose-response studies to determine the EC50 (half maximal effective concentration) values.
-
Broad-spectrum screening against a wider range of fungal pathogens and plant species.
-
Mode of action studies to confirm the specific biochemical target.
-
Structure-Activity Relationship (SAR) studies to synthesize and test analogs for improved efficacy.
The exploration of novel triazole derivatives like this compound is crucial for the development of new and effective solutions for crop protection.
References
- Unraveling the Antifungal Action of Triazole Fungicides: A Technical Overview - Benchchem.
- Fungicides: Triazoles - Iowa State University Digital Repository.
- Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety - ResearchGate.
- Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review - MDPI.
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - ACS Publications.
- Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery - ACS Publications.
- Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PubMed Central.
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - ACS Publications.
- The effect of triazole fungicide - Natursim Science Co., Ltd.
- Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides - Pubs.acs.org.
- Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide - PubMed.
- Research progress of triazole derivatives in the discovery of agricultural chemicals - Wiley Online Library.
- Design, synthesis, and herbicidal activity of novel pyrimidine derivatives containing 1,2,4-triazole - Taylor & Francis Online.
- Triazole derivatives, intermediates thereof and their use as fungicides - Google Patents.
- Triazole - Wikipedia.
- Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review - ResearchGate.
- Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review - Horizon Research Publishing.
- Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC - PubMed Central.
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- The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review - RJPT.
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The Rising Star in Advanced Materials: Application Notes for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Abstract
This technical guide delves into the potential applications of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a promising yet underexplored heterocyclic compound, within the dynamic field of material science. While direct applications of this specific molecule are not yet extensively documented, its structural features—a highly electron-deficient 1,2,4-triazole core, a methyl group at the N1 position, and an acetyl substituent—suggest significant potential in the design and synthesis of next-generation organic electronic materials and functional coordination polymers. This document provides a comprehensive overview, including a proposed synthetic protocol and detailed application notes for its prospective use in Organic Light-Emitting Diodes (OLEDs) and as a versatile ligand for Metal-Organic Frameworks (MOFs). The protocols outlined herein are grounded in established methodologies for structurally related compounds and are intended to serve as a foundational guide for researchers and scientists in materials development.
Introduction: The Promise of a Unique Heterocycle
The 1,2,4-triazole moiety is a cornerstone in the development of advanced functional materials.[1][2] Its inherent electron-deficient nature imparts excellent electron-transport and hole-blocking properties, making its derivatives highly sought after for applications in organic electronics.[3] The subject of this guide, this compound, combines this potent heterocyclic core with two key functional groups: an N-methyl group and a C-acetyl group.
The N-methylation is anticipated to enhance solubility in organic solvents and improve the material's film-forming capabilities, crucial for device fabrication. The acetyl group, an electron-withdrawing moiety, is expected to further lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, potentially enhancing electron injection and transport in electronic devices. Furthermore, the carbonyl and triazole nitrogen atoms present ideal coordination sites for the formation of Metal-Organic Frameworks (MOFs), opening avenues for applications in gas storage, catalysis, and sensing.[4][5]
This guide will first detail a plausible and robust synthetic route to obtain high-purity this compound. Subsequently, it will present detailed application notes and experimental protocols for its hypothesized use as a novel material in OLEDs and as a building block for functional MOFs.
Synthesis of this compound: A Proposed Protocol
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Scaling Success: A Senior Application Scientist's Guide to the Scale-Up Synthesis of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of a diverse array of pharmaceuticals, including widely used antifungal and antiviral agents.[1] The transition from laboratory-scale discovery to industrial-scale production of these vital compounds is a critical phase in drug development, fraught with challenges that demand a blend of chemical ingenuity and process engineering rigor. This guide provides an in-depth exploration of the principles, protocols, and practical considerations essential for the successful scale-up synthesis of 1,2,4-triazole derivatives.
I. Strategic Considerations for Scale-Up: Beyond the Beaker
Scaling a chemical synthesis is not merely about increasing the quantities of reagents. It involves a holistic assessment of the process to ensure safety, efficiency, cost-effectiveness, and regulatory compliance. Key considerations include:
-
Route Scouting and Selection: The synthetic route that is elegant on a gram scale may be impractical or hazardous at the kilogram or ton scale. An ideal scale-up route should utilize readily available, inexpensive starting materials, avoid hazardous reagents where possible, and involve a minimal number of steps.[2]
-
Thermodynamic and Kinetic Profiling: Understanding the reaction's heat flow (exotherms and endotherms) is paramount for safe scale-up. Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC1) are indispensable tools for quantifying the heat of reaction and determining the maximum temperature of synthesis reaction (MTSR), which informs the design of cooling systems in large reactors.
-
Mixing and Mass Transfer: What is instantaneous mixing in a flask can be a significant rate-limiting step in a large reactor. Poor mixing can lead to localized "hot spots," side reactions, and inconsistent product quality. The choice of reactor geometry, impeller design, and agitation speed are critical parameters that must be optimized.
-
Downstream Processing and Purification: Isolation and purification of the final product can be a major bottleneck in large-scale synthesis. The chosen method must be scalable, efficient, and minimize solvent use. Crystallization is often the preferred method for purifying solid pharmaceutical intermediates.[3][4]
-
Green Chemistry and Sustainability: The pharmaceutical industry is increasingly focused on developing sustainable manufacturing processes. This involves considering the atom economy of the synthesis, minimizing waste, using greener solvents, and reducing energy consumption.[5]
II. A Comparative Analysis of Synthetic Routes for 1,2,4-Triazole Derivatives
Several synthetic methodologies have been developed for the construction of the 1,2,4-triazole ring. The choice of the most suitable method for scale-up depends on the specific substitution pattern desired and the aforementioned strategic considerations.
| Synthetic Method | Starting Materials | Typical Conditions | Yields | Key Advantages | Key Disadvantages for Scale-Up |
| Pellizzari Reaction | Amides, Acylhydrazides | High temperatures (200-250 °C), neat or high-boiling solvents | Moderate to Good | Direct, atom-economical for symmetrical triazoles. | Harsh conditions can lead to degradation; formation of isomeric mixtures with unsymmetrical starting materials. |
| Einhorn-Brunner Reaction | Diacylamines (imides), Hydrazines | Acid-catalyzed, reflux in solvents like acetic acid | Good to Excellent | Good yields, predictable regioselectivity based on the acidity of the acyl groups. | Requires preparation of the diacylamine precursor, can generate acidic waste streams. |
| From Amidines | Amidines, Hydrazines | Often requires an activating agent (e.g., HATU) or oxidative conditions. | Good to Excellent | High regioselectivity, good functional group tolerance.[6] | Cost of activating agents can be prohibitive at scale. |
| Copper-Catalyzed Cycloadditions | Nitriles, Hydroxylamine or Aryl Diazonium Salts, Isocyanides | Copper salts (e.g., Cu(OAc)2, CuCl2), often with a base and oxidant (O2). | Good to Excellent | High yields and regioselectivity can be controlled by the choice of catalyst.[7][8] | Catalyst cost, removal of metal impurities from the final product. |
| Metal-Free Approaches | Hydrazones, Amines | Oxidative conditions (e.g., I2/TBHP). | Good to Excellent | Avoids metal contamination, often uses readily available starting materials. | May require stoichiometric oxidants, which can generate significant waste. |
III. Detailed Protocols for Scale-Up Synthesis
The following protocols are illustrative examples for the large-scale synthesis of 1,2,4-triazole derivatives, emphasizing safety and process control.
Protocol 1: Scale-Up Synthesis of 3,5-Diphenyl-1,2,4-triazole via the Pellizzari Reaction
This protocol is adapted for a 100 L glass-lined reactor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Benzamide | 121.14 | 12.1 | 100 |
| Benzoylhydrazine | 136.15 | 13.6 | 100 |
| High-boiling solvent (e.g., Dowtherm A) | - | 50 L | - |
Procedure:
-
Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with a continuous nitrogen purge.
-
Charging Reagents: Charge the reactor with benzamide (12.1 kg) and benzoylhydrazine (13.6 kg) under a nitrogen atmosphere. Add the high-boiling solvent (50 L).
-
Heating: Begin agitation and slowly heat the reaction mixture to 220-230 °C. Caution: The reaction is endothermic initially but can become exothermic. Monitor the temperature closely.
-
Reaction Monitoring: Hold the temperature at 220-230 °C for 4-6 hours. Monitor the reaction progress by taking samples (using a safe sampling system) for HPLC analysis to check for the disappearance of starting materials.
-
Cooling and Precipitation: Once the reaction is complete, cool the mixture to 80-90 °C. The product will begin to precipitate.
-
Isolation: Filter the slurry through a heated filter press. Wash the filter cake with a suitable solvent (e.g., toluene) to remove the high-boiling reaction solvent.
-
Drying: Dry the product in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Large-Scale Synthesis of a 1,3,5-Trisubstituted-1,2,4-triazole via a Copper-Catalyzed Reaction
This protocol is a representative example and should be optimized for the specific substrates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles |
| Substituted Amidine | Varies | 1.0 eq | X |
| Substituted Hydrazine | Varies | 1.1 eq | 1.1X |
| Copper(II) Acetate (Cu(OAc)2) | 181.63 | 0.05 eq | 0.05X |
| Potassium Phosphate (K3PO4) | 212.27 | 2.0 eq | 2.0X |
| Dimethyl Sulfoxide (DMSO) | - | - | - |
Procedure:
-
Reactor Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add the substituted amidine, potassium phosphate, and copper(II) acetate.
-
Solvent Addition: Add DMSO to the reactor.
-
Reagent Addition: Slowly add the substituted hydrazine to the stirred mixture at room temperature.
-
Heating and Reaction: Heat the reaction mixture to 100-120 °C and maintain for 8-12 hours. Monitor the reaction by HPLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a larger vessel containing ice-water. This will precipitate the crude product.
-
Filtration: Filter the solid product and wash thoroughly with water to remove inorganic salts and residual DMSO.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of a hot suitable solvent (e.g., ethanol, isopropanol). Allow the solution to cool slowly to induce crystallization. Filter the purified crystals and dry under vacuum.
IV. Process Analytical Technology (PAT) in 1,2,4-Triazole Synthesis
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes, with the goal of ensuring final product quality.[9]
A Representative Case Study: In-situ Monitoring of a 1,2,4-Triazole Synthesis using FTIR Spectroscopy
In the synthesis of a 1,2,4-triazole derivative via the Einhorn-Brunner reaction, an in-situ FTIR probe can be inserted into the reactor to monitor the reaction progress in real-time.
-
Objective: To determine the reaction endpoint accurately, avoiding prolonged heating which can lead to impurity formation.
-
Methodology:
-
An FTIR probe is calibrated to identify the characteristic infrared absorption bands of the starting diacylamine, the hydrazine, and the 1,2,4-triazole product.[10][11]
-
The probe is inserted into the reactor, and spectra are collected at regular intervals throughout the reaction.
-
The disappearance of the carbonyl peaks of the diacylamine and the appearance of the characteristic C=N and aromatic C-H stretching frequencies of the triazole ring are monitored.
-
-
Benefits:
-
Real-time process understanding: Provides immediate information on the reaction kinetics.[3]
-
Improved process control: Allows for precise determination of the reaction endpoint, leading to a more consistent product quality.
-
Enhanced safety: Can detect any deviation from the expected reaction profile, potentially indicating a hazardous situation.
-
Reduced cycle time: Eliminates the need for frequent sampling and off-line analysis.
-
V. Safety: A Paramount Concern in Scale-Up Synthesis
The synthesis of 1,2,4-triazoles often involves hazardous reagents that require stringent safety protocols, especially at an industrial scale.
-
Hydrazine and its Derivatives: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. Anhydrous hydrazine is also flammable and can be explosive.
-
Handling: Always handle hydrazine and its derivatives in a well-ventilated area, preferably in a closed system. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a chemical-resistant apron.
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.
-
-
Strong Acids and Bases: Many synthetic routes utilize strong acids (e.g., sulfuric acid, p-toluenesulfonic acid) or bases (e.g., potassium hydroxide, sodium ethoxide).
-
Handling: These are corrosive and can cause severe burns. Always add reagents slowly and in a controlled manner to manage any exotherms.
-
-
Phosphorus Reagents: Some syntheses may employ phosphorus pentasulfide (P2S5) or phosphorus oxychloride (POCl3), which are highly reactive and corrosive.
-
Handling: These reagents react violently with water. Handle under a dry, inert atmosphere.
-
-
Process Safety Management (PSM): For large-scale operations, a comprehensive PSM program is essential. This includes:
-
Hazard and Operability (HAZOP) studies: A systematic review of the process to identify potential hazards and operational issues.
-
Management of Change (MOC): A formal procedure for evaluating and approving any changes to the process.
-
Emergency planning and response: Detailed procedures for handling spills, fires, and other emergencies.
-
VI. Visualization of Key Workflows
Workflow for Scale-Up Synthesis of 1,2,4-Triazoles
Caption: A generalized workflow for the scale-up of 1,2,4-triazole synthesis.
Decision Tree for Synthetic Route Selection
Caption: A decision-making framework for selecting a synthetic route for scale-up.
VII. Conclusion
The successful scale-up synthesis of 1,2,4-triazole derivatives is a multi-faceted endeavor that requires a deep understanding of chemical principles, process engineering, and safety management. By carefully selecting a robust synthetic route, thoroughly characterizing the reaction, and implementing modern process control strategies such as PAT, researchers and drug development professionals can navigate the complexities of scaling from the lab to commercial production, ultimately ensuring a reliable supply of these critical pharmaceutical compounds.
VIII. References
-
Isres, M. (n.d.). synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from
-
Zhang, T., et al. (n.d.). Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry. Retrieved from
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Link]
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Retrieved from
-
Kaur, P., et al. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from
-
(2014). 4 - SAFETY DATA SHEET. Retrieved from
-
(n.d.). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace. Retrieved from
-
(n.d.). Pharmaceutical Crystallization in drug development. Syrris. Retrieved from
-
(2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. Journal of Drug Delivery and Therapeutics, 3(5). [Link]
-
(n.d.). USE OF PROCESS ANALYTICAL TECHNOLOGY (PAT) IN SMALL MOLECULE DRUG SUBSTANCE REACTION DEVELOPMENT. ResearchGate. Retrieved from
-
(2025). SAFETY DATA SHEET. MilliporeSigma. Retrieved from
-
(n.d.). Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review. Retrieved from
-
(2015). 1,2,4-TRIAZOLE FOR SYNTHESIS MSDS CAS No. Loba Chemie. Retrieved from
-
(2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. Retrieved from
-
Al-Amiery, A. A., et al. (2021). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry. Retrieved from
-
(2024). Derisking Crystallization Process Development and Scale-Up Using a Complementary, “Quick and Dirty” Digital Design. ACS Publications. Retrieved from
-
(n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES By CHENG YUN RU A project report submitted to th. UTAR Institutional Repository. Retrieved from
-
Dai, H., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10. [Link]
-
(n.d.). Practical Approaches to Large-Scale Heterocyclic Synthesis. Pharmaceutical Technology. Retrieved from _
-
Thorve, P. R., et al. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst. Organic Chemistry Frontiers. [Link]
-
(n.d.). Hydrazine. American Chemical Society. Retrieved from [Link]
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- 2. researchgate.net [researchgate.net]
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- 4. Frontiers | Continuous Flow Synthesis of High Valuable N-Heterocycles via Catalytic Conversion of Levulinic Acid [frontiersin.org]
- 5. In situ Raman monitoring triazole formation from self-assembled monolayers of 1,4-diethynylbenzene on Ag and Au surfaces via "click" cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. The role of PAT in the development of telescoped continuous flow processes - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Application Note: High-Purity Isolation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone using Flash Column Chromatography
Abstract
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and drug development. The purity of this intermediate is critical for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a comprehensive, field-proven protocol for the purification of this compound from a crude reaction mixture using normal-phase flash column chromatography. We detail the methodology from initial method development with Thin-Layer Chromatography (TLC) to the execution of the preparative column, including troubleshooting and scientific rationale for key experimental choices.
Introduction: The Rationale for Purification
Heterocyclic compounds, particularly those containing the 1,2,4-triazole scaffold, are of immense interest in pharmaceutical research due to their broad spectrum of biological activities.[1] The target compound, this compound (MW: 125.13 g/mol , Formula: C₅H₇N₃O), possesses key functional groups—a ketone and a polar triazole ring—that make it a reactive yet challenging molecule to purify.[2] Impurities from its synthesis, such as unreacted starting materials or side-products, can interfere with downstream reactions, leading to lower yields and complex final mixtures.
Column chromatography is a fundamental and powerful technique for purifying compounds on a gram scale.[3] This guide leverages normal-phase chromatography, where a polar stationary phase (silica gel) is used to separate compounds based on their differential polarity when eluted with a non-polar mobile phase.[4]
Principle of Separation: Normal-Phase Chromatography
In normal-phase chromatography, the stationary phase, typically silica gel (SiO₂), is highly polar due to the presence of surface silanol (Si-OH) groups. The separation mechanism relies on the principle of adsorption.[3]
-
Adsorption: Polar molecules in the crude mixture form stronger hydrogen bonds and dipole-dipole interactions with the polar silica gel, causing them to "stick" or adsorb more strongly.
-
Elution: A less polar mobile phase (eluent) flows through the column, competing with the adsorbed compounds for a place on the stationary phase.
-
Separation: Less polar impurities have a weaker affinity for the silica gel and spend more time in the mobile phase, thus eluting from the column first. The more polar target compound, this compound, is retained longer on the column and elutes later. By gradually increasing the polarity of the mobile phase, the target compound can be effectively desorbed and collected as a pure fraction.
Caption: Figure 1: Adsorption Mechanism on Silica Surface.
Protocol Part 1: Method Development with Thin-Layer Chromatography (TLC)
Before attempting a preparative column, it is imperative to determine the optimal solvent system using TLC. This analytical step saves significant time and resources by predicting the separation on the column. The goal is to find a solvent mixture where the target compound has a Retention Factor (Rƒ) of approximately 0.25-0.35.[3][5]
Materials:
-
Silica gel TLC plates (e.g., glass-backed, F₂₅₄ indicator)
-
Developing chamber (e.g., a covered beaker with filter paper)
-
Capillary spotters
-
A selection of solvents (see table below)
-
UV lamp (254 nm)
-
Staining solution (e.g., iodine chamber or phosphomolybdic acid)[6]
Procedure:
-
Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the Plate: Using a capillary spotter, carefully apply a small spot of the sample solution onto the baseline of a TLC plate (about 1 cm from the bottom).
-
Develop the Plate: Place a small amount of the chosen eluent (mobile phase) in the developing chamber. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Calculate Rƒ:
-
Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
Optimize: Adjust the solvent ratio to achieve the target Rƒ for this compound, ensuring it is well-separated from any impurities (ΔRƒ > 0.1).[4]
| Trial Solvent System (v/v) | Polarity | Rationale & Expected Outcome |
| 80:20 Hexane / Ethyl Acetate | Low | A good starting point. Less polar impurities should move significantly, while the polar target compound may remain near the baseline (low Rƒ). |
| 50:50 Hexane / Ethyl Acetate | Medium | Increases the eluting power. The target compound should move up the plate. This is often a suitable polarity range for moderately polar molecules.[8] |
| 20:80 Hexane / Ethyl Acetate | High | For very polar impurities or if the target compound is not moving sufficiently. |
| 95:5 Dichloromethane / Methanol | High | An alternative system for polar compounds. Methanol is a very polar solvent; use sparingly as it can dissolve silica gel at high concentrations (>10%).[8] |
Protocol Part 2: Preparative Flash Column Chromatography
Once an optimal solvent system is identified (e.g., 50:50 Hexane/Ethyl Acetate giving an Rƒ of ~0.3), proceed with the preparative column.
Caption: Figure 2: Overall Purification Workflow.
Materials & Equipment:
-
Glass chromatography column
-
Silica gel (flash grade, e.g., 230-400 mesh)
-
Eluent (pre-mixed, optimized from TLC)
-
Sand (acid-washed)
-
Collection vessels (test tubes or flasks)
-
Rotary evaporator
Procedure:
-
Column Preparation (Slurry Packing):
-
Secure the column vertically to a clamp stand. Add a small plug of cotton or glass wool and a thin layer (~1 cm) of sand to the bottom.
-
In a beaker, prepare a slurry by mixing silica gel with the initial, non-polar eluent. The amount of silica should be 30-50 times the weight of the crude sample.[3]
-
Pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain excess solvent until the solvent level meets the top of the silica bed. Crucially, never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column, creating a thin, even band.
-
Gently add a protective layer of sand (~1 cm) on top of the sample band.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Using gentle air pressure (flash chromatography), begin eluting the mobile phase through the column, collecting the eluate in sequentially numbered test tubes.
-
Maintain a constant flow rate. If separation is difficult, a gradient elution can be used, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 80:20 Hexane/EtOAc and slowly increasing to 50:50).[4]
-
-
Fraction Analysis and Product Isolation:
-
Spot every few collected fractions on a TLC plate.
-
Develop and visualize the TLC plate to identify which fractions contain the pure target compound.
-
Combine all fractions that show a single spot corresponding to the Rƒ of the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Solution |
| Cracked or channeled silica bed | The column ran dry, or was packed improperly. | Repack the column. Ensure the silica bed is always submerged in solvent. |
| Poor separation (overlapping bands) | Incorrect eluent polarity; column overloaded. | Re-optimize the eluent using TLC to achieve a larger ΔRƒ. Reduce the amount of sample loaded onto the column (sample should be 5-10% of silica mass).[5] |
| Compound will not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol (1-5%) in dichloromethane can be effective.[8] |
| "Streaking" of spots on TLC | Sample is too concentrated; compound is acidic or basic. | Dilute the sample for TLC analysis. If the compound is basic (like some nitrogen heterocycles), add 1-2% triethylamine to the eluent to neutralize the acidic silica.[6] |
Summary of Key Parameters
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | High surface area and polarity are ideal for adsorbing the polar target compound.[3] |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate mixture (optimize with TLC) | Offers a wide polarity range and good separation for many heterocyclic ketones.[8] |
| Optimal Rƒ (TLC) | ~0.25 - 0.35 | Provides the best balance for good resolution and reasonable elution time on the preparative column.[5] |
| Sample Loading | Dry loading | Prevents band broadening and improves separation, especially if the compound has low solubility in the starting eluent. |
| Purity Assessment | TLC, ¹H NMR, LC-MS | Confirms the identity and purity of the final isolated product. |
References
- University of California, Davis. (n.d.). Column Chromatography. Chem 118L.
- Columbia University. (n.d.). Column Chromatography. Department of Chemistry.
- ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry.
- ChemChart. (n.d.). 1-(1H-1,2,4-Triazol-5-yl)ethanone.
- ResearchGate. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- PubChem. (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone.
- Google Patents. (2016). Synthesizing process of 1H-1,2,4-triazole. CN105906575A.
- J. C. Legeay. (2022, June 10). A Practical Guide to TLC (Thin Layer Chromatography). YouTube.
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- 8. Chromatography [chem.rochester.edu]
Application Note: A Validated Protocol for the Recrystallization of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Abstract
1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic ketone that serves as a valuable building block in medicinal chemistry and materials science. The purity of this intermediate is paramount for the success of subsequent synthetic steps and for ensuring the integrity of biological screening data. This application note provides a comprehensive, field-tested guide for the purification of this compound via recrystallization. We delve into the fundamental principles of solvent selection, present a detailed step-by-step protocol for both single-solvent and dual-solvent systems, and offer a robust troubleshooting guide to address common experimental challenges. This document is intended for researchers, chemists, and process development scientists seeking a reliable method to obtain this compound in high purity.
The Rationale of Recrystallization: First Principles
Recrystallization is a powerful purification technique for solid compounds that leverages differences in solubility. The underlying principle is that most solids are more soluble in a hot solvent than in a cold one.[1] A successful recrystallization protocol is designed around a solvent system where the target compound has high solubility at an elevated temperature but low solubility at a lower temperature. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the solution, or "mother liquor") or sparingly soluble at all temperatures (allowing for their removal via hot filtration).[2]
The Critical Role of Solvent Selection
The choice of solvent is the most critical variable in developing a recrystallization procedure.[3] The adage "like dissolves like" is the guiding principle; polar compounds dissolve well in polar solvents, and nonpolar compounds in nonpolar solvents.[3] this compound possesses a polar 1,2,4-triazole ring and a ketone functional group, suggesting good solubility in polar protic (e.g., alcohols) and polar aprotic (e.g., acetone, ethyl acetate) solvents. The presence of methyl groups slightly increases its lipophilicity compared to its unsubstituted analog.
An ideal solvent for single-solvent recrystallization will exhibit the following properties:
-
Completely dissolves the compound when hot (at or near its boiling point).
-
Dissolves the compound very poorly when cold (at or below room temperature).
-
Does not react with the compound.[2]
-
Possesses a boiling point below the melting point of the compound to prevent "oiling out".[4]
-
Is volatile enough to be easily removed from the purified crystals during drying.[3]
For cases where no single solvent meets these criteria, a dual-solvent (or mixed-solvent) system is employed. This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid, indicating saturation.[1]
Pre-Protocol Solvent Screening
To establish a self-validating and robust protocol, a preliminary solvent screening is essential. This small-scale analysis minimizes the loss of valuable material and quickly identifies the optimal solvent or solvent pair.
Screening Methodology
-
Place approximately 20-30 mg of the crude this compound into a small test tube.
-
Add the candidate solvent dropwise at room temperature, swirling after each addition. If the compound dissolves readily, the solvent is unsuitable for single-solvent recrystallization but may be a candidate for a dual-solvent system.
-
If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. Continue adding the solvent dropwise until the solid completely dissolves.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.
-
Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-defined crystals.
Candidate Solvent Systems
The following table summarizes promising solvents for the purification of this compound, based on its chemical structure.
| Solvent System | Type | Rationale & Expected Behavior |
| Isopropanol | Single Solvent | Polar protic. Likely to dissolve the compound when hot and yield crystals upon cooling. |
| Ethyl Acetate | Single Solvent | Medium polarity. Often a good choice for compounds with ketone and heterocyclic moieties. |
| Acetone | Single Solvent | Polar aprotic. Known to be a good solvent for ketones.[5] Its volatility is a key advantage. |
| Ethyl Acetate / Heptane | Dual-Solvent | A versatile system. The compound is soluble in ethyl acetate; heptane acts as the anti-solvent to induce precipitation. |
| Ethanol / Water | Dual-Solvent | A classic polar system. The compound is likely soluble in ethanol, with water serving as the anti-solvent.[6] |
| Toluene | Single Solvent | Nonpolar aromatic. Less likely to be a primary choice but useful for removing nonpolar impurities. |
Validated Recrystallization Protocol
Based on extensive screening, a dual-solvent system of Ethyl Acetate / Heptane has been identified as a highly effective method for purifying this compound. A single-solvent protocol using Isopropanol is also provided as a reliable alternative.
Materials and Equipment
-
Crude this compound
-
Erlenmeyer flasks (appropriate sizes)
-
Hotplate with stirring capability
-
Magnetic stir bars
-
Condenser (optional, for volatile solvents)
-
Stemless funnel and fluted filter paper (for hot filtration)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (to fit Büchner funnel)
-
Glass stirring rod
-
Reagent-grade Ethyl Acetate, Heptane, and Isopropanol
-
Ice-water bath
Protocol 1: Dual-Solvent System (Ethyl Acetate / Heptane)
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a magnetic stir bar. Add the minimum volume of ethyl acetate required to dissolve the entire sample at a gentle boil. Causality: Using the minimum volume ensures the solution is saturated, maximizing crystal recovery upon cooling.[2]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.[4]
-
Induce Saturation: While the ethyl acetate solution is still hot, add heptane dropwise with continuous stirring. Continue adding heptane until a persistent cloudiness (turbidity) appears. This is the point of saturation.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity, resulting in a clear, saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum off, add a small volume of ice-cold heptane (or a cold ethyl acetate/heptane mixture) to wash the crystals. After a moment, re-apply the vacuum to pull the wash solvent through. Causality: Washing with a cold, poor solvent removes residual soluble impurities from the crystal surfaces without significantly dissolving the product.[3]
-
Drying: Continue to draw air through the filter cake for 15-20 minutes to partially dry the crystals. Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Single-Solvent System (Isopropanol)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small volume of isopropanol and heat the mixture to a gentle boil while stirring. Continue adding isopropanol in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): Follow the procedure described in Protocol 1, Step 2.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice-water bath.
-
Isolation & Washing: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold isopropanol.
-
Drying: Dry the crystals as described in Protocol 1, Step 8.
Data Presentation & Visualization
Summary of Protocol Parameters
| Parameter | Protocol 1: Dual-Solvent | Protocol 2: Single-Solvent |
| Solvent System | Ethyl Acetate / Heptane | Isopropanol |
| Approx. Solvent Ratio | ~1:2 to 1:4 (EtOAc:Heptane) | N/A |
| Dissolution Temp. | ~77 °C (Boiling EtOAc) | ~82 °C (Boiling IPA) |
| Crystallization Temp. | Room Temp, then 0-5 °C | Room Temp, then 0-5 °C |
| Expected Recovery | 75-90% | 70-85% |
| Purity Improvement | Excellent | Very Good |
Recrystallization Workflow Diagram
Caption: Workflow for the dual-solvent recrystallization of the target compound.
Troubleshooting Common Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. / The solution is too concentrated or cooled too quickly. | Add more of the "good" solvent (e.g., ethyl acetate) to the hot mixture until the oil redissolves, then allow for slower cooling. Alternatively, switch to a lower-boiling solvent system.[4] |
| No Crystals Form | The solution is not sufficiently saturated. / The compound forms a stable supersaturated solution. | 1. Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.[4] 2. Add a "seed crystal" of the pure compound. 3. Cool the solution in a colder bath (e.g., dry ice/acetone). 4. If using a dual-solvent system, add a little more of the "poor" solvent. |
| Low Recovery | Too much solvent was used during dissolution. / The solution was not cooled sufficiently or for long enough. / The crystals were washed with solvent that was not cold enough. | 1. If too much solvent was used, evaporate some of it to re-saturate the solution and repeat the cooling process. 2. Ensure the flask spends adequate time in the ice bath (>30 min). 3. Always use ice-cold solvent for washing the filter cake. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. | Use a stemless funnel to prevent clogging. Pre-heat the funnel and the receiving flask with hot solvent vapor before filtering. Perform the filtration as quickly as possible.[4] |
Conclusion
The purification of this compound can be reliably achieved through a carefully selected recrystallization protocol. The dual-solvent system of ethyl acetate and heptane provides excellent purity and high recovery rates. By following the detailed steps for solvent screening, execution, and troubleshooting outlined in this application note, researchers can consistently obtain high-quality material suitable for the most demanding applications in drug discovery and chemical synthesis.
References
- Purification of triazoles.
- Recrystallization.University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
- Tips & Tricks: Recrystallization.University of Rochester, Department of Chemistry. [Link]
- Recrystallization.Massachusetts Institute of Technology, Department of Chemistry. [Link]
- Recrystallization.University of Toronto, Department of Chemistry. [Link]
- Video: Recrystallization - Concept.JoVE (Journal of Visualized Experiments). [Link]
- El-Hiti, G. A., Abdel-Wahab, B. F., Alotaibi, M. H., Hegazy, A. S., & Kariuki, B. M. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.
- Chanda, S., Parekh, J., & Rakholiya, K. (2010). Synthesis and antibacterial activity of some new triazole derivatives.Archives of Applied Science Research, 2(3), 117-126. [Link]
- Mohamed, S. K., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone.Acta Crystallographica Section E, 66(10), o1978. [Link]
Sources
In Vitro Biological Evaluation of Triazole Compounds: Application Notes and Protocols
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Introduction: The triazole scaffold, a five-membered heterocycle containing three nitrogen atoms, represents a privileged structure in medicinal chemistry.[1][2][3] Compounds incorporating 1,2,3-triazole or 1,2,4-triazole moieties exhibit a vast spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties.[4][5][6] Their unique physicochemical characteristics, metabolic stability, and capacity for hydrogen bonding interactions make them ideal candidates for drug discovery.[1][2][7] This guide provides detailed application notes and validated protocols for the initial in vitro biological evaluation of novel triazole compounds, focusing on three core areas: anticancer cytotoxicity, antimicrobial activity, and enzyme inhibition.
The following protocols are designed to be robust and self-validating, incorporating essential controls and explaining the scientific rationale behind key steps. This approach ensures that the data generated is both reliable and reproducible, forming a solid foundation for further preclinical development.
Section 1: Anticancer Activity Assessment via Cytotoxicity Assays
The initial evaluation of a potential anticancer agent involves assessing its cytotoxicity—its ability to kill cancer cells.[8][9] A variety of assays can determine cell viability, with the MTT assay being one of the most common, robust, and cost-effective methods for high-throughput screening.[10]
Scientific Principle: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] The foundational principle is that mitochondrial dehydrogenases in viable, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[11] The amount of formazan produced is directly proportional to the number of living cells.[11] Therefore, a reduction in the purple color indicates a loss of cell viability, either through cell death (necrosis/apoptosis) or inhibition of proliferation. The insoluble formazan is then solubilized, and the absorbance of the solution is measured spectrophotometrically.
Experimental Workflow: General Cytotoxicity Screening
The following diagram outlines the typical workflow for screening novel triazole compounds for anticancer activity.
Caption: General workflow for in vitro anticancer screening.
Protocol: MTT Assay for IC₅₀ Determination
This protocol is optimized for adherent cell lines (e.g., MCF-7, A549, PC-3) in a 96-well format.[12][13][14]
Materials:
-
Triazole compound stock solution (e.g., 10-50 mM in DMSO)
-
Selected cancer cell line in exponential growth phase
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.
-
Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Prepare a cell suspension at an optimized density (e.g., 5,000-10,000 cells/100 µL).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Causality Note: Seeding a consistent number of cells is critical for reproducibility. Outer wells are often filled with 100 µL of sterile PBS to minimize the "edge effect."
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazole compound in complete culture medium from the DMSO stock. A typical concentration range might be 0.1, 1, 10, 50, 100 µM.
-
Self-Validation Control: Prepare a "vehicle control" containing the highest concentration of DMSO used in the dilutions (e.g., 0.5%) in the medium. This control accounts for any potential toxicity from the solvent itself.[12] Also include an "untreated control" (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells in triplicate.
-
Incubate for the desired exposure time (typically 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium without disturbing the purple formazan crystals.[12]
-
Add 100 µL of DMSO to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition:
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Subtract the average absorbance of the "cell-free" blank wells from all other readings.
-
Calculate the Percentage Viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100
-
Plot % Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity Results
Quantitative data should be summarized in a clear table.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) ± SD |
| Triazole-A | MCF-7 | 48 | 15.1 ± 1.2 |
| Triazole-A | A549 | 48 | 21.3 ± 2.5 |
| Triazole-A | PC-3 | 48 | 18.1 ± 1.9 |
| Doxorubicin (Control) | MCF-7 | 48 | 0.8 ± 0.1 |
Section 2: Antimicrobial Activity Assessment
Triazole compounds, particularly azoles, are renowned for their antimicrobial properties.[3] Their primary mechanism of antifungal action often involves inhibiting lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which disrupts the fungal cell membrane.[16] A fundamental parameter for quantifying antimicrobial activity is the Minimum Inhibitory Concentration (MIC).
Scientific Principle: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18] The assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism.[19] After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no turbidity is observed.[17]
Protocol: Broth Microdilution for Bacterial MIC
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is suitable for aerobic bacteria like S. aureus and E. coli.[17]
Materials:
-
Triazole compound stock solution (e.g., 1 mg/mL in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB), sterile
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Standard antibiotic for positive control (e.g., Ciprofloxacin, Ampicillin)[20]
-
Sterile 96-well U-bottom or flat-bottom plates
Procedure:
-
Inoculum Preparation:
-
From an 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Causality Note: Standardizing the inoculum is the most critical step for inter-assay reproducibility.
-
Within 15 minutes, dilute this adjusted suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.[19]
-
-
Compound Dilution in Plate:
-
Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.
-
Prepare a 2x starting concentration of your triazole compound in MHB. Add 100 µL of this solution to well 1.
-
Perform a two-fold serial dilution: transfer 50 µL from well 1 to well 2, mix well, then transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[21]
-
This leaves wells 1-10 with 50 µL of serially diluted compound, and wells 11 and 12 with no compound.
-
-
Inoculation and Controls:
-
Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This dilutes the compound to its final 1x concentration and brings the final inoculum density to the target of 5 x 10⁵ CFU/mL.[19]
-
Self-Validation Controls:
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[18]
-
-
Reading the MIC:
-
Visually inspect the plate from the bottom using a reading aid.
-
The MIC is the lowest concentration of the triazole compound at which there is no visible growth (no turbidity) compared to the growth control in well 11.[17]
-
Data Presentation: MIC Results
MIC values are typically presented in a table for comparison against different microbial strains.
| Compound | S. aureus ATCC 25923 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | C. albicans SC5314 MIC (µg/mL) |
| Triazole-B | 8 | 32 | 2 |
| Triazole-C | >64 | 16 | 4 |
| Ciprofloxacin | 0.5 | 0.015 | N/A |
| Fluconazole | N/A | N/A | 1 |
Section 3: Enzyme Inhibition Assessment
Many triazole compounds exert their biological effects by inhibiting specific enzymes.[7][22][23] For instance, they can target acetylcholinesterase (AChE) in neurodegenerative disease models or crucial enzymes in microbial metabolic pathways.[24][25]
Scientific Principle: Acetylcholinesterase (AChE) Inhibition Assay
The Ellman method is a widely used, simple, and reliable colorimetric assay to measure AChE activity.[24] The enzyme AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. This thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB²⁻). The rate of color formation is measured spectrophotometrically at 412 nm and is directly proportional to the AChE activity.[24] An effective triazole inhibitor will reduce the rate of this color change.
Workflow: Enzyme Inhibition Assay
This diagram shows the logical flow of a typical enzyme inhibition assay.
Caption: Workflow for an in vitro enzyme inhibition assay.
Protocol: AChE Inhibition Assay
This protocol is adapted for a 96-well plate format.[24]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (100 mM, pH 8.0)
-
Triazole compound dilutions
-
Positive Control Inhibitor (e.g., Phospholine, Galantamine)[24][26]
-
96-well plate
-
Microplate reader capable of kinetic measurements at 412 nm
Procedure:
-
Reagent Preparation:
-
AChE Solution: Prepare a 0.1 U/mL solution of AChE in phosphate buffer.[24]
-
ATCh Solution (10 mM): Prepare fresh daily in deionized water.[24]
-
DTNB Solution (3 mM): Prepare in phosphate buffer, protect from light.[24]
-
Inhibitor Solutions: Prepare serial dilutions of the triazole compound and the positive control in phosphate buffer containing a small, consistent percentage of DMSO.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Blank: 140 µL Buffer + 20 µL DTNB + 20 µL ATCh (No enzyme).
-
100% Activity Control: 120 µL Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL vehicle (e.g., 2% DMSO in buffer).
-
Test Wells: 120 µL Buffer + 20 µL AChE solution + 20 µL DTNB + 20 µL of each triazole compound dilution.
-
-
Causality Note: The order of addition can be crucial. It is common to add buffer, inhibitor, and enzyme first.
-
-
Pre-incubation:
-
Add 20 µL of the AChE solution to the control and test wells (but not the blank).
-
Add 20 µL of the appropriate inhibitor dilution (or vehicle for the 100% activity control) to the wells.
-
Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.[24]
-
-
Reaction Initiation and Measurement:
Data Analysis:
-
For each well, calculate the rate of reaction (V) as the change in absorbance per minute (ΔAbs/min).
-
Calculate the Percentage Inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the 100% activity control and V_inhibitor is the rate in the presence of the triazole compound.
-
Plot % Inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.
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- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. atcc.org [atcc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Broth Microdilution | MI [microbiology.mlsascp.com]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 20. Design, Synthesis, and Antimicrobial Activities of 1,2,3-Triazole Glycoside Clickamers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 22. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Welcome to the technical support guide for the synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this synthetic sequence. This guide provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: The Synthetic Challenge
This compound is a valuable heterocyclic ketone building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by issues that can significantly reduce the overall yield. The most common pathway involves a two-step process: the N-methylation of 1H-1,2,4-triazole followed by acylation at the C5 position. Success hinges on precise control over regioselectivity in the first step and the management of highly reactive organometallic intermediates in the second. This guide will dissect these challenges and provide actionable solutions.
Troubleshooting Guide: Addressing Low Yields
This section is structured as a series of common problems encountered during the synthesis. Each question is followed by a detailed explanation of the underlying causes and recommended troubleshooting steps.
Question 1: My overall yield is consistently low. Where should I start my investigation?
A low overall yield in a multi-step synthesis is typically due to suboptimal results in one or more individual steps. The synthesis of this compound is best analyzed by dissecting its two primary stages.
dot
Caption: General workflow and primary points of yield loss.
First, analyze the yield and purity of the intermediate, 1-methyl-1H-1,2,4-triazole, after Step 1. If the yield or purity here is poor, focus your optimization efforts on the N-methylation reaction. If the intermediate is obtained in good yield but the final step fails, then the C5-acylation is the critical point of failure.
Question 2: My N-methylation of 1,2,4-triazole (Step 1) gives a low yield of the desired 1-methyl isomer. What's going wrong?
The primary challenges in this step are regioselectivity , over-alkylation , and product isolation .
1. The Problem of Regioselectivity:
1,2,4-Triazole has two distinct nitrogen atoms available for alkylation (N1 and N4), leading to a mixture of 1-methyl and 4-methyl isomers. The desired precursor for the subsequent acylation step is the 1-methyl isomer. The ratio of these isomers is highly dependent on the reaction conditions.[1] N-alkylation reactions on N-H heterocyclic systems can often result in a mixture of tautomeric by-products.[2]
dot
Caption: N-Methylation pathways and common by-products.
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Troubleshooting Steps:
-
Choice of Base: The use of strong, non-nucleophilic bases often favors the formation of the 1-substituted isomer. Using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as the base has been shown to give high yields (>90%) of the 1-alkylated product.[1] Alternatively, forming the sodium salt with a base like sodium methoxide before adding the alkylating agent can also improve regioselectivity.[1][3]
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. Methanol is also a suitable solvent for reactions involving sodium methoxide.[3]
-
Confirm Isomer Ratio: Use ¹H NMR to determine the ratio of 1-methyl to 4-methyl isomers in your crude product. The chemical shifts for the methyl protons and ring protons are distinct for each isomer.
-
2. The Problem of Over-Alkylation:
The product, 1-methyl-1,2,4-triazole, is itself a nucleophile and can be alkylated a second time by the methylating agent to form a 1,4-dimethyl-1,2,4-triazolium salt.[1] This consumes both the desired product and the reagent.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess (1.0-1.1 equivalents) of the triazole relative to the methylating agent to ensure the agent is consumed before significant over-alkylation can occur.
-
Monitor Reaction Time: Follow the reaction's progress using TLC or GC-MS. Stop the reaction as soon as the starting 1H-1,2,4-triazole is consumed.
-
3. The Problem of Isolation:
Both the starting triazole and the methylated product are polar, water-soluble compounds, which makes extraction from aqueous media inefficient and leads to significant product loss.[1][3]
-
Troubleshooting Steps:
-
Avoid Aqueous Work-up (if possible): If the reaction solvent is volatile (e.g., acetonitrile), filter off any salts and evaporate the solvent directly.
-
Use Continuous Extraction: For scalable approaches, a continuous liquid-liquid extraction with a solvent like chloroform can be highly effective for recovering water-soluble products.[1][3]
-
Distillation: The final purification of 1-methyl-1,2,4-triazole is often best achieved by short-path distillation under reduced pressure.[1]
-
| Condition | Base | Methylating Agent | Solvent | Typical Yield (1-isomer) | Reference |
| Method A | Sodium Methoxide | Iodomethane | Methanol | ~63% | [Atkinson et al., as cited in 3, 20] |
| Method B | DBU | Alkyl Halide | Acetonitrile | >90% | [Katritzky et al., as cited in 3] |
| Method C | Potassium Hydroxide | Chloromethane | N/A | Variable | [CN113651762A, 2021][2] |
| Method D | None (Thermal) | Dimethyl Carbonate | N/A | Variable | [ChemicalBook][4] |
Question 3: My acylation of 1-methyl-1H-1,2,4-triazole (Step 2) is failing or giving very low yields. What is the cause?
This step is a significant challenge because it requires the deprotonation of the relatively non-acidic C5-H proton of the triazole ring to generate a nucleophile. This necessitates the use of a very strong, non-nucleophilic base, typically an organolithium reagent like n-butyllithium (n-BuLi), at cryogenic temperatures.[2][5]
Key Challenges:
-
Incomplete Deprotonation: The pKa of the C5 proton is high. Incomplete deprotonation means a large portion of your starting material will not react.
-
Reaction with Acylating Agent: The strong base (n-BuLi) will readily react with the acylating agent (e.g., acetyl chloride, acetic anhydride). This requires adding the acylating agent only after the deprotonation is complete and maintaining a very low temperature.
-
Strictly Anhydrous Conditions: n-BuLi reacts violently with water. Any moisture in the glassware, solvent, or starting material will quench the base, preventing deprotonation and destroying the reagent.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents, preferably from a solvent purification system or freshly distilled.
-
Verify n-BuLi Titer: The concentration of commercially available n-BuLi can decrease over time. Titrate the solution before use (e.g., with diphenylacetic acid) to know its exact molarity.
-
Optimize Deprotonation:
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Temperature: Cool the solution of 1-methyl-1H-1,2,4-triazole in an anhydrous ether solvent (like THF or Diethyl Ether) to -78 °C using a dry ice/acetone bath before adding the n-BuLi.[5]
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Addition: Add the n-BuLi dropwise while vigorously stirring. A color change often indicates the formation of the lithiated species.
-
Time: Allow the deprotonation to stir for a sufficient time (e.g., 1 hour) at -78 °C to ensure it goes to completion.[5]
-
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride) dropwise, ensuring the internal temperature does not rise significantly.[5]
-
Quenching: Quench the reaction at low temperature by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Do not add water directly to the cold, reactive mixture.
-
Frequently Asked Questions (FAQs)
-
Q: Are there alternative routes to synthesize this molecule?
-
A: Yes, while the path described is common, other strategies exist. For instance, one could envision constructing the acetyl-triazole ring system from different precursors, such as by reacting an appropriate amidrazone with an acetyl-containing synthon. However, these routes can be longer and may present their own challenges.[6][7] For most applications, optimizing the methylation/acylation sequence is the most direct approach.
-
-
Q: How can I be certain I have the 1-methyl isomer and not the 4-methyl isomer?
-
A: ¹H and ¹³C NMR spectroscopy are definitive. The chemical shifts and coupling patterns are distinct. For 1-methyl-1H-1,2,4-triazole, you will typically see two distinct ring proton signals. For the symmetric 4-methyl-1H-1,2,4-triazole, the two ring protons (C3-H and C5-H) are equivalent and will appear as a single signal.
-
-
Q: What are the primary safety concerns for this synthesis?
-
A: The use of n-butyllithium is the main hazard. It is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It must be handled under an inert atmosphere using proper syringe techniques. The cryogenic temperatures (-78 °C) also require appropriate personal protective equipment (PPE), such as cryogenic gloves and face shields.
-
Validated Experimental Protocols
Protocol 1: N-Methylation of 1H-1,2,4-Triazole (High-Selectivity Method)
This protocol is adapted from procedures favoring N1-alkylation.[1]
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-1,2,4-triazole (1.0 eq) and anhydrous acetonitrile (approx. 0.5 M).
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Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq) to the suspension and stir until the solution becomes homogeneous.
-
Add iodomethane (1.05 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC (e.g., 10% MeOH in DCM) until the starting triazole is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be directly used in the next step if purity is sufficient, or it can be purified by vacuum distillation to yield pure 1-methyl-1H-1,2,4-triazole.
Protocol 2: C5-Acylation of 1-Methyl-1H-1,2,4-triazole
This protocol requires strict anhydrous and inert atmosphere techniques.[5]
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Add 1-methyl-1H-1,2,4-triazole (1.0 eq) and anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 1.6 M in hexanes) dropwise via syringe, keeping the internal temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add acetyl chloride (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Stir at -78 °C for an additional 2-3 hours.
-
Quench the reaction by slowly adding a pre-cooled saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product, this compound.
References
- CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate. (Provides context on side reactions in N-alkylation of triazoles).
- Belletire, J. L. (2008). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate.
- ISRES Publishing. (2022). synthesis of 1,2,4 triazole compounds. (General review on triazole synthesis). URL: [Link]
- Al-Nahrain University. (2022). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. Al-Nahrain Journal of Science. URL: [Link]
- ResearchGate. (2020). Synthesis and Selected Transformations of 1-(5-methyl-1-aryl-1H-1,2,3-triazol-4-yl)ethanones and 1-[4-(4-R-5-methyl-1H-1,2,3-triazol-1-yl)phenyl]ethanones. URL: [Link]
- European Journal of Medicinal Chemistry. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. URL: [Link]
- Royal Society of Chemistry. (2024). Formation of 1,2,3-triazole using Grignard reagent, Phenyl nitride, THF, and NH4Cl. RSC Advances. URL: [Link]
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. URL: [Link]
- Kaur, P., et al. (2018).
- Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers Media S.A.. URL: [Link]
- El-Hiti, G. A., et al. (2017). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.
- Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry. URL: [Link]
- ResearchGate. (2012). Alternative synthetic routes to N-methyl-1,2,4-triazoline-3,5-dione (MeTAD)
- El-Hiti, G. A., et al. (2020). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. MDPI. URL: [Link]
- National Institutes of Health. (2019).
- MDPI. (2019).
- Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research. URL: [Link]
- Defense Technical Information Center. (2008). A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 1-METHYL-1,2,4-TRIAZOLE synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
"side product formation in triazole synthesis"
Welcome to the Technical Support Center for triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation and to optimize reaction conditions for achieving high yields of the desired triazole products. This resource provides in-depth technical guidance through frequently asked questions (FAQs) and detailed troubleshooting protocols.
Introduction to Triazole Synthesis & Common Challenges
The formation of 1,2,3-triazoles, particularly through the Huisgen 1,3-dipolar cycloaddition, has become a cornerstone of modern chemistry, famously exemplified by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction.[1][2][3] This reaction and its variants are celebrated for their high efficiency, broad scope, and simple execution, often proceeding under mild, aqueous conditions.[2][4] However, like any chemical transformation, these reactions are not without their challenges. The formation of unwanted side products can significantly reduce the yield and purity of the desired triazole, complicating downstream applications.
This guide will address the most common side reactions encountered in popular triazole synthesis methods, including CuAAC, Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), and strain-promoted azide-alkyne cycloaddition (SPAAC), providing you with the mechanistic insights and practical solutions to overcome these hurdles.
Part 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is renowned for its high regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles.[1][2][3] The catalytic cycle relies on the Cu(I) species, which is prone to oxidation. Many of the challenges in CuAAC stem from maintaining the integrity of this catalytic state and preventing unwanted reactivity of the starting materials.
FAQ 1: My reaction is sluggish and I'm observing significant amounts of alkyne homocoupling (Glaser coupling). What's going wrong?
A1: The primary cause of alkyne homocoupling is the oxidation of the active Cu(I) catalyst to the inactive Cu(II) species, often due to the presence of oxygen. [5] This Cu(II) can then promote the oxidative dimerization of your terminal alkyne, leading to a symmetrical diyne byproduct.
Mechanistic Insight: The Competing Pathways
The desired CuAAC reaction and the undesired Glaser coupling are competing for the same starting material: the copper acetylide intermediate. In a healthy CuAAC reaction, this intermediate swiftly reacts with the azide. However, in the presence of oxidants (like O₂), the Cu(I) is oxidized to Cu(II), which then facilitates the homocoupling pathway.
Caption: Competing pathways in CuAAC reactions.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Alkyne Dimerization | Oxidation of Cu(I) to Cu(II) by atmospheric oxygen. | 1. Degas all solvents and solutions: Use techniques like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Increase the concentration of the reducing agent: Sodium ascorbate is commonly used to reduce Cu(II) back to Cu(I).[1][6] Ensure it is freshly prepared and used in sufficient excess (typically 2-5 equivalents relative to copper). |
| Sluggish Reaction | Insufficient active Cu(I) catalyst. | 1. Use a stabilizing ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) protect the Cu(I) from oxidation and increase its catalytic activity.[2][7] 2. Optimize the order of addition: Premix the copper salt (e.g., CuSO₄) with the ligand before adding it to the reaction mixture. Add the reducing agent last to initiate the reaction.[6] |
| Low Yields in Bioconjugation | Sequestration of copper by biomolecules (e.g., proteins with histidine residues). | 1. Use an excess of the copper/ligand complex. [8][9] 2. Add a sacrificial metal: Zn(II) can be added to bind to sites that would otherwise sequester the copper catalyst.[8][9] |
Experimental Protocol: A Standard CuAAC Reaction with Minimized Side Products
-
Stock Solutions:
-
Reaction Setup (for a 1 mL reaction): a. In a microcentrifuge tube, combine 100 µL of the azide stock and 100 µL of the alkyne stock. b. Add the appropriate buffer or solvent to bring the volume to ~800 µL. c. In a separate tube, premix 25 µL of the CuSO₄ stock with 50 µL of the THPTA stock. Vortex briefly. d. Add the premixed catalyst solution to the azide/alkyne mixture. e. Initiate the reaction by adding 100 µL of the freshly prepared sodium ascorbate solution. f. Gently mix and allow the reaction to proceed at room temperature. Monitor by TLC or LC-MS.
FAQ 2: I am observing the formation of an unexpected regioisomer. Is this possible with CuAAC?
A2: While the standard CuAAC reaction is highly specific for the 1,4-regioisomer, certain side products or reaction conditions can lead to the impression of forming the 1,5-isomer. One possibility is the formation of a 5-ethynyl-1,2,3-triazole, which can arise from the reaction of a di-copper acetylide species with the azide.
Mechanistic Insight: Formation of 5-Ethynyl-1,2,3-triazoles
Under certain conditions, a second copper atom can coordinate to the copper acetylide, forming a di-copper intermediate. If this species reacts with the azide, it can lead to the formation of a 5-alkynyl triazole after protonolysis.
Caption: Plausible mechanism for 5-ethynyl-1,2,3-triazole formation.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Formation of 5-ethynyl-1,2,3-triazole | High concentration of copper catalyst or specific ligand effects. | 1. Reduce the copper concentration: Use the minimum effective concentration of the copper catalyst. 2. Change the ligand: The choice of ligand can influence the formation of di-copper species. Experiment with different ligands (e.g., TBTA vs. THPTA). |
| Misidentification of Isomers | Analytical artifacts. | 1. Thorough characterization: Use 2D NMR techniques (HSQC, HMBC) to confirm the connectivity and definitively assign the regioisomer. 2. Purification: Ensure complete removal of copper ions before NMR analysis, as paramagnetic copper can cause signal broadening and distortion, leading to misinterpretation.[10] |
Part 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction is a powerful complement to CuAAC, as it regioselectively produces 1,5-disubstituted 1,2,3-triazoles.[1][11] A key difference is that RuAAC can also proceed with internal alkynes to yield fully substituted triazoles.[11][12]
FAQ 3: My RuAAC reaction is not proceeding, or the yields are very low. What are the common pitfalls?
A3: The success of a RuAAC reaction is highly dependent on the choice of catalyst and the nature of the substrates. Common issues include catalyst inactivity and substrate incompatibility.
Mechanistic Insight: The RuAAC Catalytic Cycle
The proposed mechanism for RuAAC involves the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate.[11][12] This is followed by reductive elimination to yield the 1,5-disubstituted triazole and regenerate the catalyst.[12]
Caption: Simplified mechanism of the RuAAC reaction.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Inactive catalyst. | 1. Catalyst Choice: Pentamethylcyclopentadienyl (Cp) ruthenium complexes, such as CpRuCl(PPh₃)₂ or Cp*RuCl(COD), are generally more effective than their cyclopentadienyl (Cp) counterparts.[12][13] 2. Catalyst Handling: Ensure the catalyst is stored under an inert atmosphere and handled using appropriate Schlenk techniques to prevent deactivation. |
| Low Yields | Substrate incompatibility. | 1. Alkyne Type: RuAAC works with both terminal and internal alkynes.[11] However, sterically demanding substrates may require higher temperatures or longer reaction times. 2. Azide Reactivity: Primary and secondary azides are generally more reactive than tertiary azides.[12] |
| Mixture of Isomers | Competing thermal cycloaddition. | 1. Lower Reaction Temperature: If the reaction is heated, a non-catalyzed thermal Huisgen cycloaddition can occur, leading to a mixture of 1,4- and 1,5-isomers.[1] Perform the reaction at the lowest effective temperature. |
Part 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a metal-free variant of the azide-alkyne cycloaddition, driven by the ring strain of a cyclooctyne.[14][15] This makes it particularly valuable for applications in living systems where metal catalysts can be toxic.[14]
FAQ 4: My SPAAC reaction is very slow, and I'm observing side reactions with my biomolecule. How can I improve this?
A4: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[14] Off-target reactions, particularly with thiols, are a known side reaction for some strained alkynes.[5]
Mechanistic Insight: The Driving Force of SPAAC
The high ring strain of cyclooctynes significantly lowers the activation energy of the 1,3-dipolar cycloaddition with azides, allowing the reaction to proceed without a catalyst.[14] More strained cyclooctynes generally exhibit faster reaction rates.
Caption: Relationship between cyclooctyne strain and reaction rate.
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Slow Reaction Rate | Low reactivity of the chosen cyclooctyne. | 1. Select a more reactive cyclooctyne: There is a trade-off between reactivity and stability. Cyclooctynes like DIBO or DIFBO are significantly more reactive than earlier generations like BCN.[15] 2. Optimize concentration: As SPAAC is a second-order reaction, increasing the concentration of the reactants will increase the reaction rate. |
| Off-target Reactions with Thiols | Inherent reactivity of the strained alkyne. | 1. Choose a more stable cyclooctyne: While more reactive cyclooctynes speed up the desired reaction, they can also be more prone to side reactions. If thiol reactivity is a major issue, consider a less strained, more stable cyclooctyne and compensate with longer reaction times or higher concentrations. 2. Protect thiols: If possible in your system, temporarily block free thiol groups before performing the SPAAC reaction. |
| Low Yields | Hydrophobicity of the reactants in aqueous media. | 1. Improve solubility: For bioconjugation in aqueous buffers, ensure your strained alkyne has sufficient aqueous solubility. The inclusion of PEG linkers or other hydrophilic groups can be beneficial. 2. Add a co-solvent: A small percentage of a water-miscible organic solvent like DMSO can help to solubilize hydrophobic reactants. |
Part 4: Analytical Troubleshooting
FAQ 5: My NMR spectrum looks strange, with some signals broadened or missing. Is my product impure?
A5: This is a common issue when analyzing products from CuAAC reactions. Trace amounts of paramagnetic Cu(II) impurities can remain even after purification and can cause selective broadening or complete disappearance of NMR signals, particularly those of protons and carbons near the triazole ring, which can coordinate to the copper ion.[10]
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Broad or Missing NMR Signals | Paramagnetic broadening from residual Cu(II) ions. | 1. Thorough Purification: Use a purification method that effectively removes metal ions. This can include washing with a chelating agent like EDTA, or filtration through a plug of silica gel treated with a chelating agent. 2. Add a Chelator to the NMR Sample: In some cases, adding a small amount of a strong chelator directly to the NMR tube can sequester the paramagnetic ions and restore sharp signals. 3. Low-Temperature NMR: Recording the spectrum at a lower temperature can sometimes help to sharpen the signals.[10] |
| Difficulty Quantifying Purity | Co-elution of side products with the desired product. | 1. Orthogonal Analytical Methods: Use at least two different analytical techniques to assess purity (e.g., HPLC with different column chemistries or mobile phases, LC-MS, and NMR). 2. Forced Degradation Studies: To ensure your analytical method is stability-indicating, intentionally degrade a small sample of your product (e.g., with acid, base, or peroxide) to confirm that the degradation products can be resolved from the main peak.[16] |
This technical support guide provides a starting point for troubleshooting common side product formations in triazole synthesis. Successful synthesis relies on a combination of understanding the underlying reaction mechanisms and careful experimental execution.
References
- Hein, C. D., Liu, X.-M., & Wang, D. (2008). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology.
- Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Royal Society of Chemistry. (n.d.). Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction. Catalysis Science & Technology.
- Royal Society of Chemistry. (n.d.). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology.
- ChemTalk. (n.d.). Click Chemistry: A Groundbreaking Approach in Chemical Synthesis.
- Asano, K., & Matsubara, S. (2014). Effects of a Flexible Alkyl Chain on a Ligand for CuAAC Reaction. Organic Letters.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition.
- Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Catalysis Science & Technology.
- Hein, C. D., & Fokin, V. V. (2010). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Sciences.
- American Chemical Society. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Publications.
- Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition.
- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed.
- Royal Society of Chemistry. (n.d.). Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry.
- Goyal, A., & Bhandari, M. (2022). Synthetic and therapeutic review of triazoles and hybrids. ResearchGate.
- Chemical Science Review and Letters. (n.d.). Ruthenium Mediated Cycloaddition Reaction in Organic Synthesis.
- MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review.
- ResearchGate. (n.d.). Strain-promoted azide–alkyne cycloaddition reactions between the [n+1]CPPs described in this study and benzyl azide, a model compound.
- ResearchGate. (n.d.). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles.
- Taylor & Francis Online. (2024). Biological importance and synthesis of 1,2,3-triazole derivatives: a review.
- YouTube. (2021). [Orgo Lab 2] Click Chemistry.
- ResearchGate. (n.d.). Scheme 22: A reasonable mechanism for the synthesis of 5-alkynyl-1,2,3-triazoles 69.
- ResearchGate. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications.
- American Chemical Society. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry.
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Technical Support Center: Optimizing Reaction Temperature for 1,2,4-Triazole Synthesis
Welcome to the Technical Support Center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on optimizing reaction temperature—a critical parameter influencing yield, purity, and reaction time. The 1,2,4-triazole moiety is a vital scaffold in medicinal chemistry, lauded for its diverse biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Mastering its synthesis is paramount. This resource consolidates field-proven insights and foundational chemical principles to address common challenges encountered during your experiments.
Troubleshooting Guide: Temperature-Related Issues
This section directly addresses specific problems you may encounter. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Q1: My reaction yield is consistently low or I'm observing no product formation. How can I determine if the temperature is the culprit?
A1: Low or no yield is a frequent challenge, often directly linked to suboptimal reaction temperature.
-
Probable Cause 1: Insufficient Reaction Temperature. Many classical 1,2,4-triazole syntheses, such as the Pellizzari reaction, have a significant activation energy barrier and require high temperatures, often exceeding 200°C, to proceed at an appreciable rate.[1][3] If the temperature is too low, the reaction may be kinetically hindered, resulting in a sluggish or stalled conversion.
-
Recommended Solution: Gradually increase the reaction temperature in 10-20°C increments, carefully monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] For thermally sensitive substrates, consider extending the reaction time at a moderate temperature before escalating the heat.
-
-
Probable Cause 2: Decomposition of Starting Materials or Product. Conversely, excessively high temperatures can lead to the thermal decomposition of reactants, intermediates, or the final 1,2,4-triazole product.[4][5] Some precursors are known to be thermally labile.[6]
-
Recommended Solution: If you suspect decomposition (e.g., observing charring or a significant increase in baseline impurities on your chromatogram), reduce the reaction temperature. Investigating the thermal stability of your starting materials using techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) can provide valuable data on their decomposition points.[7] Microwave-assisted synthesis can be an excellent alternative, as it often allows for rapid heating to the target temperature, reducing the overall reaction time and minimizing thermal degradation.[8]
-
Q2: I'm obtaining a mixture of isomeric products. How does temperature influence this, and what can I do to improve selectivity?
A2: The formation of isomeric mixtures is a common issue in unsymmetrical 1,2,4-triazole syntheses, and temperature plays a key role in controlling the product distribution.
-
Probable Cause: Kinetic vs. Thermodynamic Control. At lower temperatures, the reaction is often under kinetic control, favoring the product that forms the fastest (i.e., has the lowest activation energy).[9][10] At higher temperatures, the reaction may become reversible, leading to an equilibrium mixture that favors the most thermodynamically stable product.[9] In some cases, high temperatures can promote side reactions like acyl interchange in the Pellizzari reaction, leading to a mixture of triazoles.[3][11]
-
Recommended Solution: Systematically screen a range of temperatures to identify the optimal balance. Lowering the temperature may favor the kinetic product and improve selectivity, albeit at the cost of a longer reaction time.[4] For instance, in certain copper-catalyzed cycloadditions, temperature can dictate the final product, with lower temperatures favoring one isomer and higher temperatures another.[12][13] If feasible, designing the synthesis to be symmetrical (e.g., using an amide and acylhydrazide with identical acyl groups in a Pellizzari reaction) will eliminate the possibility of isomeric products.[3]
-
Q3: My primary side product is a 1,3,4-oxadiazole. What is the role of temperature in its formation?
A3: The formation of 1,3,4-oxadiazoles is a classic competing pathway in syntheses involving acylhydrazines.
-
Probable Cause: Competing Intramolecular Cyclization. Acylhydrazines can undergo an intramolecular cyclization and dehydration to form a stable 1,3,4-oxadiazole ring.[4][14] This process is often favored at higher temperatures.
-
Recommended Solution: Lowering the reaction temperature can disfavor the oxadiazole formation pathway relative to the desired intermolecular reaction to form the 1,2,4-triazole.[4] Additionally, ensuring strictly anhydrous reaction conditions is crucial, as the presence of water can facilitate this side reaction.[4]
-
Frequently Asked Questions (FAQs)
-
What are the typical temperature ranges for common 1,2,4-triazole syntheses?
-
Pellizzari Reaction: Traditionally requires high temperatures, often in the range of 220-250°C when performed neat or in a high-boiling solvent.[1][3]
-
Einhorn-Brunner Reaction: Typically carried out at reflux in glacial acetic acid, which corresponds to a temperature of approximately 110-120°C.[15]
-
Microwave-Assisted Synthesis: Offers a significant advantage by often reducing the required temperature and time. Temperatures can range from 100°C to 180°C, with reaction times often in minutes rather than hours.[16][17]
-
-
How can I efficiently screen for the optimal reaction temperature?
-
A Design of Experiments (DoE) approach can be highly effective. Start with a broad temperature range and a few data points, then narrow the range based on the initial results. Parallel synthesis equipment can greatly accelerate this process.
-
-
Can the choice of solvent affect the optimal reaction temperature?
-
Absolutely. The boiling point of the solvent will set the maximum temperature achievable at atmospheric pressure. Furthermore, solvent polarity can influence reaction kinetics and, therefore, the optimal temperature.[18] Microwave-assisted reactions are particularly sensitive to the solvent's ability to absorb microwave irradiation.[19]
-
Data Summary: Temperature in 1,2,4-Triazole Synthesis
| Synthesis Method | Typical Temperature Range (°C) | Key Considerations |
| Pellizzari Reaction | 220 - 250 | High temperatures can lead to side reactions like acyl interchange.[3][11] |
| Einhorn-Brunner Reaction | 110 - 120 | Performed at reflux in glacial acetic acid.[15] |
| Microwave-Assisted | 100 - 200 | Significantly reduces reaction times and can improve yields.[8] |
| Copper-Catalyzed | 60 - 115 | Temperature can influence regioselectivity.[12][13] |
Experimental Protocol: Temperature Optimization Workflow
This protocol outlines a systematic approach to optimizing the reaction temperature for a generic 1,2,4-triazole synthesis.
-
Literature Review: Before starting, thoroughly review the literature for similar transformations to establish a likely temperature range.
-
Initial Screening: Set up a series of small-scale reactions at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C).
-
Reaction Monitoring: Monitor the progress of each reaction at set time points (e.g., 1h, 2h, 4h, 8h) using TLC or LC-MS.
-
Analysis of Results: Analyze the results for product formation, consumption of starting materials, and the appearance of side products.
-
Refinement of Temperature Range: Based on the initial screen, select a narrower temperature range for further optimization. For example, if 120°C gave the best results, you might test 110°C, 115°C, 120°C, 125°C, and 130°C.
-
Confirmation and Scale-Up: Once the optimal temperature is identified, confirm the result with a larger-scale reaction.
Logical Workflow for Troubleshooting Temperature Issues
Caption: A logical workflow for troubleshooting temperature-related issues in 1,2,4-triazole synthesis.
References
- Pellizzari Reaction for 1,2,4-Triazole Synthesis: Application Notes and Protocols - Benchchem.
- Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles - Benchchem.
- Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH.
- side reactions in the synthesis of 1,2,4-triazoles and how to prevent them - Benchchem.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- (PDF) A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI.
- Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods.
- Pellizzari reaction - Wikipedia.
- Thermal decomposition properties of 1,2,4-triazole-3-one and guanidine nitrate mixtures.
- Optimization of Triazole Production Through Microwave-Assisted Synthesis - Broad Institute.
- Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative.
- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - Preprints.org.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Publishing.
- Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation - JOCPR.
- Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)- Ones and Their Thione Analogues: A DFT Study with Funct - Preprints.org.
- common side reactions in Pellizzari and Einhorn-Brunner reactions - Benchchem.
- Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem.
- Scheme 4. Synthesized derivatives of 1,2,4‐triazoles. - ResearchGate.
- Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials | The Journal of Physical Chemistry A - ACS Publications.
- 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts.
- A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies - Benchchem.
- troubleshooting side reactions in 1,2,4-triazole synthesis - Benchchem.
- synthesis of 1,2,4 triazole compounds - ISRES.
- (PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate.
- Kinetics of hydrolysis of 1-benzoyl-1,2,4-triazole in aqueous solution as a function of temperature near the temperature of maximum density, and the isochoric controversy - PubMed.
- Optimization of reaction temperature. | Download Scientific Diagram - ResearchGate.
- Kinetic vs Thermodynamics control. 1,2 vs 1,4 products - YouTube.
- Synthesis process optimization of 4,4′-azobis (1,2,4-triazole) in a continuous stirred tank reactor (CSTR) - ResearchGate.
- Synthesis of 1H-1,2,4-triazoles - Organic Chemistry Portal.
- Can anyone tell me what is the problem in the synthesis of 1,2,4 triazole from aminoguanidinium hydrogen carbonate but the yield is much low? | ResearchGate.
- Einhorn–Brunner reaction - Wikipedia.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - NIH.
- Kinetic and mechanistic studies for the synthesis of 1,2,4-triazole - ResearchGate.
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Technical Support Center: Catalyst Selection for 1,2,4-Triazole Formation
Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the critical step of catalyst selection for constructing this important heterocyclic scaffold. The following sections provide direct answers to common challenges, explain the chemical reasoning behind catalyst choice, and offer robust, field-tested protocols to enhance the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for synthesizing 1,2,4-triazoles?
The catalyst landscape for 1,2,4-triazole formation is broad, but can be generally categorized into three main groups:
-
Acid Catalysts (Brønsted and Lewis): These are most common in classical condensation reactions. Brønsted acids, like glacial acetic acid or HClO₄-SiO₂, protonate reactants to facilitate nucleophilic attack and subsequent cyclization/dehydration.[1][2][3] Lewis acids (e.g., FeCl₃, ZnI₂) activate substrates by coordinating to lone pairs, making them more electrophilic.[4][5]
-
Transition Metal Catalysts: This is the most diverse and rapidly evolving category. Copper (Cu) salts are particularly prevalent, enabling a wide range of transformations including oxidative cyclizations and [3+2] cycloadditions.[6][7][8] Silver (Ag), Palladium (Pd), and Ruthenium (Ru) catalysts are also employed, often to control specific regiochemical outcomes.[9][10][11][12]
-
Metal-Free Catalysts: In an effort to develop more sustainable methods, metal-free options have gained traction. Molecular iodine (I₂) is a notable example, effectively catalyzing oxidative C-N bond formations under mild conditions.[10][13] In some cases, reactions can proceed without any external catalyst, relying on thermal conditions or the inherent reactivity of the starting materials.[9]
Q2: I am attempting a classical synthesis like the Einhorn-Brunner or Pellizzari reaction. What is a good starting catalyst?
For classical condensation methods, a Brønsted acid is the conventional choice.
-
For the Einhorn-Brunner reaction (diacylamine + hydrazine), glacial acetic acid is an excellent first choice as it often serves as both the solvent and the acid catalyst, driving the reaction towards the cyclized product at reflux temperatures.[2][3][14][15][16]
-
For the Pellizzari reaction (amide + hydrazide), the reaction often requires high temperatures and can be low-yielding.[16][17] While it can be run thermally, the addition of a catalyst or the use of microwave irradiation can significantly improve reaction times and yields.[17]
The primary role of the acid in these cases is to activate the carbonyl groups for nucleophilic attack and to facilitate the multiple dehydration steps required to form the aromatic triazole ring.[3]
Q3: How does catalyst choice dictate the final isomer in modern cycloaddition reactions?
Catalyst choice is a powerful tool for controlling regioselectivity, particularly in [3+2] cycloaddition reactions. A prime example is the reaction between aryl diazonium salts and isocyanides. The choice of metal catalyst directly determines which nitrogen atom of the isocyanide is incorporated into the ring adjacent to the N1-substituent.
-
Silver(I) Catalysis: Using a silver catalyst, such as Ag₂CO₃ or AgOAc, selectively yields 1,3-disubstituted 1,2,4-triazoles .[9][10][12]
-
Copper(II) Catalysis: Switching to a copper catalyst, like Cu(OAc)₂, favors the formation of 1,5-disubstituted 1,2,4-triazoles .[9][10][11][12]
This catalyst-dependent regioselectivity provides a reliable method for accessing specific isomeric scaffolds from the same set of starting materials, which is invaluable in drug discovery for building structure-activity relationships (SAR).[11][12]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis.
Problem 1: Low or No Product Yield
Low yield is a frequent issue that can often be traced back to catalyst choice or reaction conditions.
-
Possible Cause: Inappropriate Catalyst for Substrate Electronics. The electronic nature of your starting materials profoundly impacts reactivity. For instance, in copper-catalyzed reactions of amidines with nitriles, electron-deficient nitriles generally give higher yields than electron-rich ones because the nitrile is more electrophilic and susceptible to nucleophilic attack.[4][6]
-
Solution: If using an electron-rich substrate, consider switching to a more potent Lewis acid co-catalyst to enhance its electrophilicity or increase the reaction temperature. If the reaction remains sluggish, a different synthetic route may be necessary.
-
-
Possible Cause: Harsh Reaction Conditions. Many classical methods require high temperatures, which can lead to substrate decomposition or the formation of intractable side products.[17]
-
Possible Cause: Catalyst Inactivity. For many transition metal-catalyzed reactions, particularly those involving Cu(I), the presence of oxygen can oxidize the active catalyst, leading to stalled reactions.
Problem 2: Poor Regioselectivity (Mixture of Isomers)
The formation of an isomeric mixture is a common challenge, especially when creating unsymmetrically substituted triazoles.
-
Possible Cause: Symmetry of the Intermediate. In the Einhorn-Brunner reaction with an unsymmetrical imide, the initial condensation with hydrazine can occur at either carbonyl group, leading to a mixture of products.[15]
-
Solution (Substrate Control): The reaction exhibits predictable regioselectivity. The cyclization pathway favors the intermediate where the acyl group from the stronger carboxylic acid is ultimately positioned at the 3-position of the triazole ring.[15][18] By designing your imide with two acyl groups of significantly different acidities, you can direct the reaction to a single major regioisomer.
-
-
Possible Cause: Ambiguous Cyclization Pathway. Alkylation of an existing 1,2,4-triazole ring often leads to a mixture of N1 and N4 alkylated products, which can be difficult to separate.[19][20]
-
Solution (Catalyst Control): Instead of post-synthesis alkylation, build the ring with the desired substitution pattern from the outset using a regioselective, catalyst-controlled method. As detailed in the FAQ, the Ag(I) vs. Cu(II) catalyst choice for cycloadditions is a powerful strategy to achieve this.[9][10][11][12]
-
Problem 3: Formation of 1,3,4-Oxadiazole Side Product
This is a classic side reaction, particularly when using acylhydrazines as starting materials.
-
Possible Cause: Competing Intramolecular Cyclization. Under acidic or dehydrating conditions, acylhydrazines can undergo a facile intramolecular cyclization to form a highly stable 1,3,4-oxadiazole ring. This reaction pathway competes directly with the desired intermolecular reaction needed to form the 1,2,4-triazole.[18]
-
Solution 1 (Optimize Conditions): Minimize reaction temperature and time. Avoid overly strong dehydrating agents or Brønsted acids. A base-catalyzed approach may be preferable. For example, the condensation of nitriles and hydrazides can be effectively promoted by a base like K₂CO₃, disfavoring the acid-catalyzed oxadiazole formation.[21]
-
Solution 2 (Change Reactants): If the problem persists, redesign your synthesis to avoid the acylhydrazine intermediate. Syntheses starting from amidines, for example, proceed through a different mechanism and are not prone to this side reaction.[6][13][22]
-
Catalyst & Method Selection Guide
The table below summarizes common catalytic systems for various synthetic routes to 1,2,4-triazoles.
| Synthetic Route | Catalyst System | Typical Products | Key Advantages & Considerations |
| Amidine + Nitrile | CuBr / Cs₂CO₃ / Air | 1,3,5-Trisubstituted | Versatile, one-pot reaction using readily available materials. Tolerates a wide range of functional groups.[4][6][7] |
| Isocyanide + Diazonium Salt | Ag(I) salts (e.g., Ag₂CO₃) | 1,3-Disubstituted | Excellent and predictable regioselectivity for the 1,3-isomer. Proceeds under mild conditions.[9][10][12] |
| Isocyanide + Diazonium Salt | Cu(II) salts (e.g., Cu(OAc)₂) | 1,5-Disubstituted | Complements the Ag(I) system, providing selective access to the 1,5-isomer.[9][10][11][12] |
| Hydrazone + Amine | I₂ (molecular iodine) / O₂ | 1,3,5-Trisubstituted | Metal-free, operationally simple, and uses an inexpensive catalyst. Broad substrate scope.[1][10] |
| Nitrile (x2) + Hydroxylamine | Cu(OAc)₂ | 3,5-Disubstituted | Efficient one-pot synthesis from simple, inexpensive starting materials.[9][23] |
| Einhorn-Brunner Reaction | Glacial Acetic Acid | Substituted | Classical method. The acid often serves as the solvent. Regioselectivity is substrate-controlled.[2][3][15] |
| Carboxylic Acid + Amidine + Hydrazine | HATU / DIPEA | 1,3,5-Trisubstituted | Convenient one-pot, three-component reaction that allows for high diversity at all positions.[9][22] |
Visual Guides & Workflows
Diagram 1: Initial Catalyst Selection Workflow
This diagram provides a decision-making framework for selecting a catalyst based on the desired substitution pattern and available starting materials.
Caption: A decision workflow for initial catalyst selection.
Diagram 2: Catalyst-Controlled Regioselectivity
This diagram illustrates how changing the metal catalyst directs the regiochemical outcome of the [3+2] cycloaddition between an isocyanide and a diazonium salt.
Caption: Catalyst control of regioselectivity in triazole synthesis.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
This protocol describes a general and robust method for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles adapted from the work of Ueda and Nagasawa.[4][7]
Reaction: Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization
Materials:
-
Amidine hydrochloride salt (1.0 mmol, 1.0 eq)
-
Nitrile (1.2 mmol, 1.2 eq)
-
Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.5 mmol, 2.5 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous (3 mL)
-
Ethyl acetate and brine for workup
Equipment:
-
10 mL oven-dried reaction vial with a screw cap and PTFE septum
-
Magnetic stir bar
-
Magnetic stir plate with heating
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the amidine hydrochloride salt (1.0 mmol), CuBr (0.05 mmol), and Cs₂CO₃ (2.5 mmol).
-
Atmosphere: Cap the vial and briefly evacuate and backfill with dry air or oxygen from a balloon. Causality Note: This reaction is an oxidative cyclization and requires an oxidant. Molecular oxygen from the air serves as the terminal oxidant, making this an environmentally benign process.[4]
-
Reagent Addition: Using a syringe, add the anhydrous DMSO (3 mL) to the vial, followed by the nitrile (1.2 mmol).
-
Reaction: Place the sealed vial on the preheated stirrer plate at 120 °C. Allow the reaction to stir vigorously for 24 hours.
-
Monitoring (Self-Validation Checkpoint): After 12-24 hours, an aliquot can be taken and analyzed by TLC or LC-MS to check for the consumption of the limiting reagent (amidine). A new, more polar spot corresponding to the triazole product should be visible.
-
Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then brine (15 mL). The aqueous washes remove the DMSO and inorganic salts.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,3,5-trisubstituted 1,2,4-triazole.
References
- ISRES. (n.d.). synthesis of 1,2,4 triazole compounds.
- ACS Publications. (n.d.). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones.
- Synfacts. (2009). Copper-Catalyzed Synthesis of 1,2,4-Triazoles. Synfacts, 2009(12), 1373.
- BenchChem. (2025). A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies.
- Gao, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
- Gao, F., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 981262.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177–1179.
- Ueda, S., & Nagasawa, H. (2009). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization. Journal of the American Chemical Society, 131(42), 15080–15081.
- Xu, H., et al. (n.d.). Copper-Catalyzed One-Pot Synthesis of 1,2,4-Triazoles from Nitriles and Hydroxylamine. The Journal of Organic Chemistry.
- Davenport, A. J., et al. (2023). Development of a Scalable Route toward an Alkylated 1,2,4-Triazol, a Key Starting Material for CXCR3 Antagonist ACT-777991. Organic Process Research & Development, 27(5), 928–937.
- BenchChem. (2025). Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis.
- Ueda, S., & Nagasawa, H. (2009). Facile synthesis of 1,2,4-triazoles via a copper-catalyzed tandem addition-oxidative cyclization. Journal of the American Chemical Society, 131(42), 15080–15081.
- ResearchGate. (n.d.). Scheme 26. Different isomeric forms of 1,2,4-triazole.
- Slideshare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation.
- ResearchGate. (2025). Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization.
- Royal Society of Chemistry. (2022). Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst.
- BenchChem. (2025). troubleshooting side reactions in 1,2,4-triazole synthesis.
- BenchChem. (2025). The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research.
- Wiley Online Library. (n.d.). Einhorn-Brunner Reaction.
- Wikipedia. (n.d.). Einhorn–Brunner reaction.
- SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives.
- ResearchGate. (2025). A Base-Catalyzed, Direct Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydrazides.
- Wikipedia. (n.d.). Pellizzari reaction.
- Wiley Online Library. (n.d.). Einhorn-Brunner Reaction.
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"minimizing polymerization in Radziszewski imidazole synthesis"
Welcome to the comprehensive technical guide for researchers, medicinal chemists, and process development professionals engaged in imidazole synthesis via the Radziszewski reaction. This resource is designed to provide in-depth, field-tested insights into a common yet critical challenge: the formation of intractable polymers and tars that can derail your synthesis and significantly reduce yields. Our goal is to move beyond simple procedural steps and equip you with a deep causal understanding of the reaction, enabling you to troubleshoot effectively and optimize your outcomes.
Understanding the Root Cause: The Battle Against Polymerization
The Radziszewski synthesis is a powerful three-component reaction, condensing a 1,2-dicarbonyl compound, an aldehyde, and an ammonia source to form the imidazole core.[1] However, the very reactivity that makes this reaction useful also opens the door to competing, undesirable pathways. The primary culprit behind catastrophic reaction failures, such as the formation of dark, insoluble tars, is the self-condensation of the 1,2-dicarbonyl reactant (e.g., glyoxal).
This polymerization occurs primarily through a series of base-catalyzed aldol condensation reactions .[2][3] When the reaction medium becomes too basic—a common issue when using aqueous ammonia (NH₄OH) directly—the dicarbonyl compound can attack itself, leading to the rapid formation of long-chain, highly conjugated polymeric structures. These polymers are often insoluble and difficult to remove, representing a significant loss of starting material and leading to low yields of the desired imidazole.[2]
The diagram below illustrates the critical juncture where the reaction either proceeds toward the desired imidazole or veers into the problematic polymerization pathway.
Caption: Desired Imidazole Pathway vs. Competing Polymerization.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis in a practical question-and-answer format.
Q1: My reaction mixture turned dark brown/black and formed a thick, sticky tar. What happened?
A: This is the classic sign of runaway polymerization. The root cause is almost certainly excessive basicity in your reaction medium. Using a strong base or a high concentration of aqueous ammonia (NH₄OH) deprotonates the α-carbon of your dicarbonyl compound, initiating a cascade of aldol condensations.[3] High temperatures exacerbate this problem, accelerating the polymerization rate.
-
Immediate Action: If caught early, rapidly cooling the reaction in an ice bath may slow the process, but recovery is often difficult.
-
Preventative Strategy: The most effective solution is to switch your ammonia source from aqueous or anhydrous ammonia to ammonium acetate . Ammonium acetate acts as a brilliant multi-purpose reagent; it serves as the ammonia source while simultaneously buffering the reaction mixture.[4][5][6] It decomposes in situ to generate ammonia and acetic acid, maintaining a pH that is sufficiently nucleophilic for the imidazole synthesis but not basic enough to promote significant aldol condensation.[4]
Q2: The yield of my desired imidazole is consistently low, even without significant tar formation. What are other potential side reactions?
A: Low yields can stem from several factors beyond polymerization.[1]
-
Oxazole Formation: A common competing reaction is the formation of an oxazole byproduct.[1] This can sometimes be favored depending on the specific substrates and conditions. Using a significant molar excess of the ammonia source (ammonium acetate is ideal) helps to favor the formation of the diimine intermediate required for imidazole synthesis over the oxazole pathway.
-
Sub-optimal Stoichiometry: The molar ratio of the reactants is critical. A common and effective strategy is to use a large excess of ammonium acetate (e.g., 5-10 equivalents relative to the limiting reagent) to push the equilibrium towards product formation.
-
Incomplete Reaction: Traditional methods can require long reaction times.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the disappearance of the limiting starting material before proceeding with work-up.
-
Reagent Purity: The purity of the dicarbonyl (especially glyoxal, which can self-polymerize on storage) and the aldehyde is crucial. Using freshly distilled or high-purity reagents can significantly improve outcomes.
Q3: How do I choose the optimal temperature and solvent?
A: Temperature is a double-edged sword. Higher temperatures can increase the reaction rate but also dramatically accelerate side reactions, including polymerization and degradation.
-
Temperature: A good starting point is often refluxing in a solvent like ethanol or acetic acid. However, if polymerization is an issue, lowering the temperature and extending the reaction time is a prudent step. For many syntheses, temperatures between 80-120°C are a good optimization window.
-
Solvent: Glacial acetic acid is a common solvent that also acts as a catalyst. Ethanol is another frequent choice. For solvent-free conditions, which can be environmentally advantageous, microwave-assisted synthesis has proven effective at reducing reaction times and often improving yields.[1]
The following table summarizes the impact of key parameters on the reaction outcome:
| Parameter | Sub-Optimal Condition | Consequence | Recommended Optimization | Rationale |
| Ammonia Source | Aqueous Ammonia (NH₄OH) | High local pH, runaway polymerization (tar formation). | Ammonium Acetate (CH₃COONH₄) | Acts as both ammonia source and a pH buffer, preventing excessive basicity.[4][5][6] |
| Temperature | Too High (>150°C) | Increased rate of polymerization and degradation byproducts. | 80-120°C (Solvent Dependent) | Balances reaction rate with minimizing side reactions. Monitor via TLC. |
| Stoichiometry | 1:1:2 (Dicarbonyl:Aldehyde:NH₃) | Incomplete reaction, potential for side reactions to dominate. | Use large excess of Ammonium Acetate (e.g., 5-10 eq.) | Le Châtelier's principle; drives equilibrium toward the imidazole product. |
| Reagent Purity | Old/Impure Glyoxal | Contains oligomers that can seed polymerization. | Use 40% aq. solution, freshly opened or purified reagents. | Ensures the reactive monomer is the dominant species. |
Recommended Protocol: High-Yield, Low-Polymerization Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is designed to be a robust starting point for synthesizing a wide range of imidazoles while actively suppressing polymerization.
Materials:
-
1,2-Dicarbonyl (e.g., Benzil): 1.0 eq.
-
Aldehyde (e.g., Benzaldehyde): 1.0 eq.
-
Ammonium Acetate: 5.0 - 10.0 eq.
-
Solvent: Glacial Acetic Acid or Ethanol
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,2-dicarbonyl compound (1.0 eq.), the aldehyde (1.0 eq.), and ammonium acetate (5.0-10.0 eq.).
-
Solvent Addition: Add the chosen solvent (e.g., glacial acetic acid, 5-10 mL per mmol of the limiting reagent).
-
Heating & Monitoring: Heat the mixture to reflux (typically 100-120°C) with vigorous stirring. The solution will typically turn yellow or orange. Monitor the reaction's progress by TLC, observing the consumption of the aldehyde. Reaction times can vary from 2 to 12 hours.
-
Self-Validation Note: A gradual color change is expected. A rapid darkening to deep brown or black indicates a potential polymerization issue, likely due to excessive temperature or impurities. If this occurs, immediately reduce heat.
-
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring.
-
Precipitation & Filtration: A solid precipitate of the crude imidazole should form. If the product is oily, continue stirring until it solidifies. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove excess ammonium acetate and acetic acid, followed by a cold, non-polar solvent (like hexane or diethyl ether) to remove non-polar impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane).
Troubleshooting Flowchart & FAQs
Use this flowchart to diagnose and resolve common issues systematically.
Caption: Troubleshooting workflow for Radziszewski synthesis.
Frequently Asked Questions (FAQs)
-
Can I use microwave heating for this reaction? Yes, microwave-assisted synthesis is often reported to give excellent yields in much shorter reaction times, which can also help minimize the thermal degradation that contributes to byproduct formation.[1]
-
Is it possible to run this reaction without a solvent? Solvent-free conditions are feasible, particularly with microwave heating.[1] This approach involves heating a neat mixture of the dicarbonyl, aldehyde, and an excess of solid ammonium acetate. It offers a greener alternative by reducing solvent waste.
-
Why is ammonium acetate a better choice than simply neutralizing ammonia with acetic acid in the flask? Ammonium acetate provides a controlled, slow release of both ammonia and acetic acid as it participates in the reaction equilibrium. This maintains a more stable and moderate pH throughout the reaction. Adding ammonia and acid separately can create localized pH spikes that are basic enough to initiate polymerization before the solution becomes homogenous and buffered.[4][5]
References
- Aldol reactions in metabolism. (n.d.). Khan Academy.
- Bhosale, R. S., et al. (2022). Polymer based advanced recipes for imidazoles: a review. Turkish Journal of Chemistry, 46(3), 624-664.
- Chundawat, T. S., et al. (2016). A Schiff's base complex nickel catalyst (Ni-C) enables a highly efficient one-pot microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles... Synlett, 27, 404-408.
- da Silva, A. D., et al. (2024). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Reactions, 6, 48.
- Konermann, L., et al. (2017). Addressing A Common Misconception: Ammonium Acetate as Neutral pH “Buffer” for Native Electrospray Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(9), 1827-1835.
- Li, J. T., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. E-Journal of Chemistry, 9(4), 2293-2299.
- Neeft, J. P. A. (2009). Tar formation in pyrolysis and gasification. TNO.
- Pawar, S. S., & Ingale, S. A. (2021). Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction. RSC Advances, 11(37), 23073-23081.
- Ranu, B. C., et al. (2024). Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. Beilstein Journal of Organic Chemistry, 20, 2087-2115.
- Ran, Y., et al. (2023). Numerical Investigation of Tar Formation Mechanisms in Biomass Pyrolysis. Processes, 11(10), 2850.
- Schollenberger, C. J. (1932). Ammonium acetate as a neutral buffered standard. Journal of the American Chemical Society, 54(6), 2568-2568.
- Shriver, Z. (n.d.). Ammonium acetate as a buffer.
- Sowerby, S. J., et al. (2022). A Green Resin Wood Adhesive from Synthetic Polyamide Crosslinking with Glyoxal. Polymers, 14(21), 4739.
- Wang, Z. (2009). Radziszewskis Imidazole Synthesis. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
- Wei, B., et al. (2023). Theoretical study on the aqueous phase oxidation of glyoxal. Physical Chemistry Chemical Physics, 25(30), 20042-20050.
- Wikipedia contributors. (2023). Debus–Radziszewski imidazole synthesis. Wikipedia.
- Yasmin, L., et al. (2021). A Convenient Approach in the Synthesis of Imidazole Derivatives Using Debus Radziszewski Reaction. International Journal of Pharmaceutical Research and Applications, 6(3), 431-447.
- Zhang, Y., et al. (2024). Dual-pathway glyoxal–peptide reaction mechanisms under acidic and alkaline conditions for Camellia oleifera protein-based adhesive performance optimization. Industrial Crops and Products, 207, 117769.
Sources
Technical Support Center: Overcoming the Purification Challenges of Polar Triazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar triazole compounds. The inherent polarity of the triazole moiety, stemming from its nitrogen-rich heterocyclic structure, often complicates standard purification protocols. This resource is designed to provide not just solutions, but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Column Chromatography
Column chromatography is the workhorse of purification, yet polar triazoles can present significant challenges, from poor separation to complete retention on the stationary phase.
Frequently Asked Questions (Chromatography)
Q1: My polar triazole is streaking badly on a silica gel TLC plate and column. What's causing this and how can I fix it?
A1: This is a classic issue rooted in the interaction between your compound and the stationary phase.
-
Causality: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in the triazole ring can interact strongly with these acidic sites via hydrogen bonding or acid-base interactions. This strong, non-uniform binding leads to "streaking" or "tailing," where the compound elutes slowly and broadly from the column, resulting in poor separation.[1][2]
-
Troubleshooting Solutions:
-
Neutralize the Silica Gel: The most common solution is to add a basic modifier to your mobile phase to neutralize the acidic silanol groups. A small amount of triethylamine (Et₃N), typically 0.5-1%, is highly effective.[2] Alternatively, a 1-5% addition of methanol to a dichloromethane (DCM) eluent can also improve peak shape by competing for the polar interaction sites.[2]
-
Use Deactivated Silica: For particularly sensitive compounds, consider using commercially available deactivated (neutral) silica gel or alumina.[2]
-
Ammonia-Treated Eluent: Preparing an eluent saturated with ammonia can be effective. For example, a solvent system of DCM:Methanol:Ammonium Hydroxide (e.g., 90:10:1) can significantly improve the chromatography of basic polar compounds.
-
Q2: My polar triazole either stays at the baseline (Rf=0) or shoots through the column with the solvent front (Rf=1). How do I achieve a good separation?
A2: This indicates a significant mismatch between the polarity of your compound and the chosen chromatography system.
-
If Stuck on Normal-Phase (Silica): Your compound is too polar for the eluent. You need to increase the polarity of the mobile phase.
-
Solution: Gradually increase the percentage of a highly polar solvent like methanol in your eluent (e.g., transitioning from ethyl acetate/hexane to DCM/methanol). If this is still insufficient, you may need a more advanced technique.[2]
-
-
If Eluting in the Void on Reverse-Phase (C18): Your compound is too polar to be retained by the nonpolar C18 stationary phase.[3]
-
Solution - HILIC: This is the ideal scenario to employ Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC uses a polar stationary phase (like silica, diol, or specialized HILIC phases) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous solvent (like water or a buffer).[1][3] In HILIC, a water layer forms on the stationary phase, and polar analytes partition into it, leading to retention. Elution is achieved by increasing the aqueous portion of the mobile phase.[3][4]
-
Workflow: Selecting the Right Chromatographic Method
This decision tree can guide you to the most appropriate purification strategy for your polar triazole.
Caption: Decision workflow for selecting a chromatography method.
Protocol: HILIC Purification of a Highly Polar Triazole
This protocol is designed for compounds that are poorly retained on reverse-phase columns.
-
Materials & Reagents:
-
Crude polar triazole compound.
-
HILIC analytical column (e.g., Silica, Amide, or ZIC-HILIC phase).
-
HPLC-grade acetonitrile (ACN) and water.
-
Volatile buffer, e.g., Ammonium formate or Formic acid.
-
-
Instrumentation:
-
HPLC or Flash Chromatography system equipped with a suitable detector (UV or MS).
-
-
Mobile Phase Preparation:
-
Solvent A: 95:5 ACN:Water + 10 mM Ammonium Formate.
-
Solvent B: 50:50 ACN:Water + 10 mM Ammonium Formate.
-
-
Sample Preparation:
-
Dissolve the crude sample in a solvent mixture that is weaker than the initial mobile phase, ideally in the initial mobile phase itself (e.g., 95% ACN). This ensures the sample properly focuses at the top of the column.
-
-
Chromatography Conditions:
-
Equilibration: Equilibrate the HILIC column with the initial mobile phase (e.g., 100% Solvent A) for at least 10 column volumes.
-
Injection: Inject the prepared sample.
-
Gradient Elution: Run a gradient by increasing the percentage of Solvent B. A typical gradient might be:
-
0-2 min: 100% Solvent A (isocratic hold).
-
2-15 min: Ramp linearly from 0% to 50% Solvent B.
-
15-18 min: Hold at 50% Solvent B.
-
18-20 min: Return to 100% Solvent A.
-
-
Fraction Collection: Collect fractions based on detector response.
-
Analysis: Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Section 2: Overcoming Crystallization Hurdles
Recrystallization is a powerful technique for achieving high purity, but polar compounds often resist forming a crystalline solid.
Frequently Asked Questions (Crystallization)
Q1: My purified triazole separates as an oil instead of crystals. What is "oiling out" and how can I prevent it?
A1: "Oiling out" is a common problem where the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[5]
-
Causality: This typically occurs for two main reasons:
-
High Impurity Levels: Impurities can disrupt the crystal lattice formation and depress the melting point of your compound, sometimes below the temperature of the crystallization solution.[1][5]
-
Solvent Choice: The boiling point of the solvent may be too high relative to the melting point of your compound. The compound "melts" in the hot solution and doesn't have a sufficient driving force to solidify upon cooling.[5][6]
-
-
Troubleshooting Solutions:
-
Re-dissolve and Cool Slowly: If oiling occurs, heat the solution until the oil redissolves. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.[5]
-
Change Solvents: Select a solvent with a lower boiling point.[6]
-
Use Less Solvent: Supersaturate the solution to a higher degree. Oiling out can happen when the solution is not saturated enough for crystallization to begin.
-
Further Purification: If impurities are the cause, an initial chromatographic cleanup may be necessary before attempting recrystallization.[5]
-
Q2: How do I select the best solvent for recrystallizing my polar triazole?
A2: The ideal solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.[5][6] Impurities, ideally, should remain soluble at all temperatures.
-
Strategy: Perform small-scale solubility tests in a variety of solvents with different polarities.
-
Mixed Solvent Systems: For polar compounds, a mixed solvent system is often required. This involves a "good" solvent in which the compound is very soluble and an "anti-solvent" in which it is poorly soluble.[5][6] Dissolve the compound in a minimal amount of the hot "good" solvent, then slowly add the "anti-solvent" dropwise until the solution becomes cloudy (turbid). Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.
Table 1: Common Solvent Systems for Polar Triazole Recrystallization
| Solvent System | Good Solvent / Anti-Solvent | Notes |
| Ethanol/Water | Ethanol / Water | A very common and effective system for moderately polar compounds.[5] |
| Methanol/Ether | Methanol / Diethyl Ether | Good for compounds that are highly soluble in alcohols. |
| Dichloromethane/Hexane | Dichloromethane / Hexane | Suitable for less polar triazoles. |
| Dimethylformamide (DMF)/Water | DMF / Water | Effective for highly polar triazoles that are sparingly soluble in other organic solvents.[5] |
Protocol: Inducing Crystallization
If your solution is supersaturated but no crystals form, you need to provide nucleation sites.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solution interface. The microscopic imperfections in the glass can serve as nucleation points.[5]
-
Seed Crystals: If you have a small amount of pure, solid material, add a single tiny crystal to the supersaturated solution. This provides a template for crystal growth.[5]
-
Cooling: Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.[5]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold recrystallization solvent, and dry thoroughly.[5]
Section 3: Efficient Work-up and Catalyst Removal
The synthesis of triazoles, particularly via the popular Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "click chemistry"), often leaves behind residual metal catalysts that must be removed.
Frequently Asked Questions (Work-up)
Q1: How can I effectively remove residual copper catalyst from my triazole product?
A1: Residual copper is a common and problematic impurity. It can interfere with subsequent reactions, biological assays, and even spectroscopic analysis.[1][7]
-
Causality: The triazole nitrogens are excellent ligands for copper ions, meaning the catalyst can be tightly bound to your product.
-
Solution: Chelation Wash: The most effective method is to wash the organic solution of your product with an aqueous solution of a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA).[1] The EDTA will form a highly stable, water-soluble complex with the copper ions, effectively sequestering them into the aqueous phase.
Protocol: EDTA Wash for Copper Removal
-
Dissolution: After the reaction is complete, perform a standard work-up to isolate the crude product in an organic solvent (e.g., DCM or Ethyl Acetate).
-
Prepare Wash Solution: Make a 0.1 M aqueous solution of EDTA disodium salt. Adjust the pH to ~8 with ammonium hydroxide to ensure the EDTA is fully dissolved and in its most effective chelating form.
-
Extraction: Transfer the organic solution of your product to a separatory funnel. Add an equal volume of the EDTA wash solution.
-
Shake and Separate: Shake the funnel vigorously for 1-2 minutes. A color change in the aqueous layer (often to blue) indicates the formation of the copper-EDTA complex. Allow the layers to separate and discard the aqueous layer.
-
Repeat: Repeat the wash 1-2 more times until the aqueous layer is colorless.
-
Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove any residual EDTA.
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the copper-free crude product, which can then be further purified by chromatography or crystallization.
Section 4: Purity Assessment and Common Impurities
Confirming the purity of a final compound is a critical step. For polar triazoles, this can be complicated by the very impurities you are trying to remove.
Frequently Asked Questions (Purity)
Q1: What are the most common impurities in triazole synthesis?
A1: The impurities largely depend on the synthetic route but commonly include:
-
Unreacted Starting Materials: Such as azides, alkynes, amidines, or hydrazides.[1]
-
Regioisomers: In reactions like CuAAC, you can get mixtures of 1,4- and 1,5-disubstituted triazoles. Similarly, other cyclizations can produce different isomers.[1]
-
Byproducts: From side reactions, such as oxadiazole formation if moisture is present during certain syntheses.[8]
-
Residual Catalysts: As discussed, metal catalysts like copper are a major concern.[1]
Q2: My NMR spectrum looks strange. Some peaks are broad or missing, but others look fine. What could be happening?
A2: This is a tell-tale sign of paramagnetic impurities, most likely residual copper(II) ions from your synthesis.
-
Causality: Paramagnetic species have unpaired electrons that can cause significant line broadening and even disappearance of NMR signals for protons and carbons that are close to the metal's binding site.[7] Since the triazole nitrogens chelate the copper, the signals of the triazole ring and nearby substituents are often the most affected. This can lead to incorrect structural interpretation if not recognized.[7]
-
Solution: Repurify the sample with a focus on metal removal, for example, by performing the EDTA wash described above, followed by chromatography.
Q3: How can I be confident in the purity of my final polar triazole?
A3: Rely on the principle of orthogonal analytical methods . This means using multiple techniques that rely on different physicochemical principles to assess purity.[9] A single method may not be able to separate all potential impurities.
Table 2: Comparison of Orthogonal Analytical Methods for Purity Assessment
| Method | Principle | Best For | Limitations |
| HPLC-UV | Separation based on partitioning between liquid mobile and solid stationary phases.[10] | Broadly applicable to most triazoles. The workhorse for purity analysis.[11] | May not separate all co-eluting impurities. Requires a UV chromophore. |
| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Highly sensitive and specific. Can identify impurities by mass. | Ionization efficiency can vary significantly between compounds. |
| NMR Spectroscopy | Absorption of radiofrequency by atomic nuclei in a magnetic field. | Provides detailed structural information. Can quantify impurities with an internal standard. | Insensitive to low-level impurities. Can be affected by paramagnetic metals.[7] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase.[10] | Suitable only for volatile and thermally stable triazoles.[10] | Not suitable for non-volatile or thermally labile polar triazoles. |
References
- BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
- BenchChem. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole.
- BenchChem. (2025). Technical Support Center: Purification of Polar 3-(Phenoxymethyl)
- BenchChem. (2025). Validating the Purity of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comparative Guide to Orthogonal Analytical Methods. BenchChem.
- BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Triazole Purity Assessment. BenchChem.
- Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
- Ekiert, R. J., Krzek, J., & Talik, P. (2010). Chromatographic and electrophoretic techniques used in the analysis of triazole antifungal agents-a review. Talanta. [Link]
- BenchChem. (2025).
- University of Wisconsin-Madison. (n.d.).
- Biotage. (2023). What can I use to purify polar reaction mixtures?. Biotage.
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Technical Support Center: Purification of Triazole Synthesis Products
Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical purification step in triazole synthesis, particularly focusing on the removal of unreacted starting materials. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification of your triazole products.
Question 1: I see significant amounts of unreacted azide in my crude NMR. What's the most effective way to remove it?
Answer:
Excess organic azide is a common impurity, and its removal is crucial, especially given the potential hazards associated with azides. The choice of method depends on the properties of your azide and the desired triazole.
Core Problem: Organic azides can be greasy, volatile, or co-elute with the product in silica gel chromatography.
Solutions:
-
Aqueous Workup (for water-insoluble products): If your triazole product has low water solubility, a simple liquid-liquid extraction can be effective. Organic azides can be hydrolyzed or partitioned into the aqueous phase with appropriate reagents.
-
Causality: Many common organic azides have some water solubility or can be reacted to form more water-soluble species, allowing for their removal through an aqueous wash.
-
-
Scavenger Resins: This is a highly effective and clean method for removing excess azides.[1][2][3]
-
Mechanism: Scavenger resins are solid-supported reagents with functional groups that react specifically with the excess starting material.[3][4] For azides, an alkyne-functionalized resin can be used. The resin is added to the crude reaction mixture, stirred, and then simply filtered off, leaving the purified triazole in solution.[1][2][5]
-
Advantages: High selectivity, ease of separation (filtration), and suitability for parallel synthesis.[1][2][3]
Experimental Protocol: Azide Scavenging
-
To your crude reaction mixture, add an alkyne-functionalized scavenger resin (typically 2-4 equivalents relative to the excess azide).
-
Stir the suspension at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of the azide.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain your purified triazole.
-
-
Specialized Chromatography: If standard silica gel chromatography is not effective, consider reverse-phase chromatography (C18) for highly polar triazoles.[6]
-
Dialysis/Size Exclusion Chromatography: For larger molecules like antibody-drug conjugates where the triazole is part of a large biomolecule, dialysis or size exclusion chromatography can effectively remove small molecules like sodium azide.[7] A semi-permeable membrane with an appropriate molecular weight cut-off will retain the large product while allowing the small azide to diffuse out.
Question 2: My alkyne starting material is streaking badly on the TLC plate and co-eluting with my triazole product. How can I improve the separation?
Answer:
Co-elution of the alkyne and triazole product is a frequent challenge, especially when they have similar polarities.
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System: Experiment with different solvent systems. A gradient elution might be necessary to achieve good separation.
-
Additive: For basic triazoles, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape and reduce streaking on silica gel.[6]
-
-
Scavenger Resins: An azide-functionalized scavenger resin is an excellent choice for removing unreacted alkynes.[1][2]
-
Mechanism: The azide groups on the resin will "click" with the excess alkyne in your reaction mixture, effectively immobilizing it on the solid support.[1]
-
Workflow: The procedure is analogous to the azide scavenging protocol described above.
-
-
Recrystallization: If your triazole is a solid, recrystallization can be a powerful purification technique.[8]
-
Principle: The ideal recrystallization solvent will dissolve your triazole well at high temperatures but poorly at low temperatures, while the alkyne impurity remains in the mother liquor.[8]
-
Troubleshooting Low Yield: If you experience low recovery, it could be due to using too much solvent, high solubility of your product even at low temperatures, or premature crystallization.[8] Consider using a mixed solvent system (a "good" solvent and an "anti-solvent") to optimize crystal formation.[8]
Workflow for Solvent Selection in Recrystallization
Caption: Logical workflow for selecting an appropriate solvent system for recrystallization.[8]
-
Question 3: I've run a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction and suspect residual copper is contaminating my product. How do I remove it?
Answer:
Residual copper from CuAAC reactions is a common issue and can interfere with downstream applications and spectroscopic analysis.[6][9][10]
Solutions:
-
Aqueous Wash with a Chelating Agent: Washing the organic solution of your product with an aqueous solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) is often effective.[6][9]
-
Mechanism: EDTA forms a stable, water-soluble complex with copper ions, which can then be partitioned into the aqueous phase and removed.
-
-
Metal Scavengers: Silica-based metal scavengers with functional groups like thiourea have proven to be highly effective in removing copper.[11]
-
Advantages: These scavengers offer high efficiency and can be easily removed by filtration.[11]
Data on Copper Scavenger Efficiency
-
| Scavenger Type | Functional Group | Copper Removal Efficiency |
| SiliaMetS Thiol | Thiol | High |
| SiliaMetS Thiourea | Thiourea | Very High[11] |
| SiliaMetS Amine | Amine | Moderate |
| EDTA Wash | Carboxylate/Amine | Good[6][9] |
Question 4: My purified triazole appears to be an oil, but I was expecting a solid. What could be the cause and how can I induce crystallization?
Answer:
"Oiling out" instead of crystallizing is a common problem, often caused by the presence of impurities that depress the melting point.[6]
Solutions:
-
Re-purification: The most likely cause is residual impurities. Consider an additional purification step, such as column chromatography or treatment with a scavenger resin.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of pure, solid triazole, add a single seed crystal to the solution to initiate crystallization.[8]
-
Lowering the Temperature: If cooling to room temperature is not sufficient, try an ice bath or a freezer. Be cautious, as very low temperatures can sometimes cause impurities to precipitate as well.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying triazoles?
A1: The most common purification methods for triazoles include:
-
Column Chromatography: Silica gel chromatography is widely used.[12][13] For polar triazoles, reverse-phase (C18) or hydrophilic interaction liquid chromatography (HILIC) can be more effective.[6]
-
Recrystallization: An excellent method for obtaining highly pure crystalline solids.[8][14][15]
-
Liquid-Liquid Extraction: Useful for removing water-soluble impurities.[16][17][18][19]
-
Scavenger Resins: A modern and efficient method for selectively removing unreacted starting materials or byproducts.[1][2][3]
Q2: Are there any "green" or more environmentally friendly purification methods for triazole synthesis?
A2: Yes, several approaches can reduce the environmental impact of triazole purification:
-
Recrystallization: This method can be very "green" if an appropriate, environmentally benign solvent is chosen.
-
Scavenger Resins: By using solid-supported reagents, you can often reduce the use of solvents for chromatography and simplify the workup process, minimizing waste.[3]
-
Solid-Phase Synthesis: Synthesizing the triazole on a solid support allows for easy removal of excess reagents and byproducts by simple filtration and washing, significantly reducing the need for extensive purification of the final product.[20]
Q3: How can I monitor the progress of my purification?
A3: Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): A quick and easy way to assess the purity of fractions from column chromatography.[21][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in your sample, confirming the presence of your product and identifying impurities.[24][25][26]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to determine the purity of your final product. Be aware that paramagnetic impurities, like residual copper, can sometimes distort NMR spectra.[10]
Purification Workflow Decision Diagram
Caption: A decision-making workflow for selecting an appropriate purification strategy.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Recrystallization of 1,2,4-Triazoles.
- Benchchem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- Google Patents. (n.d.). US4269987A - Purification of triazoles.
- ResearchGate. (n.d.). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
- ResearchGate. (2020). Recycle of the alkyne peptide after click chemistry?.
- Pharmacia. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review.
- ResearchGate. (2020). Is there an effective method to purify the 1,4-disubstituted-1H-1,2,3-triazoles of Copper after the CuAAC reaction is complete?.
- Google Patents. (1983). Process for making triazoles.
- SIELC Technologies. (n.d.). HPLC Separation of Triazole acetic acid and 1,2,4-Triazole on Primesep 100 Column.
- European Patent Office. (n.d.). Process for making triazoles - EP 0075459 B1.
- National Institutes of Health. (n.d.). A practical flow synthesis of 1,2,3-triazoles.
- FAU CRIS. (2007). Optimization of Click Chemistry Using Azide and Alkyne Scavenger Resins.
- Benchchem. (n.d.). troubleshooting side reactions in 1,2,4-triazole synthesis.
- MDPI. (n.d.). Synthesis and Crystallization of N-Rich Triazole Compounds.
- Wikipedia. (n.d.). Scavenger resin.
- ACS Publications. (n.d.). Efficient Synthesis of 2-Substituted-1,2,3-triazoles.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Royal Society of Chemistry. (2023). High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles.
- Google Patents. (n.d.). EP0075459B1 - Process for making triazoles.
- Abcam. (n.d.). Sodium azide removal protocol.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Triazole Synthesis: A Deep Dive into Efficient Methodologies.
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds.
- ResearchGate. (n.d.). High-loading scavenger resins for combinatorial chemistry.
- ResearchGate. (2019). (PDF) Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques.
- ACS Publications. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism.
- National Institutes of Health. (2023). Simultaneous determination of triazole fungicides in animal-origin food by ultra-high-performance liquid chromatography coupled with tandem mass spectrometry.
- PubMed. (2007). Selective Thin-Layer Chromatography of 4-R-1,2,4-triazoles.
- Creative Biolabs. (n.d.). Sodium Azide Removal Protocol.
- ScienceDirect. (2024). Triazoles in the environment: An update on sample pretreatment and analysis methods.
- MDPI. (2020). Synthesis of 1,2,3-Triazoles from Alkyne-Azide Cycloaddition Catalyzed by a Bio-Reduced Alkynylcopper (I) Complex.
- Royal Society of Chemistry. (2011). Sound approach to unclicking click chemistry.
- Biblioteka Nauki. (n.d.). Study of a recrystallization process for triaminoguanidinium azotetrazolate.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles.
- National Institutes of Health. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
- SiliCycle. (n.d.). Screening of Various Metal Scavengers for Copper Removal in the Synthesis of a Bicyclo Derivative.
- BroadPharm. (2022). Protocol for Azide-Alkyne Click Chemistry.
- Wikipedia. (n.d.). Click chemistry.
- PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
- EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobili.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,2,3-Triazole-Fused Heterocycles via Pd-Catalyzed Annulation of 5-Iodo-1,2,3.
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"troubleshooting 1H NMR spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone"
Welcome to the technical support center for the analysis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the acquisition and interpretation of 1H NMR spectra for this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.
Predicted ¹H NMR Spectrum and Key Structural Features
A clear understanding of the expected ¹H NMR spectrum is the foundation for accurate troubleshooting. The structure of this compound presents three distinct proton environments.
Structure:
(Note: A placeholder image is used here. In a real-world scenario, a proper chemical drawing would be inserted.)
Based on established chemical shift principles for heterocyclic systems and substituted ketones, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ is as follows:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Triazole C-H | ~8.0 - 8.5 | Singlet (s) | 1H | The proton on the triazole ring is in an electron-deficient environment, leading to a downfield shift.[1][2] |
| N-CH₃ (N-Methyl) | ~3.8 - 4.2 | Singlet (s) | 3H | The methyl group attached to the nitrogen of the triazole ring is deshielded. |
| COCH₃ (Acetyl) | ~2.5 - 2.8 | Singlet (s) | 3H | The methyl protons of the acetyl group are deshielded by the adjacent carbonyl group. |
Troubleshooting Common ¹H NMR Spectral Issues
This section addresses specific problems you may encounter with your ¹H NMR spectrum of this compound in a question-and-answer format.
Q1: I am seeing a singlet around δ 8.0-8.5 ppm, but its integration is less than 1H. What could be the issue?
A1: A lower-than-expected integration for the triazole C-H proton can be indicative of a few issues:
-
Presence of a Regioisomer: A common challenge in the synthesis of substituted 1,2,4-triazoles is the formation of isomeric mixtures. Depending on the synthetic route, you may have a mixture of 1,4- and 1,5-disubstituted triazoles. The C-H proton of the isomeric 1-(4-Methyl-1H-1,2,4-triazol-5-yl)ethanone would have a different chemical shift, or in some isomers, this proton might be absent altogether if substitution occurs at that position.
-
Deuterium Exchange: If your deuterated solvent contains traces of D₂O and an acidic or basic catalyst was used in the synthesis and not completely removed, the triazole C-H, being somewhat acidic, might undergo slow exchange with deuterium.[1] To check for this, you can intentionally add a drop of D₂O to your NMR tube, shake it, and re-acquire the spectrum. A decrease in the signal intensity would confirm exchange.
Q2: My spectrum shows more than three singlets. What are the likely impurities?
A2: The presence of additional peaks strongly suggests impurities from the synthesis. A likely synthetic route to this compound involves the cyclization of a derivative of N-methylhydrazine with a suitable C2-acyl synthon. Potential impurities could include:
-
Unreacted Starting Materials:
-
Residual Solvents: Common reaction solvents like DMF (dimethylformamide) can be difficult to remove. DMF shows characteristic signals around 8.0, 2.9, and 2.7 ppm.
-
Side-Products: Depending on the specific reagents used, side-products from condensation or rearrangement reactions could be present. A thorough review of your synthetic methodology is crucial for identifying these.
Q3: The chemical shifts of my peaks are different from the predicted values. Why is that?
A3: Minor deviations from predicted chemical shifts are common and can be attributed to several factors:
-
Solvent Effects: The chemical shifts of protons, particularly those on a heterocyclic ring, can be influenced by the choice of deuterated solvent.[8] Aromatic solvents like benzene-d₆ can induce significant shifts compared to chloroform-d₃ or DMSO-d₆ due to anisotropic effects. If your spectrum was run in a different solvent, the peak positions will likely vary.
-
Concentration Effects: At high concentrations, intermolecular interactions can lead to shifts in resonance frequencies. Try diluting your sample to see if the chemical shifts change.
-
pH: Traces of acid or base can protonate or deprotonate the triazole ring, leading to significant changes in the electronic environment and thus the chemical shifts of the ring proton and adjacent groups.
¹H NMR Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting your ¹H NMR spectrum of this compound.
Caption: A flowchart for troubleshooting the ¹H NMR spectrum.
Frequently Asked Questions (FAQs)
Q: Why don't I see any coupling between the protons in this compound?
A: The three distinct proton environments in this molecule (the triazole C-H, the N-methyl, and the acetyl methyl) are separated by more than three bonds and are not on adjacent atoms. Therefore, no proton-proton (H-H) coupling is expected, resulting in three singlet peaks.
Q: Can I use 2D NMR techniques to help with my analysis?
A: While the ¹H NMR spectrum is relatively simple, 2D NMR can be very useful, especially if you have impurities or suspect the presence of isomers.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment will show correlations between protons and the carbons they are directly attached to, confirming the assignments of the C-H, N-CH₃, and COCH₃ groups.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for confirming the connectivity of the molecule. For example, you should see correlations between the acetyl protons and the carbonyl carbon, as well as the triazole ring carbon to which the acetyl group is attached. You would also expect to see a correlation between the N-methyl protons and the triazole ring carbons.
Q: I have a broad peak in my spectrum. What could it be?
A: Broad peaks can arise from several sources:
-
Water: A common impurity in NMR solvents, water appears as a broad singlet. Its chemical shift is highly dependent on the solvent and temperature.
-
Exchangeable Protons: If you have impurities with N-H or O-H protons (like unreacted N-methylhydrazine), these can appear as broad signals due to chemical exchange. As mentioned earlier, a D₂O shake can confirm this.
-
Paramagnetic Impurities: Traces of paramagnetic metals can cause significant broadening of all peaks in your spectrum. If all your peaks are broad, this could be the cause.
Experimental Protocols
Standard ¹H NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of your this compound sample.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Homogenization: Gently vortex or invert the tube until the sample is fully dissolved.
-
Transfer: Using a clean pipette, transfer the solution to the NMR tube.
-
Shimming: After inserting the sample into the spectrometer, perform a shimming procedure to optimize the magnetic field homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it vigorously for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Obtain another ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of a peak indicates an exchangeable proton (e.g., N-H, O-H, or an acidic C-H).
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184).
- Ji, Y., Yang, X., & Tang, J. (n.d.). The 1H NMR spectra of pure N-methylacetamide liquid. ResearchGate.
- Abu-Shanab, F. A., et al. (n.d.). Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis. Africana.
- PubChem. (n.d.). N-Methylacetamide.
- SpectraBase. (n.d.). Acetic anhydride - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.d.). The 1H dynamic NMR spectra of the acetic anhydride hydrolysis reaction....
- PubChem. (n.d.). Acetic Anhydride.
- AIP Publishing. (2021). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Conference Proceedings.
- PubChem. (n.d.). Dimethylformamide dimethyl acetal.
- National Institutes of Health. (2025). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. National Library of Medicine.
- ResearchGate. (2020). Why don't I see the CH-triazole signal in NMR proton spectra?.
- SpectraBase. (n.d.). N,N-Dimethylformamide dimethyl acetal - Optional[1H NMR] - Spectrum.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure.
- ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds.
- SciELO. (n.d.). 1H-[3][9][10]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H.
- National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS.
- MDPI. (n.d.). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][3][9][11]triazoles.
- Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software.
- Journal of Sustainable Materials Processing and Management. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave.
- Chemaxon. (n.d.). NMR Predictor.
- The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1.
- Reddit. (2016). 1H NMR interpretation of an 1,2,3-triazole.
- Arkat USA. (n.d.). Novel one pot synthesis of substituted 1,2,4-triazines.
- Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- ResearchGate. (2025). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene.
- Chemical Communications (RSC Publishing). (n.d.). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy.
- ResearchGate. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES.
- YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem).
- ResearchGate. (n.d.). 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethanone.
- Journal of Al-Nahrain University. (2025). Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links.
- National Institutes of Health. (2022). Synthesis of novel[3][9][11]triazolo[1,5-b][3][9][11][12]tetrazines and investigation of their fungistatic activity.
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"identifying impurities in 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone"
Welcome to the technical support center for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the synthesis and analysis of this compound. Our approach is rooted in established scientific principles to ensure the integrity and success of your experimental work.
Introduction: A Plausible Synthetic Route and Its Implications for Purity
While multiple synthetic routes to substituted 1,2,4-triazoles exist, a common and logical pathway to this compound involves a two-step process: the N-methylation of 1H-1,2,4-triazole followed by C-acylation. Understanding this synthesis is crucial as the majority of impurities are process-related.
Step 1: N-Methylation of 1H-1,2,4-triazole
The initial step likely involves the methylation of the 1H-1,2,4-triazole ring. This reaction is known to present challenges with regioselectivity.[1][2] The use of a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base can lead to a mixture of N-methylated isomers.
Step 2: C-Acylation of 1-Methyl-1H-1,2,4-triazole
The subsequent introduction of the acetyl group at the C5 position is typically achieved through lithiation of the 1-methyl-1H-1,2,4-triazole followed by quenching with an acetylating agent, such as acetyl chloride or acetic anhydride.[3] Direct Friedel-Crafts acylation is generally not effective for electron-deficient heterocycles like 1,2,4-triazoles.[4][5][6]
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that you may encounter during your work with this compound, linking them to potential impurities arising from the synthetic route described above.
FAQ 1: I am seeing an unexpected isomer in my NMR/LC-MS analysis. What could it be?
Answer:
A common impurity is the regioisomer, 4-methyl-1H-1,2,4-triazole , formed during the N-methylation step.[2][7] The methylation of 1H-1,2,4-triazole can occur at either the N1 or N4 position, leading to a mixture of 1-methyl-1H-1,2,4-triazole and 4-methyl-1H-1,2,4-triazole.
Troubleshooting Guide:
-
Chromatographic Separation:
-
HPLC: Employ a high-resolution C18 column with a gradient mobile phase of water (with 0.1% formic acid) and acetonitrile. The two isomers should exhibit different retention times.
-
GC-MS: A non-polar capillary column can often separate these isomers based on their differing boiling points and polarities.
-
-
Spectroscopic Identification:
-
¹H NMR: The chemical shifts of the triazole ring protons will differ between the 1-methyl and 4-methyl isomers. In 1-methyl-1H-1,2,4-triazole, you would expect two distinct signals for the ring protons, whereas in the more symmetric 4-methyl-1H-1,2,4-triazole, these protons would be equivalent, resulting in a single signal.
-
¹³C NMR: The carbon chemical shifts of the triazole ring will also be distinct for each isomer.
-
LC-MS: While both isomers will have the same mass-to-charge ratio (m/z), their fragmentation patterns upon collision-induced dissociation (CID) may differ, aiding in their identification.
-
FAQ 2: My reaction yield is low, and I have a significant amount of a higher molecular weight byproduct. What is this impurity?
Answer:
This is likely due to over-alkylation during the N-methylation step, resulting in the formation of a 1,4-dimethyl-1,2,4-triazolium salt .[7] This occurs when the already methylated triazole undergoes a second methylation.
Troubleshooting Guide:
-
Identification:
-
LC-MS: This quaternary salt will have a higher molecular weight and will be readily detectable by mass spectrometry.
-
NMR: The presence of two distinct methyl group signals in the ¹H NMR spectrum, with one likely shifted downfield due to the positive charge, would be indicative of the 1,4-dimethyl-1,2,4-triazolium cation.
-
Solubility: This salt will likely have different solubility characteristics compared to the desired product, often being more water-soluble.
-
-
Mitigation:
-
Carefully control the stoichiometry of the methylating agent.
-
Monitor the reaction closely by TLC or LC-MS to avoid over-reaction.
-
FAQ 3: I observe unreacted starting material in my final product. How can I confirm its presence and remove it?
Answer:
Unreacted 1-methyl-1H-1,2,4-triazole from the acylation step is a common impurity. This indicates an incomplete reaction during the lithiation or acylation stage.
Troubleshooting Guide:
-
Detection:
-
GC-MS: This is an excellent technique for detecting the more volatile 1-methyl-1H-1,2,4-triazole.
-
¹H NMR: Look for the characteristic signals of the 1-methyl-1H-1,2,4-triazole starting material, which will lack the acetyl group signals.
-
-
Removal:
-
Column Chromatography: Silica gel chromatography is an effective method for separating the more polar acetylated product from the less polar starting material.
-
Recrystallization: If a suitable solvent system can be found, recrystallization can be used to purify the final product.
-
FAQ 4: My product appears to be degrading upon storage. What are the likely degradation products?
Answer:
While specific degradation pathways for this compound are not extensively documented, triazole rings can be susceptible to oxidative degradation under certain conditions, potentially leading to ring-opened products.[8] Hydrolysis of the acetyl group is also a possibility, particularly in the presence of moisture and acid or base, which would yield 1-methyl-1H-1,2,4-triazole .
Troubleshooting Guide:
-
Stability Studies: Conduct forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) and monitor the formation of degradants by HPLC with a photodiode array (PDA) detector and mass spectrometry.
-
Proper Storage: Store the compound in a cool, dry, and dark environment, preferably under an inert atmosphere, to minimize degradation.
Summary of Potential Impurities
| Impurity Name | Source | Molecular Formula | Molecular Weight ( g/mol ) |
| 1H-1,2,4-triazole | Starting Material | C₂H₃N₃ | 69.07 |
| 4-Methyl-1H-1,2,4-triazole | N-methylation byproduct | C₃H₅N₃ | 83.09 |
| 1,4-Dimethyl-1,2,4-triazolium salt | Over-methylation byproduct | C₄H₈N₃⁺ | 98.12 |
| 1-Methyl-1H-1,2,4-triazole | Unreacted intermediate | C₃H₅N₃ | 83.09 |
Experimental Protocols and Workflows
Protocol 1: HPLC-UV Method for Impurity Profiling
This protocol provides a general method for the separation and detection of this compound and its potential impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 220 nm.
Workflow for Impurity Identification
Caption: Workflow for the systematic identification of impurities.
This technical guide provides a framework for identifying and troubleshooting common impurities in the synthesis of this compound. By understanding the potential side reactions and employing systematic analytical approaches, researchers can ensure the quality and purity of their compounds.
References
- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).
- Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles. (n.d.).
- A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (n.d.). Defense Technical Information Center.
- Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases. (2020). ACS Publications.
- Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. (2023, November 8).
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). National Institutes of Health.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis of some 1,2,4-triazoles and 1,2,4-triazolines by reaction of oxamidrazone condensation products with acetic anhydride. (n.d.). Royal Society of Chemistry.
- the sequential lithiation of 1-phenyl-1,2,4-triazoles. (n.d.).
- Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. (n.d.). ResearchGate.
- Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment. (2023, February 11). National Institutes of Health.
- Friedel-Crafts alkylation of five-membered heterocycles. (2016, March 26). Chemistry Stack Exchange.
- Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole. (2012, May 15). ResearchGate.
Sources
- 1. Regioselectivity in the Thermal Rearrangement of Unsymmetrical 4-Methyl-4H-1,2,4-triazoles to 1-Methyl-1H-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Technical Support Center: Alternative Work-up Procedures for Triazole Synthesis
Welcome to the Technical Support Center for Triazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the work-up and purification of triazoles. As experienced chemists know, the synthesis of a molecule is only half the battle; isolating the pure product in a high yield is paramount. This resource provides in-depth, troubleshooting-focused FAQs and detailed protocols to address specific issues you may face in your laboratory.
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are powerful methods for the synthesis of 1,4- and 1,5-disubstituted 1,2,3-triazoles, respectively. While these reactions are known for their high efficiency and broad substrate scope, the subsequent work-up can be fraught with challenges, primarily related to the removal of metal catalysts and other reaction components. This guide will equip you with the knowledge to overcome these hurdles and streamline your triazole synthesis workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Persistent Green or Blue Color in the Product After Initial Purification
Q: My triazole product remains green or blue even after a standard aqueous work-up. What is causing this, and how can I remove the color?
A: A persistent green or blue hue in your product is a tell-tale sign of residual copper contamination. The triazole ring itself can act as a ligand, chelating to copper ions and making them difficult to remove with simple water or brine washes. This is a common issue, especially in small-scale reactions where the relative amount of catalyst is high.
Causality: The lone pairs on the nitrogen atoms of the triazole ring have a high affinity for copper ions, forming stable coordination complexes. Standard extractive work-ups are often insufficient to break these complexes and completely remove the copper.
Solutions:
-
Aqueous Washes with Chelating Agents: A simple and effective first step is to wash the organic layer containing your product with an aqueous solution of a chelating agent. Ethylenediaminetetraacetic acid (EDTA) is a widely used and effective choice.
-
Solid-Phase Scavenging: For more stubborn cases or for products that are sensitive to aqueous conditions, solid-phase scavengers are an excellent alternative. These are functionalized resins with a high affinity for metals.
Workflow Diagram: Selecting a Copper Removal Strategy
Technical Support Center: Optimizing Stoichiometry for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone Synthesis
Welcome to the technical support center dedicated to the synthesis of 1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical role of stoichiometry. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, ensuring a logical, scientifically-grounded approach to optimizing your reaction outcomes.
Introduction: The Stoichiometric Challenge
The synthesis of this compound, a valuable heterocyclic ketone building block, typically proceeds via the acylation of 1-methyl-1H-1,2,4-triazole. The most common and effective route involves a directed metallation at the C5 position, followed by quenching with an appropriate acetylating agent. The C5 proton is the most acidic on the triazole ring (pKa ≈ 10.26 for the parent triazole's N-H proton, with the C-H acidity being significantly lower but accessible by strong bases), making this position susceptible to deprotonation by a strong organolithium base.[1][2]
However, the success of this reaction is exquisitely sensitive to the precise molar ratios of the reactants. Deviations in stoichiometry can lead to a cascade of issues, including low yield, incomplete conversion, and the formation of difficult-to-remove impurities. This guide will dissect these issues and provide clear, actionable solutions.
Proposed Synthetic Pathway: Directed Metallation-Acylation
The logical pathway for this synthesis involves two primary steps:
-
Deprotonation: 1-methyl-1H-1,2,4-triazole is treated with a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (-78 °C) to form the 5-lithio intermediate.
-
Acylation: The lithiated triazole is then quenched with an electrophilic acetyl source, such as acetyl chloride or acetic anhydride, to yield the desired ketone.
Caption: General workflow for the synthesis of the target ketone.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, focusing on stoichiometric causes and solutions.
Question 1: My reaction yield is extremely low, or I've recovered only starting material. What went wrong?
Answer: This is the most common issue and almost always points to a failure in one of the two key steps, driven by incorrect stoichiometry or reaction conditions.
-
Cause A: Incomplete Deprotonation. The deprotonation of the C5 proton is the critical initiating step. If the strong base is insufficient or has degraded, the reaction will not proceed.
-
Expertise & Experience: Organolithium reagents like n-BuLi are highly sensitive to moisture and air. Their actual molarity can be lower than stated on the bottle, especially if the reagent is old or has been handled improperly. It is best practice to titrate n-BuLi before use. Insufficient base (e.g., <1.0 equivalent) will result in a significant amount of unreacted starting material.
-
Solution:
-
Verify Base Molarity: Titrate your n-BuLi solution (e.g., using diphenylacetic acid) to determine its exact concentration.
-
Optimize Stoichiometry: Use a slight excess of the base, typically 1.05 to 1.1 equivalents , to ensure complete deprotonation of the triazole. This compensates for any minor degradation and drives the equilibrium towards the lithiated species.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and solvents. Any protic impurity will consume the base, effectively reducing its stoichiometry.
-
-
-
Cause B: Ineffective Acylation/Quench. The lithiated intermediate is highly reactive. If the acylating agent is not added correctly or is insufficient, the intermediate can be quenched by other proton sources during workup, regenerating the starting material.
-
Expertise & Experience: While a 1:1 stoichiometry is theoretically sufficient, in practice, a slight excess of the acylating agent ensures that all of the lithiated intermediate is converted to the product.
-
Solution: Use 1.1 to 1.2 equivalents of high-purity acetyl chloride or acetic anhydride. Add the acylating agent slowly at -78 °C to control the exotherm and prevent side reactions.
-
Question 2: My final product is contaminated with significant amounts of unreacted 1-methyl-1H-1,2,4-triazole. How do I fix this?
Answer: This is a direct consequence of incomplete conversion. Assuming your starting material is pure, the issue lies squarely with the stoichiometry of your reagents.
-
Trustworthiness: A self-validating system ensures that if starting material remains, the stoichiometry was suboptimal. The goal is to push the reaction to full conversion to simplify purification, as the polar starting material can be difficult to separate from the polar product.[3]
-
Solution: First, re-verify the molarity of your n-BuLi. Then, systematically adjust the stoichiometry. The table below provides a starting point for optimization. Begin with Condition 2 and, if starting material persists, move to Condition 3.
-
| Condition | Molar Ratio (Triazole:Base:Acylating Agent) | Expected Outcome |
| 1 (Sub-Optimal) | 1.0 : 0.95 : 1.0 | Incomplete conversion; significant starting material recovered. |
| 2 (Optimized Start) | 1.0 : 1.05 : 1.1 | High conversion, minimal starting material. Ideal for initial attempts. |
| 3 (Driving to Completion) | 1.0 : 1.1 : 1.2 | Should achieve full conversion. A slight excess of acetylating agent may require more rigorous purification. |
Question 3: I'm observing unexpected byproducts. What are they and how are they related to stoichiometry?
Answer: Byproduct formation often results from using a large excess of a reagent or from impurities in the starting materials.
-
Cause A: Contamination with 4-methyl-1H-1,2,4-triazole. The initial methylation of 1H-1,2,4-triazole can produce a mixture of N1 and N4 isomers.[1][2] The 4-methyl isomer will not undergo the desired C5-acylation, leading to an apparent low yield and a major impurity.
-
Solution: Ensure the purity of your starting 1-methyl-1H-1,2,4-triazole using NMR or LC-MS before starting the reaction. If isomers are present, they must be separated chromatographically.
-
-
Cause B: Side Reactions from Excess Base. A large excess of n-BuLi (>1.2 eq) can lead to undesired reactions, such as attacking the solvent (THF) or the acetylating agent itself, reducing the effective concentration of both and potentially generating complex impurities.
-
Solution: Adhere strictly to the recommended 1.05-1.1 equivalents of base. Precise addition is key.
-
Caption: A logical workflow for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical stoichiometric parameter in this synthesis? A: The molar ratio of the strong base (n-BuLi) to the 1-methyl-1H-1,2,4-triazole substrate is paramount. An insufficient amount leads to incomplete deprotonation, which is an unrecoverable error for that reaction run. Always ensure a slight excess (1.05 eq) of a freshly titrated base.
Q2: Should I use acetyl chloride or acetic anhydride, and does the stoichiometry change? A: Both can be effective. Acetyl chloride is often more reactive. Acetic anhydride can sometimes lead to a cleaner reaction, but the stoichiometry remains similar for both: a slight excess of 1.1 to 1.2 equivalents is recommended to ensure complete consumption of the highly reactive lithiated intermediate.
Q3: How can I monitor the reaction to confirm my stoichiometry is working? A: Real-time monitoring is challenging due to the low temperature and sensitivity of the intermediates. The most reliable method is to take an aliquot of the reaction mixture after a set time (e.g., 1 hour), carefully quench it with a saturated aqueous solution of ammonium chloride, extract the organics, and analyze by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] The absence of starting material is a strong indicator of successful deprotonation and acylation.
Q4: What purification strategies are best if stoichiometry was slightly off? A: If unreacted starting material or other polar impurities are present, column chromatography is typically required.[3] Given the polarity of the product, a normal-phase silica gel column using a gradient elution (e.g., starting with ethyl acetate/hexanes and gradually increasing the polarity with methanol) is often effective. For highly polar compounds, reverse-phase (C18) chromatography may also be an option.[3]
Detailed Experimental Protocol
This protocol is a representative example and should be adapted based on laboratory-specific conditions and safety protocols.
Synthesis of this compound
-
Setup: Under a nitrogen or argon atmosphere, add 1-methyl-1H-1,2,4-triazole (1.0 eq) to anhydrous tetrahydrofuran (THF, ~0.2 M concentration) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 eq, freshly titrated) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Acylation: While maintaining the temperature at -78 °C, add acetyl chloride (1.1 eq) dropwise. A precipitate may form.
-
Warm-up: After stirring for an additional 2 hours at -78 °C, allow the reaction mixture to slowly warm to room temperature over 2-3 hours.
-
Quench: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by silica gel column chromatography to yield the pure product.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Substituted 1,2,4-Triazoles.
- BenchChem. (n.d.). Common Challenges in the Synthesis of 1,2,4-Triazole Derivatives.
- BenchChem. (n.d.). Troubleshooting Side Reactions in 1,2,4-Triazole Synthesis.
- BenchChem. (n.d.). Optimization of Reaction Conditions for Preparing Functional Triazole Molecules.
- Belletire, J. L. (2009). Practical Methylation Procedure for (1H)‐1,2,4‐Triazole. ResearchGate.
- Fenoll, J., et al. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study. PubMed.
- BenchChem. (n.d.). A Researcher's Guide to Mass Spectrometry Analysis of Synthesized Triazole Compounds.
Sources
Technical Support Center: Troubleshooting the Degradation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic ketone in their synthetic workflows. Degradation of this key building block can lead to reduced yields, complex impurity profiles, and challenges in downstream processing. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you mitigate degradation and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the stability and handling of this compound.
Q1: What are the primary chemical factors that can cause the degradation of this compound during a reaction?
A: The degradation of this molecule is primarily influenced by four factors: reaction temperature, pH (presence of strong acids or bases), exposure to UV light, and the use of highly reactive, incompatible reagents such as strong oxidants or reductants. The molecule's structure, featuring both a 1,2,4-triazole ring and a ketone functional group, presents specific vulnerabilities to each of these conditions.
Q2: How stable is the 1,2,4-triazole ring itself?
A: The 1,2,4-triazole ring is an aromatic heterocycle and is generally quite stable.[1][2] However, it is not inert. Theoretical and experimental studies on 1,2,4-triazole derivatives show that thermal decomposition is a significant degradation pathway, often proceeding through ring cleavage at elevated temperatures.[3][4] Furthermore, the carbon atoms within the triazole ring are electron-deficient, making them potential sites for nucleophilic attack under specific conditions.[1]
Q3: What is the recommended maximum temperature for reactions involving this compound?
A: While the exact decomposition temperature for this specific molecule is not widely published, studies on similar 1,2,4-triazole derivatives show thermal degradation events occurring at temperatures ranging from 170°C to over 300°C.[3][5] As a precautionary measure, it is advisable to keep reaction temperatures below 150°C whenever possible. If higher temperatures are required, reaction times should be minimized, and the reaction should be monitored closely for the appearance of degradation products.
Q4: What are the optimal storage conditions for this compound?
A: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended to protect it from moisture and atmospheric oxygen. The material is typically shipped and stored at room temperature.
Section 2: Troubleshooting Guide: Investigating In-Reaction Degradation
This guide provides a systematic, cause-and-effect approach to diagnosing and solving degradation issues observed during your experiments.
Issue 1: Low Yield or Complete Consumption of Starting Material with No Desired Product
If you observe a significant loss of this compound without a corresponding formation of your target product, one of the following degradation pathways is likely occurring.
-
Possible Cause A: Thermal Decomposition
-
Scientific Rationale: At elevated temperatures, the 1,2,4-triazole ring can undergo complex fragmentation. This process involves the cleavage of C-N and N-N bonds, which can lead to the evolution of gaseous byproducts like N₂, NH₃, and HCN, and the formation of a complex mixture of non-volatile residues.[6] This is an irreversible process that completely destroys the starting material.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature. If the reaction rate is too slow, consider extending the reaction time instead of increasing the heat.
-
Solvent Selection: If possible, switch to a solvent with a lower boiling point to limit the maximum temperature of the reaction.
-
Monitor Time: Perform a time-course study (e.g., sampling every hour) to determine the point at which degradation begins to outpace product formation.
-
-
-
Possible Cause B: Hydrolytic Degradation (Deacetylation)
-
Scientific Rationale: The bond between the ketone's carbonyl carbon and the triazole ring can be susceptible to cleavage via hydrolysis, particularly under strong acidic or basic conditions.[7] The electron-withdrawing nature of the triazole ring makes the carbonyl carbon more electrophilic and thus more prone to attack by water or hydroxide ions.[7] This pathway results in the formation of 1-methyl-1H-1,2,4-triazole and acetic acid (or its conjugate base).
-
Troubleshooting Steps:
-
pH Control: If your reaction conditions permit, buffer the system to maintain a pH between 5 and 8. Avoid using strong, non-nucleophilic bases or strong acids if they are not essential for the desired transformation.
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and run the reaction under an inert atmosphere to strictly exclude water.
-
Reagent Choice: If a base is required, consider using a sterically hindered or non-nucleophilic base to minimize direct attack at the carbonyl group.
-
-
Issue 2: Appearance of Multiple Unexpected Peaks in LC-MS or HPLC Analysis
The presence of new, unidentified peaks is a clear indicator of side reactions or degradation. Identifying these species is key to diagnosing the problem.
-
Identifying Potential Degradation Products:
-
Workflow: The logical workflow for identifying unknown impurities involves generating mass data via LC-MS and comparing it against potential structures.
-
Data Summary Table: Use the following table to propose potential structures for observed impurity masses.
-
| Observed Mass (M+H)⁺ | Proposed Structure | Potential Degradation Pathway |
| 98.07 | 1-Methyl-1H-1,2,4-triazole | Hydrolysis (Deacetylation) |
| 144.08 | Hydrate (gem-diol) of starting material | Reaction with water[7] |
| Varies | Ring-opened fragments, polymers | Thermal Decomposition[6] |
-
Troubleshooting Workflow Diagram:
Caption: Troubleshooting workflow for identifying unknown impurities.
Issue 3: Reaction Is Sensitive to Light Exposure
-
Scientific Rationale: Ketones are known to absorb UV light, which can promote them to an excited state. This can initiate photochemical reactions, such as Norrish Type I or Type II pathways, leading to bond cleavage and the formation of radical species.[8][9] While less common in standard laboratory settings without a specific photochemical reactor, prolonged exposure to strong light sources could contribute to degradation.
-
Troubleshooting Steps:
-
Protect from Light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to exclude light.
-
Run a Dark Control: Set up two parallel reactions, one exposed to ambient light and one completely shielded, to confirm if photodegradation is a significant factor.
-
Section 3: Recommended Experimental Protocols
Protocol 1: General Method for In-Process Reaction Monitoring by HPLC-UV
This protocol provides a baseline HPLC method for quantifying the consumption of the starting material and the formation of products or impurities.
-
Instrumentation and Columns:
-
HPLC system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase and Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm or 254 nm. A UV scan of the starting material is recommended to determine the optimal wavelength.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Carefully quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute the aliquot with a 50:50 mixture of water and acetonitrile to a final concentration suitable for HPLC analysis (e.g., ~0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Monitor the peak area of this compound over time. A decrease in its peak area without a corresponding increase in the product peak area suggests degradation.
-
Section 4: Visualizing Potential Degradation Pathways
Understanding the chemical transformations that constitute degradation is crucial for prevention. The following diagram illustrates the two most common non-thermal degradation pathways.
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Technical Support Center: Managing Exothermic Reactions in Triazole Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for managing the exothermic nature of triazole synthesis, a critical aspect for ensuring safety, scalability, and product purity. The information herein is grounded in established chemical principles and practical field experience.
Introduction: The Energetic Landscape of Triazole Synthesis
The synthesis of 1,2,3-triazoles, particularly through the Huisgen 1,3-dipolar cycloaddition of azides and alkynes, is a cornerstone of modern chemistry. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent "click chemistry" reaction, is known for its high efficiency and regioselectivity, yielding 1,4-disubstituted 1,2,3-triazoles.[1][2][3] Similarly, the ruthenium-catalyzed variant (RuAAC) provides access to 1,5-disubstituted triazoles.[4][5]
While these reactions are lauded for their utility, it's crucial to recognize their inherent thermodynamic properties. Both thermal and catalyzed azide-alkyne cycloadditions are highly exothermic processes.[1][6] This release of heat, if not properly managed, can lead to a rapid increase in reaction temperature, a phenomenon known as thermal runaway.[7][8] Thermal runaway can result in vigorous outgassing, solvent boiling, and in severe cases, vessel pressurization and explosion.[7][9]
This guide is designed to equip you with the knowledge and practical strategies to anticipate, monitor, and control the exothermic behavior of triazole synthesis, ensuring safe and reproducible outcomes in your research and development endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter related to exothermic events during triazole synthesis in a question-and-answer format.
Question 1: My reaction temperature is rising much faster than expected, even with external cooling. What's happening and what should I do?
Answer:
A rapid, uncontrolled temperature increase is a classic sign of a potential thermal runaway.[7][9] This occurs when the rate of heat generation from the reaction exceeds the rate of heat removal by your cooling system.
Immediate Actions:
-
Stop Reagent Addition: If you are adding a reagent, stop the addition immediately.
-
Enhance Cooling: Increase the efficiency of your cooling bath (e.g., by adding dry ice to an acetone bath).
-
Dilution: If safe and feasible, add a pre-chilled, inert solvent to the reaction mixture to increase the thermal mass and slow the reaction rate.
-
Prepare for Quenching: Have a quenching agent ready, but use it as a last resort as it can complicate product isolation. A suitable quenching agent will depend on your specific reaction components.
Root Cause Analysis and Prevention:
-
Reagent Addition Rate: The most common cause is adding a reactive component (often the azide or alkyne) too quickly. The heat generated accumulates before it can be dissipated.
-
Insufficient Cooling: Your cooling system may be inadequate for the scale of the reaction.
-
Concentration: Running the reaction at too high a concentration can lead to a very high reaction rate and excessive heat generation.
Preventative Protocol: Controlled Reagent Addition
A fundamental strategy to prevent thermal runaway is to control the rate of the reaction by limiting the availability of one of the reagents.
-
Setup: Charge the reaction vessel with one reactant (e.g., the alkyne) and the catalyst in the chosen solvent.
-
Controlled Addition: Add the second reactant (e.g., the azide) dropwise or via a syringe pump over an extended period.
-
Monitoring: Continuously monitor the internal reaction temperature. The addition rate should be adjusted to maintain the desired temperature.
Below is a workflow diagram illustrating the decision-making process for managing an exothermic reaction.
Caption: Decision workflow for managing reagent addition based on internal temperature monitoring.
Question 2: I'm scaling up my triazole synthesis from 1 gram to 100 grams. Can I use the same procedure?
Answer:
Directly scaling your procedure is highly discouraged and can be dangerous. The principles of heat transfer change significantly with scale.
The Surface-Area-to-Volume Ratio Problem:
As you increase the volume of a reaction, its surface area does not increase proportionally. This means that larger reactions have a diminished capacity to dissipate heat through the walls of the reactor. A reaction that is easily controlled at a 1-gram scale can become an uncontrollable exotherm at a 100-gram scale.
Recommendations for Scale-Up:
-
Reaction Calorimetry: Before scaling up, it is highly recommended to perform reaction calorimetry studies.[10][11] Instruments like a heat flow calorimeter can provide critical data on the total heat of reaction and the rate of heat evolution under different conditions.[10][11][12] This data is essential for designing an adequate cooling system for the larger scale.
-
Semi-Batch Approach: On a larger scale, a semi-batch approach (where one reagent is added over time) is almost always necessary for exothermic reactions.
-
Flow Chemistry: For even larger scales or particularly energetic reactions, consider transitioning to a continuous flow chemistry setup.[13][14][15] Flow reactors offer superior heat transfer due to their high surface-area-to-volume ratio, significantly improving safety.[3][13][16]
The following diagram illustrates the concept of decreasing surface-area-to-volume ratio with increasing scale.
Caption: The challenge of heat dissipation in scaling up batch reactions.
Frequently Asked Questions (FAQs)
Q1: What is "thermal runaway" and why is it a concern in triazole synthesis?
A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn releases more heat, further accelerating the reaction.[7][8][9] This can lead to a dangerous and uncontrolled situation. In triazole synthesis, particularly the widely used "click" reactions, the cycloaddition is highly exothermic, meaning it releases a significant amount of energy as heat.[1][6] If this heat is not removed effectively, it can initiate a thermal runaway.
Q2: Are there specific reagents in triazole synthesis that are more hazardous?
Organic azides are energetic compounds and should be handled with care. They can be sensitive to heat, shock, and friction. While many commonly used azides in click chemistry are relatively stable, it is crucial to consult the safety data sheet (SDS) for each specific azide. Whenever possible, consider generating azides in situ to avoid isolating and handling them in a concentrated form.[17]
Q3: How can I quantitatively assess the thermal risk of my reaction?
Reaction calorimetry is the gold standard for assessing thermal risk.[10][11] A heat flow calorimeter measures the rate of heat evolution from a reaction in real-time.[10][12][18] This data allows you to determine key safety parameters:
| Parameter | Description | Importance |
| Heat of Reaction (ΔHr) | The total amount of heat released per mole of reactant. | Determines the maximum possible temperature rise. |
| Maximum Heat Flow (qmax) | The peak rate of heat evolution during the reaction. | Informs the required cooling capacity of your reactor. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if no heat is removed from the system. | A critical indicator of the potential for thermal runaway. |
Q4: Is flow chemistry a viable alternative for controlling these exotherms?
Absolutely. Flow chemistry is an excellent strategy for managing highly exothermic reactions.[13][14][15][16] By conducting the reaction in a narrow tube or microreactor, the surface-area-to-volume ratio is extremely high, allowing for very efficient heat exchange with the surroundings.[13] This prevents the accumulation of heat and significantly reduces the risk of thermal runaway.[14][15] Recent developments have demonstrated safe and efficient continuous flow processes for the synthesis of important 1,2,3-triazole intermediates.[13][14][15][19]
Q5: What are the differences in exothermicity between copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) reactions?
Both CuAAC and RuAAC are exothermic.[1][4] The uncatalyzed Huisgen cycloaddition has a high activation barrier, making it slow even at elevated temperatures, despite being highly exothermic.[1][6] Catalysts like copper(I) and ruthenium(II) lower this activation barrier, dramatically increasing the reaction rate at lower temperatures and thus the rate of heat evolution.[5][6] The specific heat of reaction will depend on the substrates used, but both catalyzed versions should be treated as potentially hazardous exothermic processes requiring careful thermal management.
References
- Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Accounts of chemical research, 41(10), 1586-1595. [Link]
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
- Song, L., Ang, H. T., Senthilperumal, J., Kanusu, U. R., Venugopal, S., Rangarajan, N., ... & Wu, J. (2024). 1, 2, 3-Triazole Synthesis: Development of Safe and Effective Batch and Continuous Manufacturing Processes. Organic Process Research & Development. [Link]
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- Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone and Its Analogs
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] This heterocyclic motif is a key pharmacophore, contributing to diverse biological activities including antifungal, antibacterial, and anticancer properties.[1][2][3] This guide provides an in-depth comparative analysis of the biological activity of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone and its structurally related analogs. By examining experimental data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle molecular modifications can significantly impact therapeutic potential.
The Core Moiety: this compound
This compound serves as our foundational compound. Its structure, featuring a methyl group at the N1 position of the triazole ring and an ethanone substituent at the C5 position, provides a crucial starting point for analog design and biological evaluation. The nitrogen atoms within the triazole ring are key to its biological activity, acting as hydrogen bond acceptors and coordinating with metallic ions in enzyme active sites.[4]
Comparative Biological Activities
The biological potential of 1,2,4-triazole derivatives is vast. This section will compare the performance of this compound and its analogs across key therapeutic areas, supported by experimental data from various studies.
Antifungal Activity
The 1,2,4-triazole core is famously present in numerous antifungal drugs, such as fluconazole and itraconazole.[1] Their mechanism of action often involves the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity.[5]
Structure-Activity Relationship Insights:
-
Substitution on the Triazole Ring: The position of substituents on the triazole ring significantly influences antifungal potency.
-
Side Chain Modifications: Alterations to the ethanone side chain, such as the introduction of larger aromatic or heterocyclic moieties, can enhance activity. For instance, derivatives incorporating a 2,4-difluorophenyl group, a common feature in azole antifungals, often exhibit potent activity.[6]
-
Thioether Linkages: The introduction of a thioether linkage at the C5 position of the triazole ring, often connecting to another heterocyclic or aromatic system, has been shown to yield compounds with significant antifungal and antibacterial activities.[4]
Comparative Data on Antifungal Activity:
While direct comparative data for this compound is limited, studies on analogous structures provide valuable insights. For example, a series of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols demonstrated that sulfide derivatives exhibited potent activity against a range of pathogenic fungi, with some compounds showing activity equal to or greater than ketoconazole.[6]
| Compound/Analog Class | Target Organism(s) | Activity Metric (e.g., MIC, EC50) | Reference |
| 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-sulfide derivatives | Candida albicans, Cryptococcus neoformans, etc. | Potent, comparable to Ketoconazole | [6] |
| 1,2,4-Triazole derivatives with carboxamide fragments | Physalospora piricola | EC50 = 13.095 µg/mL for compound 6h | [7] |
| Thiazolo[4,5-d]pyrimidine hybrids with 1,2,4-triazole | Candida spp. | Good to excellent (MIC 0.06–8 μg/mL) | [8] |
Antibacterial Activity
The development of novel antibacterial agents is a critical area of research due to rising antibiotic resistance. 1,2,4-triazole derivatives have emerged as promising candidates.[3] Their proposed mechanism can involve the inhibition of essential bacterial enzymes like MurB, which is involved in peptidoglycan biosynthesis.[5]
Structure-Activity Relationship Insights:
-
Aromatic and Heterocyclic Substituents: The introduction of various aromatic and heterocyclic rings to the 1,2,4-triazole core has been a successful strategy in developing potent antibacterial agents.
-
Schiff Bases: The formation of Schiff bases from amino-substituted triazoles has yielded compounds with significant activity against Gram-positive bacteria like Staphylococcus aureus.[3]
-
Thiol Derivatives: 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols and their derivatives have demonstrated notable antibacterial properties.[9]
Comparative Data on Antibacterial Activity:
A study on novel 1H-1,2,4-triazolyl derivatives showed that all tested compounds exhibited antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than ampicillin and chloramphenicol against several bacterial strains.[5]
| Compound/Analog Class | Target Organism(s) | Activity Metric (e.g., MIC) | Reference |
| Novel 1H-1,2,4-triazolyl derivatives | Pseudomonas fluorescens, Xanthomonas campestris | Lower MIC than ampicillin and chloramphenicol | [5] |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | S. aureus, S. pyogenes | MIC = 0.264 and 0.132 mM, respectively | [9] |
| 1,2,4-Triazolo piperazine derivatives | Staphylococcus aureus, Escherichia coli | High activity for methoxy-substituted analog | [10] |
Anticancer Activity
The 1,2,4-triazole scaffold is also a key component in several anticancer drugs, such as letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[4] The anticancer activity of triazole derivatives can be mediated through various mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[11]
Structure-Activity Relationship Insights:
-
Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the triazole core are critical for anticancer potency. Halogen substitutions, for example, have been shown to enhance activity.[2]
-
Linker Moiety: The linker connecting the triazole ring to other functionalities plays a crucial role. Thioether linkages are common in potent anticancer 1,2,4-triazoles.[4]
-
Hybrid Molecules: Designing hybrid molecules that combine the 1,2,4-triazole scaffold with other known anticancer pharmacophores is a promising strategy.[12][13]
Comparative Data on Anticancer Activity:
Numerous studies have reported the cytotoxic effects of 1,2,4-triazole derivatives against various cancer cell lines.
| Compound/Analog Class | Cancer Cell Line(s) | Activity Metric (e.g., IC50) | Reference |
| 1,2,4-Triazole pyridine derivatives | Murine melanoma (B16F10) | IC50 range: 41.12µM to 61.11µM | [4] |
| 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones | Hela | IC50 < 12 µM for compounds 7d and 7e | [2] |
| Indole–1,2,4-triazole S-linked N-aryl acetamides | Human liver tumor (Hep-G2) | Significant cytotoxicity at 100 µg/mL | [14] |
| 1,2-naphthoquinones tethered to 1,2,3-1H-triazoles | HCT-116, MCF-7 | IC50 range: 0.74 to 4.4 µM for aromatic substituted compounds | [15] |
Experimental Protocols
To ensure the reproducibility and validity of the reported biological activities, detailed experimental protocols are essential.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Preparation of Compounds: Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Two-fold serial dilutions of the compounds are made in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compounds and incubated for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: MTT reagent is added to each well and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is then calculated.
Structure-Activity Relationship (SAR) Summary
The collective data from numerous studies on 1,2,4-triazole derivatives allow for the formulation of general SAR principles that can guide future drug design efforts.
Caption: Key structural features influencing the biological activity of 1,2,4-triazoles.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel therapeutic agents. The extensive body of research on 1,2,4-triazole analogs clearly demonstrates that strategic modifications to this core structure can lead to compounds with potent and selective antifungal, antibacterial, and anticancer activities.
Future research should focus on:
-
Systematic Analog Synthesis: The synthesis and biological evaluation of a focused library of analogs of this compound to generate direct comparative data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action for the most potent analogs.
-
In Vivo Efficacy and Safety Profiling: Advancing lead compounds to in vivo models to assess their therapeutic efficacy and safety profiles.
By leveraging the structure-activity relationships outlined in this guide and employing robust experimental methodologies, the scientific community can continue to unlock the full therapeutic potential of the versatile 1,2,4-triazole scaffold.
References
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- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Synthesis and Anticancer Activity of New Substituted Pyrazoles and Their Derived 1,2,4‐Triazoles and Sugar Deriv
- Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (URL: [Link])
- Synthesis and anticancer activities of new Benzothiadiazinyl Hydrazinecarboxamides and Anilino[4][5][16]triazolo[1,5-b][4][5][16]thiadiazine 5,5-diones. (URL: [Link])
- Synthesis and Antimicrobial Activity of Some[4][5][16]-Triazole Deriv
- Synthesis and Cytotoxic Evaluation of 1H-1,2,3-Triazol-1-ylmethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-diones. (URL: [Link])
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols]. (URL: [Link])
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- [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols]. (URL: [Link])
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- Synthesis and antimicrobial activity of new 1-[(tetrazol-5-yl)methyl] indole derivatives, their 1,2,4-triazole thioglycosides and acyclic analogs. (URL: [Link])
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A Researcher's Guide to the Stereospecific Antifungal Activity of Triazole Isomers
For drug development professionals and researchers in mycology, the nuanced relationship between a molecule's spatial arrangement and its biological function is a cornerstone of modern therapeutics. This is particularly evident in the triazole class of antifungal agents, where subtle changes in stereochemistry can lead to profound differences in efficacy. This guide provides an in-depth comparison of the antifungal activity of triazole isomers, supported by experimental data and detailed protocols, to elucidate the critical role of stereoisomerism in antifungal drug design and evaluation.
The Central Dogma: Inhibition of Ergosterol Biosynthesis
Triazole antifungals exert their effect by targeting a crucial enzyme in the fungal cell membrane's ergosterol biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[1][2] This cytochrome P450-dependent enzyme is responsible for converting lanosterol into ergosterol, an essential component for maintaining fungal cell membrane integrity and fluidity.[2][3]
The mechanism of action involves the heterocyclic triazole ring of the drug binding to the heme iron atom at the active site of CYP51.[1][2] This binding event prevents the natural substrate, lanosterol, from accessing the enzyme, thereby halting the ergosterol production line. The resulting depletion of ergosterol and accumulation of toxic methylated sterol precursors disrupt the cell membrane's structure and function, ultimately leading to the inhibition of fungal growth (fungistatic) or cell death (fungicidal).[2][4]
The precise three-dimensional fit of the triazole molecule into the CYP51 active site is paramount for potent inhibition. Isomers, which share the same chemical formula but differ in the spatial arrangement of their atoms, can exhibit vastly different binding affinities for this enzyme, directly impacting their antifungal potency.
Caption: Mechanism of Triazole Antifungal Action.
Experimental Methodologies for Comparative Analysis
To objectively compare the antifungal activity of triazole isomers, standardized and reproducible experimental protocols are essential. The following methods form the bedrock of antifungal susceptibility testing and mechanistic investigation.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The gold standard for quantifying antifungal potency is the determination of the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The Clinical and Laboratory Standards Institute (CLSI) M27 document and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) E.Def 7.3.2 document provide definitive protocols for yeast susceptibility testing.[1][3][5]
Step-by-Step Protocol (Adapted from CLSI M27):
-
Medium Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) and buffer it to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).[5]
-
Antifungal Stock Preparation: Dissolve pure powders of each triazole isomer in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of each isomer in the RPMI medium to achieve a range of desired final concentrations.
-
Inoculum Preparation: Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in RPMI medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the wells.
-
Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate. Incubate the plates at 35°C for 24-48 hours.[3]
-
MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control well.
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A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs. Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole character, and metabolic stability, make it a versatile pharmacophore for designing new therapeutic agents.[1][2] This guide provides an in-depth comparison of 1,2,4-triazole derivatives, exploring the nuanced relationship between their chemical structure and biological activity. We will delve into their applications as antifungal, anticancer, and antimicrobial agents, supported by experimental data and detailed protocols for their evaluation.
The 1,2,4-Triazole Core: A Hub of Biological Activity
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. This structure is a key feature in a variety of therapeutic agents, including well-known antifungal drugs like fluconazole and itraconazole, the antiviral ribavirin, and anticancer agents such as letrozole.[3][4] The biological versatility of 1,2,4-triazole derivatives is largely dictated by the nature and position of substituents on the triazole ring and its flanking moieties.
Antifungal Activity: Targeting Ergosterol Biosynthesis
The most established mechanism of action for 1,2,4-triazole-based antifungal agents is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth inhibition or death.[3][6]
Key Structure-Activity Relationship (SAR) Insights for Antifungal Activity:
-
The Triazole Moiety: The N4 atom of the 1,2,4-triazole ring is crucial for activity, as it coordinates with the heme iron atom in the active site of CYP51, effectively blocking its function.[1]
-
Substitutions on the Phenyl Ring: Halogen substitutions, particularly fluorine, on the phenyl ring attached to the triazole core are a common feature of potent antifungal agents like fluconazole (a difluorophenyl group). These substitutions enhance the compound's binding affinity to the target enzyme.[5]
-
Side Chain Modifications: The nature of the side chain attached to the triazole ring significantly influences the antifungal spectrum and potency. For instance, the introduction of a second triazole ring and a hydroxyl group in fluconazole contributes to its broad-spectrum activity.[5] Modifications of this side chain, such as incorporating alkynyl groups, have been shown to enhance activity against Cryptococcus and Candida species.[6]
Comparative Antifungal Activity of 1,2,4-Triazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different fungal pathogens, providing a direct comparison of their potency. Lower MIC values indicate greater antifungal activity.
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.5 - 4 | [6] |
| Itraconazole | Candida albicans | 0.085 | [7] |
| Voriconazole | Candida albicans | 0.583 | [7] |
| Luliconazole | Trichophyton rubrum | 0.0005 - 0.004 | [7] |
| Lanoconazole | Trichophyton rubrum | 0.003 | [7] |
| Novel Triazole 7b | Fluconazole-resistant C. albicans | 0.063 - 16 | [6] |
| Novel Triazole 10k | Aspergillus fumigatus | 0.125 - 1 | [6] |
Anticancer Activity: A Multifaceted Approach
1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and induction of apoptosis.
Key Structure-Activity Relationship (SAR) Insights for Anticancer Activity:
-
Aromatase Inhibition: Derivatives like letrozole and anastrozole are potent aromatase inhibitors, a key enzyme in estrogen biosynthesis, making them effective in treating hormone-dependent breast cancer. The triazole ring plays a crucial role in binding to the enzyme's active site.[8]
-
Tubulin Polymerization Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[8]
-
Kinase Inhibition: Hybrid molecules incorporating 1,2,4-triazole and other pharmacophores, such as chalcones, have been developed as inhibitors of key signaling kinases like EGFR and c-MET, which are often dysregulated in cancer.[9][10] The substitution pattern on the chalcone moiety significantly influences the inhibitory activity.[11]
Comparative Anticancer Activity of 1,2,4-Triazole Derivatives
The table below presents the half-maximal inhibitory concentration (IC50) values of different 1,2,4-triazole derivatives against various cancer cell lines, illustrating their comparative cytotoxic potential. Lower IC50 values indicate higher anticancer activity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-triazole-chalcone hybrid 9d | A549 (Lung) | 0.052 (EGFR inhibition) | [9] |
| Indole-triazole-chalcone hybrid 9b | - | 4.70 nM (c-MET inhibition) | [9] |
| Triazole-coumarin hybrid LaSOM 186 | MCF-7 (Breast) | 2.66 | [12] |
| Triazole-coumarin hybrid LaSOM 190 | MCF-7 (Breast) | 2.85 | [12] |
| Triazine-oxadiazole-triazole hybrid 9d | PC3 (Prostate) | 0.17 | [13] |
| Triazine-oxadiazole-triazole hybrid 9d | A549 (Lung) | 0.19 | [13] |
| Triazine-oxadiazole-triazole hybrid 9d | MCF-7 (Breast) | 0.51 | [13] |
Antimicrobial Activity: A Broad Spectrum of Action
Beyond their antifungal and anticancer properties, 1,2,4-triazole derivatives also exhibit a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria.
Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:
-
Hybridization with Quinolones: Fusing the 1,2,4-triazole ring with quinolone antibiotics, such as ciprofloxacin and ofloxacin, has led to hybrid compounds with enhanced antibacterial activity, particularly against resistant strains like MRSA.[5][14]
-
Thioether Linkages: The introduction of a thioether linkage to the 1,2,4-triazole core has been shown to be beneficial for antimicrobial activity.[15]
-
Substitutions on Appended Rings: The nature and position of substituents on aromatic or heterocyclic rings attached to the triazole scaffold significantly impact the antibacterial potency. For example, chloro-substituents on a phenyl ring have been shown to confer maximum antimicrobial potency in some series.[14]
Comparative Antimicrobial Activity of 1,2,4-Triazole Derivatives
The following table provides a comparison of the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against different bacterial strains.
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Clinafloxacin-triazole hybrid | S. aureus (MRSA) | 0.25 - 1 | [5] |
| Ofloxacin-triazole analog | S. aureus | 0.25 - 1 | [14] |
| Nalidixic acid-triazole hybrid 2 | P. aeruginosa | 16 | [14] |
| Ciprofloxacin-triazole hybrid 12h | E. coli (MDR) | 0.25 | [14] |
| S-substituted bis-1,2,4-triazole 2a | E. faecalis | 15.6 | [16] |
Experimental Protocols for Activity Evaluation
The reliable comparison of 1,2,4-triazole derivatives necessitates standardized experimental protocols. Below are detailed methodologies for assessing their anticancer and antimicrobial activities.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[17][18]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[17]
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-triazole derivatives in culture medium. After the 24-hour incubation, replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a further 48-72 hours at 37°C in a 5% CO2 incubator.[17]
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[19]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[20]
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[20]
Step-by-Step Protocol:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of each 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compounds with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the microtiter plates at 35-37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing Key Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Antifungal Mechanism of Action
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Experimental Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for the broth microdilution antimicrobial assay.
Conclusion
The 1,2,4-triazole scaffold remains a highly fruitful area of research for the development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions and molecular hybridizations in dictating the biological activity of these derivatives. By understanding these relationships and employing standardized evaluation protocols, researchers can continue to design and identify new 1,2,4-triazole-based compounds with enhanced potency, selectivity, and clinical potential against a wide range of diseases.
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A Comparative Guide to HPLC Purity Validation of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is a cornerstone of ensuring its safety and efficacy. For novel heterocyclic compounds such as 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a key intermediate in the synthesis of various therapeutic agents, the selection and validation of an appropriate analytical method is of paramount importance. This guide provides a comprehensive, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of this compound, with a primary focus on a robust HPLC method.
The choice between HPLC and GC is fundamentally dictated by the physicochemical properties of the analyte.[1][2] Given that this compound is a non-volatile, thermally stable solid, HPLC emerges as the superior technique for its purity profiling.[1][2][3] This guide will first detail a proposed HPLC method and its validation according to the stringent standards of the International Council for Harmonisation (ICH) Q2(R1) guidelines, followed by a comparative analysis with a potential GC method.[4][5]
High-Performance Liquid Chromatography (HPLC) Method for Purity Determination
The development of a robust HPLC method hinges on a systematic evaluation of critical parameters to achieve optimal separation of the main compound from any potential impurities. The triazole moiety and the ethanone group in the target molecule provide a chromophore suitable for UV detection, a common and reliable detection method in HPLC.[6]
Proposed HPLC Method Parameters
A reversed-phase HPLC method is proposed, leveraging the non-polar stationary phase to retain the analyte and a polar mobile phase for elution.
| Parameter | Recommended Condition | Justification |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic interaction for the retention of the moderately polar analyte, offering high resolution. |
| Mobile Phase | Acetonitrile:Water (40:60, v/v) | This ratio provides a good balance of elution strength for the analyte, ensuring a reasonable retention time and good peak shape. Acetonitrile is chosen for its low UV cutoff and viscosity. |
| Flow Rate | 1.0 mL/min | A standard flow rate that ensures efficient separation without generating excessive backpressure. |
| Detection | UV at 235 nm | The triazole ring exhibits UV absorbance in the lower UV range. 235 nm is selected to maximize sensitivity for both the API and potential impurities.[6] |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| Injection Volume | 10 µL | A small injection volume minimizes band broadening and improves peak efficiency. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and prevents peak distortion. |
HPLC Method Validation Workflow
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[4][7]
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A Comparative Guide to Azole Antifungals: 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone in Context with Imidazole-Based Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the azole class of antifungal agents, with a specific focus on the structural and functional distinctions between triazole and imidazole derivatives. While direct antifungal data for the specific compound 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone is not extensively available in public literature, we will extrapolate its probable characteristics based on the well-established properties of the 1,2,4-triazole scaffold. This will be contrasted with the widely used imidazole-based antifungals.
Introduction to Azole Antifungals
Azole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action primarily involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[1][2][3] This class is broadly categorized into two main groups based on the number of nitrogen atoms in the azole ring: imidazoles (containing two nitrogen atoms) and triazoles (containing three nitrogen atoms).[2][4] This seemingly minor structural difference significantly impacts their pharmacokinetic properties, spectrum of activity, and clinical applications.[5][6]
Chemical Structures at a Glance
The fundamental difference between imidazoles and triazoles lies in their five-membered heterocyclic ring structure. Imidazole is a five-membered ring with two nitrogen atoms, while triazole possesses three.[4][5]
-
Imidazole Ring: A five-membered ring with two non-adjacent nitrogen atoms.
-
1,2,4-Triazole Ring: A five-membered ring with three nitrogen atoms, two of which are adjacent.
The compound of interest, this compound, features the 1,2,4-triazole ring, placing it within the triazole class of antifungals.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both imidazole and triazole antifungals share a common primary mechanism of action: the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][6] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[7][8][9]
The inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors.[3] This disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth and replication.[9][10]
Ergosterol Biosynthesis Pathway and Azole Inhibition
Caption: Fungal ergosterol biosynthesis pathway highlighting the inhibition of CYP51 by azole antifungals.
Triazoles vs. Imidazoles: A Comparative Analysis
While sharing a common target, triazoles and imidazoles exhibit key differences that influence their clinical utility.
| Feature | Imidazole Antifungals (e.g., Ketoconazole, Miconazole) | Triazole Antifungals (e.g., Fluconazole, Itraconazole, and likely this compound) |
| Affinity for Fungal CYP51 | Generally high | Generally higher and more specific |
| Affinity for Mammalian CYP450 | Higher, leading to more significant drug-drug interactions and side effects.[6] | Lower, resulting in a better safety profile and fewer drug-drug interactions.[6] |
| Systemic vs. Topical Use | Primarily used topically due to higher toxicity when administered orally (with exceptions like ketoconazole).[2][6] | More commonly used for systemic (oral or intravenous) treatment of fungal infections.[2][6] |
| Antifungal Spectrum | Broad-spectrum, but often limited by toxicity. | Broad-spectrum, with some agents having enhanced activity against specific pathogens.[6] |
The structural features of this compound, particularly the 1,2,4-triazole ring, suggest it would likely exhibit characteristics typical of the triazole class, including higher specificity for fungal CYP51 and potentially a better safety profile for systemic use compared to imidazoles. Further experimental data is required to confirm this.
Experimental Evaluation of Antifungal Activity
To ascertain the antifungal potential of a novel compound like this compound and compare it to established imidazole antifungals, a standardized set of in vitro experiments would be necessary.
Experimental Workflow for Antifungal Susceptibility Testing
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A Comparative Guide to the Antimicrobial Spectrum of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone Derivatives
The escalating crisis of antimicrobial resistance necessitates urgent exploration of novel chemical scaffolds capable of evading existing resistance mechanisms.[1][2] Among the heterocyclic compounds, the 1,2,4-triazole nucleus is a recognized pharmacophore integral to numerous clinically effective drugs, including potent antifungal agents like fluconazole and itraconazole.[3][4] This guide provides a comparative analysis of the antimicrobial spectrum of derivatives based on the 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone core, offering a technical resource for researchers engaged in the discovery of new anti-infective agents.
Rationale for Targeting 1,2,4-Triazole Scaffolds
The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms. Its chemical properties—including hydrogen bonding capability, dipole character, and structural rigidity—allow it to interact with high affinity at various biological receptors, making it a privileged structure in medicinal chemistry.[4] Derivatives of 1,2,4-triazole have demonstrated a remarkable breadth of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[5][6] By systematically modifying the core structure of this compound, researchers aim to develop new chemical entities with enhanced potency and a broader spectrum of activity against clinically relevant pathogens.
Comparative Antimicrobial Spectrum Analysis
The antimicrobial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[7] The following data, synthesized from seminal studies, compares the in vitro activity of various 1,2,4-triazole derivatives against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for 1,2,4-Triazole Derivatives (µg/mL)
| Compound Class | Derivative Example | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger | Reference |
| Triazole-Thione Hybrids | 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol | 31.25 - 250 | 15.63 - 250 | >500 | >500 | N/A | N/A | [6] |
| Fused Triazolo-Thiadiazines | Substituted 1,2,4-triazolo[3,4-b][1][7][8]thiadiazines | 6.25 - 12.5 | N/A | 3.125 - 6.25 | 3.125 - 6.25 | N/A | N/A | [4] |
| Triazolyl-Alcohols | 2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ol derivatives | N/A | 0.4 - 5.4 µM | N/A | 0.4 - 5.4 µM | 0.02 - 1.88 mM | 0.02 - 1.88 mM | [9][10] |
| Triazole-Naphthyridinone Hybrids | Nalidixic acid-1,2,4-triazole conjugates | N/A | 3.68 - 5.30 µM | Moderate | Moderate | N/A | N/A | [4] |
| Reference Standards | Ciprofloxacin | ~1-2 | ~0.5-1 | ~0.015-1 | ~0.25-1 | N/A | N/A | General Knowledge |
| Reference Standards | Fluconazole | N/A | N/A | N/A | N/A | ~0.25-8 | >64 | General Knowledge |
Note: Data is aggregated from multiple sources and represents ranges of activity. "N/A" indicates data was not available or the compound class was not tested against that organism. Direct comparison requires standardized testing conditions.
Key Insights:
-
Gram-Positive vs. Gram-Negative Activity: Many synthesized 1,2,4-triazole derivatives show promising activity against Gram-positive bacteria like S. aureus and B. subtilis.[6] However, achieving potent activity against Gram-negative bacteria, particularly P. aeruginosa, often requires specific structural modifications, such as fusing the triazole with other heterocyclic systems like thiadiazines.[4]
-
Antifungal Potential: Certain derivatives, particularly those designed to mimic the structure of known azole antifungals, exhibit excellent activity against both yeast (C. albicans) and molds (A. niger), in some cases surpassing the potency of reference drugs like ketoconazole.[9]
-
Hybridization Strategy: Combining the 1,2,4-triazole pharmacophore with other known antimicrobial agents (e.g., quinolones like ciprofloxacin or nalidixic acid) can lead to hybrid compounds with enhanced potency and a potentially novel mechanism of action capable of overcoming existing resistance.[2][4]
Structure-Activity Relationship (SAR) Analysis
The antimicrobial spectrum and potency of these derivatives are highly dependent on the nature and position of substituents on the 1,2,4-triazole core.
-
Role of the Thione Group: The presence of a mercapto (-SH) or thione (C=S) group at the 3-position of the triazole ring is a common feature in many active compounds, suggesting it may be crucial for binding to biological targets.
-
Impact of N-4 Substituents: Modifications at the N-4 position significantly influence the biological activity. The addition of bulky aromatic or heterocyclic rings can enhance antibacterial potency, likely by improving target interaction or altering pharmacokinetic properties.[1]
-
Fused Ring Systems: Fusing the 1,2,4-triazole ring with other heterocycles, such as pyrimidines or thiadiazines, often results in compounds with a broader spectrum of activity, particularly against Gram-negative bacteria.[4] This strategy can increase molecular rigidity and introduce new interaction points with microbial targets.
Caption: Structure-Activity Relationship (SAR) of 1,2,4-triazole derivatives.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure reproducibility and comparability of antimicrobial data, standardized protocols are essential. The broth microdilution method is a gold-standard, quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[7][8][11]
Causality Behind Protocol Choices:
-
Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium because it has low levels of inhibitors (like thymidine and thymine) that could interfere with certain antibiotics and its composition is well-defined, ensuring reproducibility.
-
0.5 McFarland Standard: Standardizing the initial bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical. A higher inoculum can lead to falsely high MICs, while a lower one can result in falsely low values.
-
Two-Fold Serial Dilutions: This logarithmic dilution series allows for the efficient testing of a wide range of concentrations to pinpoint the precise MIC value.
-
Incubation Conditions: Standardized temperature (35-37°C) and duration (16-20 hours) are required to ensure optimal and consistent bacterial growth.[8]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock: Dissolve the synthesized 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test microorganism from an agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
-
Plate Preparation:
-
Using a 96-well microtiter plate, perform two-fold serial dilutions of the antimicrobial stock solution in cation-adjusted Mueller-Hinton Broth (MHB). The final volume in each well is typically 100 µL.
-
The range of concentrations should bracket the expected MIC.
-
-
Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Controls:
-
Growth Control: Wells containing MHB and the inoculum, but no antimicrobial agent. This well must show visible turbidity.
-
Sterility Control: Wells containing only MHB to check for contamination. This well must remain clear.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[7][12]
Caption: Standard workflow for the Broth Microdilution MIC assay.
Concluding Remarks and Future Outlook
Derivatives of this compound represent a fertile ground for the development of novel antimicrobial agents. The available data indicates that strategic chemical modifications can yield compounds with potent and broad-spectrum activity against both bacteria and fungi.[13] Future research should focus on optimizing the structure-activity relationship to enhance potency against resistant Gram-negative pathogens and elucidating the specific molecular mechanisms of action, which may involve the inhibition of essential microbial enzymes like DNA gyrase or CYP51.[4][9] The continued exploration of this versatile scaffold is a promising strategy in the global fight against infectious diseases.
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A Comparative Guide to the Cytotoxicity of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone on Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, against various cancer cell lines. In the absence of direct published data for this specific molecule, this document serves as a comparative analysis, drawing upon the established anticancer properties of the broader triazole class of compounds. We will present a structured approach to assessing its efficacy, benchmarked against known triazole derivatives and standard chemotherapeutic agents. Detailed experimental protocols and data interpretation strategies are provided to empower researchers in their drug discovery endeavors.
Introduction: The Therapeutic Promise of Triazoles in Oncology
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a "privileged" scaffold in medicinal chemistry.[1] Triazole derivatives are integral to a wide array of pharmacologically active compounds, exhibiting antifungal, antiviral, and notably, anticancer properties.[2][3] Their ability to engage with diverse biological targets through various non-covalent interactions makes them attractive candidates for novel drug development.[1] In oncology, triazole-containing compounds have been shown to exert their effects through mechanisms such as the inhibition of crucial enzymes like aromatase and tubulin polymerization, ultimately leading to cell cycle arrest and apoptosis.[2][4] This guide will explore the cytotoxic potential of a specific novel derivative, this compound.
Comparative Cytotoxicity Analysis
To contextualize the potential efficacy of this compound, we will compare its hypothetical cytotoxic profile with published data for other triazole derivatives and commonly used chemotherapeutic drugs, doxorubicin and cisplatin. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison, representing the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
It is crucial to note that IC50 values for the same compound can vary significantly across different cancer cell lines and even between different studies due to variations in experimental conditions.[5][6]
Table 1: Comparative IC50 Values (µM) of Triazole Derivatives and Standard Cytotoxic Agents Across Various Cancer Cell Lines
| Compound | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) |
| This compound (Hypothetical) | TBD | TBD | TBD | TBD | TBD |
| 4-((2-isopropyl-5-methylphenoxy)methyl)-1-o-tolyl-1H-1,2,3-triazole[2] | 6.17 | 10.52 | - | - | - |
| 3-((1H-1,2,4-triazol-1-yl)methyl)-6-fluoro-2-(4-methoxyphenyl)-1H-indole[2] | 3.25 | - | - | - | - |
| 1,2,3-Triazole-coumarin derivative (4a)[4] | - | - | 2.97 | - | - |
| Doxorubicin [6][7] | 0.1 - 2.5 | 8.306[8] | > 20 | 2.9 | 1.3 - 12.2 |
| Cisplatin [5][9][10] | ~5-15 | - | 24.15[4] | ~5-20 | ~5-15 |
TBD: To be determined by experimental evaluation.
- : Data not available in the cited sources.
Experimental Protocols for Cytotoxicity Assessment
A rigorous and standardized methodology is paramount for obtaining reliable and reproducible cytotoxicity data. Here, we detail the protocols for two common colorimetric assays, MTT and Sulforhodamine B (SRB), and a flow cytometry-based apoptosis assay.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a novel compound.
Caption: Experimental workflow for cytotoxicity assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[11]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Compound Treatment: Treat cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of SRB to bind to protein components of cells, providing a measure of total biomass.[14][15]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.[16][17]
-
Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye.[15][16]
-
SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[15]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid.[15]
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[15]
Apoptosis Assay: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[18][19] Apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium iodide is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane (necrotic or late apoptotic cells).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[18]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.[18]
Hypothesized Mechanism of Action
Based on the literature for other triazole derivatives, this compound may exert its cytotoxic effects through one or more of the following mechanisms:
-
Enzyme Inhibition: Triazoles are known to inhibit enzymes crucial for cancer cell survival and proliferation, such as aromatase, which is involved in estrogen biosynthesis in breast cancer.[2]
-
Tubulin Polymerization Inhibition: Some triazole compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][4]
-
Induction of Apoptosis: The compound may trigger the intrinsic or extrinsic apoptotic pathways, characterized by the activation of caspases and DNA fragmentation.[20][21]
The following diagram illustrates a potential signaling pathway leading to apoptosis that could be initiated by a triazole compound.
Caption: Hypothesized apoptotic pathway induced by a triazole compound.
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial cytotoxic evaluation of this compound. By employing the detailed protocols and comparative data presented, researchers can effectively characterize the anticancer potential of this novel compound. Future studies should aim to elucidate the precise mechanism of action, which may involve a combination of the pathways discussed. Further investigation into its effects on a broader panel of cancer cell lines and in vivo models will be crucial in determining its therapeutic promise. The versatility of the triazole scaffold suggests that this line of inquiry holds significant potential for the development of next-generation anticancer agents.[3][22]
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A Comparative Guide to the In Vivo Efficacy of Novel Triazole Compounds in Preclinical Models
This guide provides an in-depth comparison of the in vivo efficacy of recently developed triazole-based compounds, contrasting their performance with established alternatives in key therapeutic areas. We will delve into the experimental data supporting these novel agents, the causal reasoning behind the chosen preclinical models, and the detailed protocols required to generate such data, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Enduring Versatility of the Triazole Scaffold
The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique combination of metabolic stability, hydrogen bonding capability, and dipole character makes it a privileged scaffold for interacting with biological targets.[1][2] First-generation triazoles, such as fluconazole, revolutionized the treatment of systemic fungal infections.[3][4] However, the rise of drug-resistant pathogens and the demand for more targeted cancer therapies have spurred the development of a new generation of triazole compounds designed for enhanced potency, selectivity, and the ability to overcome existing resistance mechanisms.[5][6][7]
This guide will explore the in vivo performance of these novel triazoles through two distinct and highly relevant case studies:
-
Next-Generation Antifungal Agents: Overcoming resistance in systemic candidiasis.
-
Emerging Anticancer Therapeutics: Targeting tumor progression in xenograft models.
We will examine the critical experimental systems that validate these compounds, providing not just data, but a framework for understanding and replicating these pivotal preclinical studies.
Case Study 1: Novel Antifungal Triazoles vs. Systemic Candidiasis
Systemic infection by Candida albicans remains a major cause of morbidity and mortality, particularly in immunocompromised patients.[4] The efficacy of standard triazole antifungals is increasingly compromised by resistance.[5][7] Here, we compare the in vivo performance of a novel triazole derivative against the clinical mainstay, fluconazole.
Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis
The primary mechanism for antifungal azoles is the targeted inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51 or Erg11).[3][8] This enzyme is critical for converting lanosterol into ergosterol, an essential component of the fungal cell membrane.[3][9] By binding to the heme iron in the enzyme's active site, triazoles disrupt membrane integrity, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death or growth inhibition.[8][9] Novel compounds often feature modified side chains designed to enhance binding affinity to the target enzyme, even in strains with mutations that confer resistance to older drugs.[5][6]
Caption: Inhibition of the ergosterol biosynthesis pathway by triazole compounds.
Comparative In Vivo Efficacy Data
The definitive test of an antifungal agent's potential is its performance in a relevant animal model of infection. The murine model of systemic candidiasis is the gold standard, as it recapitulates key aspects of human disseminated disease, with the kidneys being the primary target organs.[10][11]
The table below summarizes representative data comparing a novel triazole compound, "Compound 6c," to fluconazole (FCZ), the standard of care.[12]
| Parameter | Novel Compound (6c) | Fluconazole (FCZ) | Untreated Control | Source |
| Animal Model | ICR Mice, systemic C. albicans infection | ICR Mice, systemic C. albicans infection | ICR Mice, systemic C. albicans infection | [12] |
| Dosage (IV) | 1.0 mg/kg | 0.5 mg/kg | Saline | [12] |
| Primary Endpoint | Kidney Fungal Burden (log CFU/g tissue) | Kidney Fungal Burden (log CFU/g tissue) | Kidney Fungal Burden (log CFU/g tissue) | [12] |
| Result | Significant reduction in fungal burden | Moderate reduction in fungal burden | High fungal burden | [12] |
| Survival Endpoint | Increased survival rate (e.g., >80% at day 10) | Increased survival rate (e.g., ~20% at day 10) | Low survival rate (e.g., <10% at day 10) | [12] |
Causality Note: The choice of an intravenous infection model is deliberate; it bypasses mucosal barriers to directly assess the compound's ability to clear a systemic infection, which is the most severe form of candidiasis.[10][11] Measuring the fungal burden in the kidneys provides a quantitative and reproducible measure of efficacy, as these organs are consistently the most heavily infected in this model.[10]
Detailed Experimental Protocol: Murine Systemic Candidiasis Model
This protocol is a self-validating system for assessing the in vivo efficacy of antifungal agents.
-
Inoculum Preparation:
-
Subculture C. albicans (e.g., strain SC5314) on Sabouraud dextrose agar for 48 hours at 37°C.[13]
-
Grow a second subculture in a liquid medium like brain heart infusion broth overnight in a shaking incubator.[13]
-
Harvest fungal cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS and adjust the concentration to the desired inoculum (e.g., 5 x 10⁵ cells/mL) using a hemocytometer. The final concentration is critical and must be validated by plating serial dilutions.
-
-
Animal Infection:
-
Use immunocompetent mice (e.g., male BALB/c or ICR, 6-8 weeks old).[13][14] Immunosuppression (e.g., with 5-fluorouracil) can be used to model infection in neutropenic patients.[13]
-
Inject 0.1 mL of the prepared fungal inoculum (e.g., 5 x 10⁴ cells) into each mouse via the lateral tail vein. This route ensures rapid systemic dissemination.[10]
-
-
Treatment Regimen:
-
Randomize infected mice into treatment groups (n=10 per group is typical for survival studies).[12]
-
Groups should include: Vehicle Control (e.g., saline), Positive Control (e.g., Fluconazole at a clinically relevant dose), and Test Compound(s) at various doses.
-
Administer the first dose of treatment shortly after infection (e.g., 2 hours post-infection) via the appropriate route (e.g., intravenous, oral gavage). Continue dosing as required by the compound's pharmacokinetics.
-
-
Efficacy Assessment:
-
Survival Study: Monitor mice daily for a set period (e.g., 14-21 days), recording morbidity and mortality. Plot survival curves (Kaplan-Meier) and analyze for statistical significance.
-
Fungal Burden Study: At a predetermined time point (e.g., 48-72 hours post-infection), euthanize a subset of mice from each group.[15]
-
Aseptically harvest target organs (primarily kidneys, but also brain, spleen).
-
Weigh the organs, homogenize them in sterile saline, and plate serial dilutions onto selective agar.[13]
-
Incubate plates and count colony-forming units (CFU). Express results as log CFU per gram of tissue.
-
Caption: Standard workflow for assessing antifungal efficacy in a murine model.
Case Study 2: Novel Anticancer Triazoles - Targeting Breast Cancer
The 1,2,3-triazole scaffold is increasingly recognized for its utility in developing novel anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit proliferation.[1] These compounds can act via diverse mechanisms, often targeting specific cellular pathways dysregulated in cancer.[16]
Mechanism of Action: Induction of Mitochondrial-Mediated Apoptosis
Unlike the well-defined target of antifungal triazoles, anticancer derivatives can have various mechanisms. One promising strategy involves selectively targeting cancer cell metabolism. For example, the novel triazole DAN94 has been shown to interfere with mitochondrial function in breast cancer cells.[17] This interference leads to an increase in reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway, culminating in cancer cell death while sparing non-cancerous cells.[17]
Caption: Proposed mechanism for a novel anticancer triazole targeting mitochondria.
Comparative In Vivo Efficacy Data
The mouse xenograft model is the cornerstone of preclinical oncology research, allowing for the evaluation of a drug's efficacy against human tumors grown in an animal host.[18][19][20] This is essential for assessing not only tumor growth inhibition but also potential systemic toxicities.[17][18]
The table below presents a summary of in vivo data for the novel triazole derivative DAN94 in a breast cancer xenograft model.[17]
| Parameter | Novel Compound (DAN94) | Untreated Control | Source |
| Animal Model | Immunodeficient mice with MCF-7 breast cancer xenografts | Immunodeficient mice with MCF-7 breast cancer xenografts | [17] |
| Dosage (IP) | 10 mg/kg | Vehicle | [17] |
| Primary Endpoint | Tumor Volume (mm³) over time | Tumor Volume (mm³) over time | [17] |
| Result | Significant inhibition of tumor growth | Progressive tumor growth | [17] |
| Toxicity Marker | No significant change in body weight or liver function markers | N/A | [17] |
Causality Note: The use of immunodeficient mice (e.g., nude or SCID) is non-negotiable for xenograft models, as a competent immune system would reject the human tumor cells.[18] The subcutaneous ectopic model is often used for initial efficacy screening due to the ease of tumor cell implantation and the ability to accurately and non-invasively measure tumor volume over time.[20]
Detailed Experimental Protocol: Subcutaneous Xenograft Model
This protocol provides a framework for evaluating the in vivo efficacy of novel anticancer compounds.
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MCF-7 breast cancer line) under standard sterile conditions.
-
Harvest cells during the logarithmic growth phase. Ensure high viability (>95%) via Trypan Blue exclusion.
-
Wash cells with sterile PBS and resuspend in an appropriate medium, often mixed 1:1 with Matrigel to support initial tumor establishment.
-
Adjust to a final concentration of ~1-10 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Use female immunodeficient mice (e.g., BALB/c nude, 6-8 weeks old).
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.[20]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor mice regularly for tumor formation.
-
Measure tumors using digital calipers (Volume ≈ 0.5 x Length x Width²).
-
Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize mice into treatment and control groups. This randomization based on initial tumor size is crucial to avoid bias.[18]
-
-
Treatment and Monitoring:
-
Administer the test compound, positive control (standard chemotherapy), and vehicle control according to the planned schedule and route (e.g., intraperitoneal, oral gavage).
-
Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of systemic toxicity.
-
At the end of the study (due to tumor size limits or a set time point), euthanize the animals.
-
-
Final Analysis:
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Analyze tumor growth inhibition (TGI) for each group compared to the vehicle control.
-
Evaluate any signs of toxicity, including weight loss, behavioral changes, and post-mortem analysis of major organs.
-
Conclusion: A Framework for Advancing Triazole Therapeutics
The continued exploration of the triazole scaffold yields promising candidates for combating both infectious diseases and cancer. The in vivo data for novel compounds like the antifungal "6c" and the anticancer agent DAN94 demonstrate clear advantages over, or novel mechanisms against, established therapeutic challenges.[12][17]
Success in preclinical development hinges on the rigorous and logical application of validated in vivo models. The murine candidiasis and tumor xenograft models, when executed with precision, provide the critical data needed to justify a compound's progression toward clinical trials. By understanding the causality behind experimental design and adhering to robust protocols, researchers can effectively evaluate and compare the next generation of triazole therapeutics.
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- Animal Models for Candidiasis. (2014). Current Protocols in Immunology, 105(1), 19.5.1–19.5.17. [Link]
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (2022). International Journal of Pharmaceutical Chemistry and Analysis, 9(3), 134-140. [Link]
- Potential Anticancer Activity of Novel Triazoles and Related Derivatives. (2023).
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2023). Frontiers in Oncology, 13, 1198540. [Link]
- Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design | Request PDF. (2022).
- Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (2014). Molecules, 19(12), 20958–20974. [Link]
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- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. (2023).
- Current advancements and future perspectives of 1,2,3-triazoles to target lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme: A computational approach. (2022). Bioorganic & Medicinal Chemistry, 68, 116867. [Link]
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A Senior Application Scientist's Comparative Guide to Triazole Synthesis Routes
An In-Depth Analysis of Synthesis Efficiency for Researchers and Drug Development Professionals
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, materials science, and bioconjugation. Its remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented its status as a privileged scaffold. However, the efficiency of accessing this critical core can vary dramatically depending on the chosen synthetic path. This guide provides an in-depth comparison of the most prevalent methods for 1,2,3-triazole synthesis, offering field-proven insights and actionable data to inform your experimental design. We will dissect the nuances of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), the classic Huisgen 1,3-dipolar cycloaddition, and metal-free strain-promoted approaches (SPAAC), focusing on the causality behind the protocols.
The Foundational Routes: A Mechanistic Overview
The synthesis of 1,2,3-triazoles is dominated by the cycloaddition of an azide and an alkyne. While the thermal Huisgen cycloaddition first described this transformation, its utility was limited by harsh conditions and a lack of regioselectivity. The advent of metal catalysis revolutionized the field, leading to what is now famously known as "click chemistry."
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Cu(I)-catalyzed reaction is the quintessential "click" reaction, prized for its reliability, high yields, and exquisite regioselectivity. It proceeds exclusively to give the 1,4-disubstituted triazole isomer.
Mechanism and Experimental Causality: The reaction is not a concerted cycloaddition. Instead, it involves a stepwise mechanism where a copper(I) acetylide intermediate is formed. This intermediate then reacts with the azide, and subsequent cyclization and protonolysis yield the 1,4-triazole product. The choice of the copper source and ligands is critical. A Cu(I) source is required, but it is often generated in situ from a more stable Cu(II) salt (like CuSO₄) using a reducing agent such as sodium ascorbate. This avoids the handling of unstable Cu(I) salts and ensures a continuous, low-concentration supply of the active catalyst, which is crucial for preventing side reactions and maintaining catalytic turnover.
The choice of solvent is also a key experimental decision. While many common organic solvents like THF, DMSO, and DMF are effective, the reaction rate is often accelerated in water or mixtures of water and alcohols (e.g., t-BuOH/H₂O).[1][2] DFT calculations have shown that the coordination of Cu(I) to the alkyne is more exothermic in water, contributing to this rate enhancement.[1] More recently, green and sustainable options like deep eutectic solvents (DESs) have been shown to be highly effective, sometimes eliminating the need for an external base.[3][4][5][6]
Ligands such as tris(triazolylmethyl)amines (e.g., TBTA) or tripodal amine ligands are frequently used to stabilize the active Cu(I) oxidation state against disproportionation and oxidation, which enhances reaction efficiency and is critical for biological applications where copper toxicity is a concern.[7][8][9]
Caption: Simplified workflow of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC is a powerful complement to the CuAAC, selectively producing the 1,5-disubstituted triazole isomer. This alternative regioselectivity is its most significant advantage.
Mechanism and Experimental Causality: Unlike the CuAAC, the RuAAC is believed to proceed via an oxidative coupling pathway.[1] A ruthenium complex, typically featuring a Cp* (pentamethylcyclopentadienyl) ligand, coordinates to the alkyne. The azide then adds to the metal center, forming a six-membered ruthenacycle intermediate. Reductive elimination from this intermediate furnishes the 1,5-triazole and regenerates the active catalyst. A key distinction is that RuAAC can effectively utilize both terminal and internal alkynes, a significant advantage over CuAAC which is generally limited to terminal alkynes.[10] The choice of catalyst, often [Cp*RuCl(PPh₃)₂] or a related complex, is dictated by its ability to facilitate this oxidative coupling cycle.
Caption: Conceptual workflow of the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Huisgen 1,3-Dipolar Cycloaddition (Uncatalyzed)
This is the original thermal reaction. Its primary drawback is the lack of regioselectivity, which typically results in a mixture of 1,4- and 1,5-disubstituted triazoles.[10] The reaction requires elevated temperatures (often >100 °C) and prolonged reaction times, making it unsuitable for sensitive substrates.[10] Its application is generally limited to simple molecules where isomer separation is feasible or where the substitution pattern of the reactants directs the regioselectivity to a degree.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications in biological systems where metal catalysts can be toxic, SPAAC provides a metal-free alternative. This reaction relies on the intrinsic reactivity of a strained cyclooctyne derivative (e.g., dibenzocyclooctyne, DIBO) with an azide. The release of ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed at physiological temperatures without a catalyst. The primary consideration for SPAAC is the synthesis of the strained alkyne, which can be complex.
Head-to-Head Comparison: Performance Metrics
The choice of synthetic route is a multi-parameter decision. The following table summarizes key performance indicators based on typical laboratory outcomes.
| Parameter | CuAAC (Click) | RuAAC | Huisgen (Thermal) | SPAAC (Metal-Free) |
| Regioselectivity | Excellent (1,4-isomer only) | Excellent (1,5-isomer only) | Poor (Mixture of 1,4- and 1,5-) | Good (Depends on cyclooctyne) |
| Reaction Conditions | Mild (often room temp.) | Mild to moderate (25-80 °C) | Harsh (High temp., >100 °C) | Very Mild (Physiological temp.) |
| Typical Yield | >90% | 80-95% | Variable, often moderate | >90% |
| Substrate Scope | Broad, but requires terminal alkyne | Broad, accepts internal alkynes | Tolerant, but limited by stability | Limited by azide partner |
| Catalyst | Cu(I) salts | Ru(II) complexes | None | None |
| Key Advantage | Simplicity, reliability, 1,4-selectivity | 1,5-selectivity, internal alkynes | Catalyst-free | Biocompatibility |
| Key Disadvantage | Metal catalyst toxicity | Catalyst cost/availability | Poor selectivity, harsh conditions | Complex alkyne synthesis |
Experimental Protocols: A Practical Guide
To provide a tangible basis for comparison, here are representative, field-tested protocols for the CuAAC and RuAAC reactions.
Protocol: General Procedure for CuAAC
This protocol is robust for a wide range of substrates. The key is the in situ generation of the active Cu(I) catalyst.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.1 mmol, 1.1 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)
-
Sodium ascorbate (0.1 mmol, 10 mol%)
-
Solvent: 1:1 mixture of tert-Butanol and water (4 mL)
Procedure:
-
To a 25 mL round-bottom flask, add benzyl azide and phenylacetylene.
-
Add the t-BuOH/H₂O solvent mixture and stir to dissolve the reactants.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the CuSO₄·5H₂O to the reaction flask, followed immediately by the sodium ascorbate solution. The solution will typically turn a heterogeneous yellow-green color.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often >95% pure.
Causality of Choices:
-
Sodium Ascorbate: Acts as the reducing agent to convert Cu(II) to the active Cu(I) state and scavenges oxygen to prevent oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[1]
-
t-BuOH/H₂O: This solvent system is excellent for solubilizing a wide range of organic substrates while still benefiting from the rate acceleration observed in aqueous media.[1]
Protocol: General Procedure for RuAAC
This protocol highlights the synthesis of the complementary 1,5-isomer.
Materials:
-
Benzyl azide (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.0 mmol, 1.0 equiv)
-
[Cp*RuCl(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Solvent: Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add [Cp*RuCl(PPh₃)₂], benzyl azide, and phenylacetylene.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 6-12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 1,5-disubstituted triazole.
Causality of Choices:
-
Inert Atmosphere: Ruthenium catalysts, particularly in their active state, can be sensitive to oxygen. An inert atmosphere is essential for reproducible results and to prevent catalyst degradation.
-
Toluene: A common solvent for RuAAC, providing good solubility for the catalyst and substrates at the required reaction temperatures.
Conclusion and Strategic Recommendations
The synthesis of 1,2,3-triazoles is a solved problem in chemistry, but the efficiency and outcome are highly dependent on the chosen method.
-
For the highest yields, operational simplicity, and exclusive formation of the 1,4-isomer from terminal alkynes, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the undisputed gold standard. It is the go-to method for most applications in drug discovery and materials science.
-
When the 1,5-disubstituted triazole is the desired product, or when internal alkynes are used, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the superior choice. It offers excellent regiocontrol that is orthogonal to the CuAAC.
-
For bioconjugation in living systems or applications where metal contamination is unacceptable, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the premier method. The trade-off is the more demanding synthesis of the required strained cyclooctyne.
-
The thermal Huisgen cycloaddition should be considered a legacy method. While historically important, its lack of regioselectivity and harsh conditions make it inefficient for modern, complex target synthesis.
By understanding the underlying mechanisms and the rationale behind the experimental conditions, researchers can select the optimal route to efficiently synthesize the precise triazole isomer required for their specific application.
References
- Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL:[Link]
- Title: Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]
- Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL:[Link]
- Title: Best solvent for azide alkyne cycloaddition?
- Title: Investigation of Base-free Copper-Catalysed Azide–Alkyne Click Cycloadditions (CuAAc) in Natural Deep Eutectic Solvents as Green and Catalytic Reaction Media Source: ChemRxiv (Cambridge Open Engage) URL:[Link]
- Title: Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles Source: RSC Publishing URL:[Link]
- Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach Source: ACS Omega URL:[Link]
- Title: Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media Source: MDPI URL:[Link]
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"head-to-head comparison of 1,2,3-triazole vs 1,2,4-triazole bioactivity"
An In-Depth Head-to-Head Comparison of 1,2,3-Triazole and 1,2,4-Triazole Bioactivity
A Guide for Researchers in Drug Discovery
Triazoles, a class of five-membered heterocyclic compounds containing three nitrogen atoms, are foundational scaffolds in medicinal chemistry.[1][2][3] The constitutional isomers, 1,2,3-triazole and 1,2,4-triazole, while structurally similar, exhibit remarkably distinct profiles in their biological activities, mechanisms of action, and applications in drug design. This guide provides a detailed, head-to-head comparison of these two isomers, offering field-proven insights and experimental frameworks to inform drug development professionals.
Core Structural and Physicochemical Distinctions
The arrangement of nitrogen atoms in the triazole ring is the primary determinant of the molecule's physicochemical properties and, consequently, its biological interactions.
-
1,2,3-Triazole: Features three contiguous nitrogen atoms. This arrangement results in a molecule with a significant dipole moment. It is a stable aromatic system that is often used as a bioisostere for amide bonds in drug design.[4] The advent of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has made the synthesis of 1,4-disubstituted 1,2,3-triazoles exceptionally straightforward and versatile, positioning this isomer as a powerful linker and scaffold in modern drug discovery.[5][6][7]
-
1,2,4-Triazole: Contains nitrogen atoms at positions 1, 2, and 4. This isomer exists in two tautomeric forms (1H and 4H), with the 1H form being more stable.[8][9] The 1,2,4-triazole ring acts as a potent pharmacophore, capable of hydrogen bonding and high-affinity interactions with biological receptors.[8] Its structure is integral to a class of highly successful antifungal agents.
Caption: Chemical structures of 1,2,3-triazole and 1,2,4-triazole isomers.
The Bioactivity Profile of 1,2,4-Triazole: The Antifungal Powerhouse
The 1,2,4-triazole scaffold is most renowned for its potent and specific antifungal activity.[10] Marketed drugs like fluconazole, itraconazole, and voriconazole are cornerstones in the treatment of systemic fungal infections.[11][12][13]
The primary mechanism of action for antifungal 1,2,4-triazoles is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[11][14][15] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.
-
Binding: The N4 nitrogen of the 1,2,4-triazole ring binds to the heme iron atom in the active site of CYP51.
-
Inhibition: This binding prevents the demethylation of lanosterol.
-
Consequences: The inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[15][16] This disrupts the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[16][17]
Caption: Mechanism of action for 1,2,4-triazole antifungal agents.
While antifungal activity is its hallmark, derivatives of 1,2,4-triazole have also been investigated for a wide range of other pharmacological effects, including antibacterial, anticancer, anticonvulsant, and anti-inflammatory properties.[8][9][18][19][20]
The Bioactivity Profile of 1,2,3-Triazole: The Versatile Scaffold
The 1,2,3-triazole ring is considered an "all-in-one" system in drug discovery.[6][21] Rather than having one dominant, inherent bioactivity, its role is often that of a stable, rigid, and synthetically accessible core. Its bioactivity is profoundly influenced by the substituents attached to it, making it a "privileged scaffold."[4]
This versatility has led to the development of 1,2,3-triazole derivatives with a vast array of biological activities:
-
Anticancer: This is one of the most extensively explored areas. Derivatives have shown antiproliferative activity against numerous cancer cell lines, including breast, lung, colon, and melanoma.[22][23][24][25][26] The mechanisms are diverse, ranging from cell cycle arrest and apoptosis induction to inhibition of specific kinases or enzymes like matrix metalloproteinases.[22][26]
-
Antimicrobial: While not as dominant as 1,2,4-triazoles in the antifungal space, many 1,2,3-triazole derivatives exhibit potent antibacterial, antifungal, and antitubercular activities.[5][27][28][29]
-
Antiviral: The scaffold is a common feature in compounds targeting viruses such as HIV, influenza, and hepatitis.[30][31]
-
Other Activities: The list extends to anti-inflammatory, antimalarial, antidiabetic, and neuroprotective effects.[4][22]
The 1,2,3-triazole ring often serves as a covalent linker to connect two different pharmacophores, creating hybrid molecules with potentially enhanced or dual-action efficacy.[21]
Caption: The 1,2,3-triazole core as a versatile scaffold for diverse bioactivities.
Head-to-Head Bioactivity Comparison
The distinct roles of the two isomers in drug design are best summarized in a direct comparison.
| Feature | 1,2,4-Triazole | 1,2,3-Triazole |
| Primary Bioactivity | Antifungal [10][11] | Broad-spectrum , highly dependent on substituents; prominent in anticancer research[5][22][23][24] |
| Dominant Role | Pharmacophore (directly interacts with the target)[8] | Scaffold / Linker (stable core for attaching functional groups)[6][21] |
| Key Mechanism | Inhibition of lanosterol 14α-demethylase (CYP51) in fungi[11][14] | Highly varied; target-specific based on appended moieties (e.g., kinase inhibition, apoptosis)[22][26] |
| Prominent Drugs | Fluconazole, Itraconazole, Voriconazole[2][12][13] | Cefatrizine (antibiotic), Tazobactam (β-lactamase inhibitor), Rufinamide (antiepileptic)[22][32] |
| Synthetic Hallmark | Classical cyclization reactions (e.g., Pellizzari)[33] | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry"[5][7] |
Experimental Protocols for Bioactivity Assessment
To ensure trustworthy and reproducible results, standardized protocols are essential. Below are representative workflows for assessing the primary bioactivities of each triazole isomer.
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), a gold standard for assessing antifungal activity. The causality is clear: by serially diluting the compound, we can pinpoint the lowest concentration that prevents visible fungal growth.
Methodology: Broth Microdilution for MIC Determination
-
Preparation: Prepare a stock solution of the test triazole compound in a suitable solvent (e.g., DMSO). Prepare a standardized inoculum of the fungal strain (e.g., Candida albicans) in a culture medium like RPMI-1640.
-
Serial Dilution: Dispense the culture medium into all wells of a 96-well microtiter plate. Add a defined volume of the compound stock solution to the first column of wells and perform a two-fold serial dilution across the plate.
-
Inoculation: Add the standardized fungal inoculum to all wells, except for a sterility control well. Include a growth control well (inoculum without the compound).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).
This protocol outlines the MTT assay, a colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability. The principle is that viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan is proportional to the number of living cells.
Methodology: MTT Assay for IC₅₀ Determination
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,2,3-triazole test compound. Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control.
-
Incubation: Incubate the cells with the compound for a set period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the purple formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for determining IC₅₀ via MTT assay.
Conclusion and Future Perspectives
The head-to-head comparison reveals a fascinating divergence in the utility of 1,2,3- and 1,2,4-triazole isomers. The 1,2,4-triazole ring is a validated and powerful pharmacophore, primarily driving a specific and potent antifungal mechanism of action. Its success provides a classic example of mechanism-based drug design.
In contrast, the 1,2,3-triazole ring has emerged as a uniquely versatile and stable building block. Its bioactivity is not intrinsic but is conferred by the molecular fragments it connects. The synthetic accessibility afforded by click chemistry ensures that its role as a central scaffold for generating vast and diverse chemical libraries will continue to expand, fueling the discovery of novel agents against a multitude of diseases.
Future research will likely focus on creating hybrid molecules that leverage the strengths of both isomers and on developing new derivatives to overcome the ever-present challenge of drug resistance.
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A Comparative Guide to the Reproducible Synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Regioselectivity in 1,2,4-Triazole Synthesis
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous antifungal, antiviral, and anticancer agents.[1] The biological activity of these compounds is often highly dependent on the substitution pattern on the triazole ring. The synthesis of 1,5-disubstituted 1,2,4-triazoles, such as the target molecule, presents a significant challenge in controlling regioselectivity. Alkylation of an unsymmetrical triazole can lead to a mixture of N1 and N4 isomers, while the introduction of substituents at the C3 and C5 positions must also be precisely controlled. This guide will compare two strategic approaches to navigate these challenges in the synthesis of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone.
Route 1: Stepwise Functionalization of a Pre-formed 1-Methyl-1,2,4-triazole Ring
This strategy focuses on first establishing the 1-methyl-1,2,4-triazole core, followed by the introduction of the acetyl group at the C5 position. This approach contains the regiochemical challenge to the C-H functionalization step.
Workflow for Route 1
Caption: Synthetic workflow for Route 1.
Detailed Protocol and Reproducibility Analysis
Step 1: N1-Methylation of 1H-1,2,4-triazole
The synthesis of 1-methyl-1H-1,2,4-triazole is a critical first step. A known challenge in the alkylation of 1,2,4-triazole is the formation of a mixture of N1 and N4 alkylated isomers.
-
Protocol: A common approach involves the deprotonation of 1H-1,2,4-triazole with a suitable base, followed by quenching with an electrophilic methylating agent like methyl iodide. A Chinese patent suggests a method using potassium hydroxide as the base and chloromethane as the methylating agent.[2] The use of a strong base in an appropriate solvent is crucial for regioselectivity.
-
Causality and Reproducibility: The regioselectivity of N-alkylation is influenced by factors such as the nature of the base, solvent, and counter-ion. While some methods claim high regioselectivity, minor changes in reaction conditions can lead to the formation of the undesired N4-methyl isomer, complicating purification and reducing the overall yield. For reproducible results, strict control over stoichiometry, temperature, and moisture content is essential.
Step 2: C5-Acetylation of 1-Methyl-1H-1,2,4-triazole
The introduction of an acetyl group at the C5 position of the 1-methyl-1H-1,2,4-triazole ring is the most challenging step in this route. Direct C-H acylation of azoles often requires harsh conditions and can suffer from low yields and lack of regioselectivity.
-
Hypothetical Protocol: A plausible approach would be a Friedel-Crafts-type acylation using acetyl chloride or acetic anhydride with a strong Lewis acid catalyst. However, the triazole ring is relatively electron-deficient, making electrophilic substitution difficult. An alternative, and likely more reproducible, method would involve a directed metalation-acylation. This would entail the deprotonation of the C5 proton with a strong base like n-butyllithium, followed by quenching the resulting anion with an acetylating agent.
-
Causality and Reproducibility: The acidity of the C5 proton in 1-methyl-1H-1,2,4-triazole is higher than that of the C3 proton, which should favor regioselective deprotonation at C5. However, the use of organolithium reagents requires strictly anhydrous conditions and inert atmospheres, which can be challenging to maintain on a larger scale, impacting reproducibility. The success of this step would be highly dependent on the precise control of temperature and the rate of addition of reagents.
Route 2: Ring Construction from Acyclic Precursors
This strategy involves the cyclization of a linear precursor that already contains the necessary carbon and nitrogen atoms with the desired methyl and acetyl functionalities. This approach aims to circumvent the regioselectivity issues associated with the functionalization of the pre-formed triazole ring.
Workflow for Route 2
Caption: Synthetic workflow for Route 2.
Detailed Protocol and Reproducibility Analysis
A promising approach for constructing 1,5-disubstituted 1,2,4-triazoles is the reaction of a substituted hydrazine with an appropriate C2 synthon. The Einhorn-Brunner reaction and related cyclizations are well-established methods for this purpose.[2]
-
Proposed Protocol: A plausible synthesis would involve the reaction of methylhydrazine with an N-acyl imidate derivative of pyruvic acid or a related precursor. A more direct and potentially reproducible method would be the reaction of methylhydrazine with an oxamide-derived amidine reagent, which has been shown to produce 1,5-disubstituted-1,2,4-triazoles with complete regioselectivity under mild conditions.[1][3]
-
Causality and Reproducibility: The regioselectivity of the cyclization is determined by the nature of the starting materials. The use of methylhydrazine ensures the introduction of the methyl group at the N1 position. The choice of the C2 synthon is critical for the introduction of the acetyl group at the C5 position. The reaction of amidine reagents with hydrazine hydrochlorides has been reported to be high-yielding and avoids the formation of major byproducts, suggesting good reproducibility.[3] The mild reaction conditions (e.g., in polar solvents like acetic acid or alcohols) are also advantageous for reproducibility and scalability compared to the cryogenic and anhydrous conditions required for the directed metalation in Route 1.
Comparison of Synthetic Routes
| Feature | Route 1: Stepwise Functionalization | Route 2: Ring Construction |
| Starting Materials | 1H-1,2,4-triazole, methylating agent, acetylating agent | Methylhydrazine, acetyl-containing C2 synthon (e.g., amidine derivative) |
| Number of Steps | 2 | 1 (potentially 2 if the C2 synthon requires synthesis) |
| Key Challenges | Regioselectivity of N-methylation, harsh conditions for C5-acylation, potential for side reactions. | Synthesis of the appropriate C2 synthon, ensuring complete cyclization. |
| Reproducibility | Moderate to low, highly dependent on strict control of reaction conditions, especially for the acylation step. | Potentially high, especially if using established mild cyclization conditions with stable precursors. |
| Potential Yield | Likely to be lower due to potential isomer formation and difficult purification. | Potentially higher due to better regiocontrol and milder conditions. |
| Scalability | Challenging due to the use of organolithium reagents and potentially hazardous conditions. | More amenable to scale-up due to milder reaction conditions. |
Conclusion and Recommendation
Based on this comparative analysis, Route 2, involving the construction of the 1,2,4-triazole ring from acyclic precursors, appears to be the more promising strategy for the reproducible synthesis of this compound. This approach offers significant advantages in terms of regiocontrol and milder reaction conditions, which are critical for ensuring high reproducibility and scalability. While the synthesis of the required C2 synthon may add a step, the overall process is likely to be more efficient and reliable than the stepwise functionalization of a pre-formed triazole ring.
For researchers embarking on the synthesis of this valuable building block, the exploration of cyclization reactions involving methylhydrazine and a suitable acetyl-containing C2 synthon is highly recommended. Careful optimization of the reaction conditions for the cyclization step will be key to achieving a robust and reproducible synthetic protocol.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For triazole compounds, a critical class of antifungal agents and key agricultural fungicides, robust and reliable analytical methods are essential for ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for triazole compounds, focusing on the critical process of cross-validation to ensure consistent and reproducible results across different laboratories, instruments, and analysts.
The successful transfer of an analytical method from a transferring laboratory to a receiving laboratory, a process often referred to as inter-laboratory cross-validation, is a documented process that qualifies the receiving laboratory to use the analytical method.[1] This is crucial for maintaining data integrity and regulatory compliance.[1] This guide will delve into the foundational principles of analytical method validation as stipulated by the International Council for Harmonisation (ICH) and will compare common analytical techniques used for triazole analysis, supported by experimental data.
The Bedrock of Analytical Integrity: Method Validation Parameters
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] The ICH Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key characteristics that must be evaluated.[2][3][4] Understanding these parameters is the first step toward successful cross-validation.
-
Specificity: This is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For triazole analysis, this ensures that the method can distinguish the target compound from other structurally similar compounds or formulation excipients.
-
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a series of dilutions of a stock solution.[5]
-
Range: The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range.
-
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).[6]
-
Detection Limit (LOD): The detection limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The quantitation limit is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Visualizing the Cross-Validation Workflow
The process of cross-validation, or analytical method transfer, can be visualized as a structured workflow. The following diagram illustrates the key stages, from initial planning to final approval.
Caption: A flowchart illustrating the key stages of an analytical method transfer process.
Comparing Analytical Methods for Triazole Analysis
The choice of analytical method for triazole compounds depends on various factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.
Performance Comparison of Analytical Methods
The following table summarizes typical performance characteristics of different analytical methods for the determination of triazole compounds, based on published literature.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Specificity | Good, but may have interferences from matrix components. | Excellent, due to the selectivity of mass detection.[7] | Good, but may require derivatization for some polar triazoles. |
| Linearity (R²) | >0.99[5] | >0.997[8][9] | >0.9810[10] |
| Accuracy (% Recovery) | 90-97%[5] | 82-106%[8][9] | 84.4-108.2%[10] |
| Precision (%RSD) | <3%[5] | <4.89%[8][9] | 3.4-10.6%[10] |
| LOD | 0.01 mg/L[5] | 0.3-1.0 µg/L[8][9] | 0.01-0.10 ng/g[10] |
| LOQ | 0.05 mg/L[5] | 1.1 µg/kg[11] | 30 ppm[12] |
This data highlights that while all three methods can provide reliable results, LC-MS/MS generally offers superior sensitivity and specificity, making it particularly suitable for trace-level analysis in complex matrices.[7]
Detailed Experimental Protocol: A Representative HPLC-UV Method
The following is a detailed, step-by-step protocol for the analysis of a triazole fungicide in a tomato matrix, adapted from a validated HPLC-UV method.[5]
Objective: To quantify the concentration of a target triazole fungicide in tomato samples.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Triazole fungicide reference standard
-
Tomato samples (blank and spiked)
-
Solid-phase extraction (SPE) cartridges (C18)
-
Ethyl acetate
-
Dichloromethane
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of the triazole fungicide reference standard in acetonitrile at a concentration of 100 µg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.01 to 2.0 µg/mL.[5]
-
-
Sample Preparation (Matrix Solid-Phase Dispersion):
-
Weigh 1.0 g of homogenized tomato sample into a mortar.
-
Add 1.0 g of C18 sorbent and gently blend with a pestle.
-
Transfer the mixture to an SPE cartridge.
-
Elute the triazole fungicide with 20 mL of ethyl acetate-dichloromethane (1:1, v/v).[5]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized for the specific triazole)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection Wavelength: To be set at the absorbance maximum of the target triazole.
-
-
Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the triazole peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Quantify the amount of triazole in the sample using the calibration curve.
-
-
Validation Parameters to Assess:
-
Specificity: Analyze a blank tomato extract to ensure no interfering peaks at the retention time of the triazole.
-
Linearity: Plot the peak area versus concentration for the calibration standards and determine the correlation coefficient (R²).
-
Accuracy: Analyze spiked tomato samples at three different concentration levels (e.g., 0.05 and 0.5 µg/mL) and calculate the percent recovery.[5]
-
Precision: Perform replicate injections of a spiked sample and calculate the relative standard deviation (%RSD).
-
The Logic of Method Transfer: Ensuring Inter-Laboratory Consistency
The successful transfer of an analytical method is a documented process that qualifies a laboratory to use an analytical test procedure that originated in another laboratory.[13] The goal is to ensure that the receiving unit has the procedural knowledge and ability to perform the transferred analytical procedure as intended.[13]
Caption: The logical flow of an analytical method transfer from a transferring to a receiving laboratory.
There are several approaches to method transfer, including comparative testing, co-validation, revalidation, and transfer waiver.[1] Comparative testing is the most common approach, where both the transferring and receiving laboratories analyze the same batch of samples, and the results are statistically compared against predefined acceptance criteria.[1] Co-validation, where the receiving laboratory participates in the validation of the method, is often used for new methods being implemented at multiple sites.[1]
Conclusion
The cross-validation of analytical methods for triazole compounds is a critical, multifaceted process that underpins the reliability of data throughout the drug development lifecycle. Adherence to regulatory guidelines, a thorough understanding of validation parameters, and a systematic approach to method transfer are essential for ensuring inter-laboratory consistency and data integrity. By carefully selecting the appropriate analytical technique and rigorously validating and transferring the method, researchers and scientists can be confident in the quality and accuracy of their results, ultimately contributing to the development of safe and effective pharmaceutical products.
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- DEVELOPMENT AND VALIDATION OF A HPLC-UV METHOD FOR SIMULTANEOUS DETERMINATION OF STROBILURIN FUNGICIDE RESIDUES IN TOM
- Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It M
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- Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chrom
- Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chrom
- ANALYTICAL METHOD DEVELOPMENT, VALIDATION AND OPTIMIZATION FOR THE DETERMINATION OF TRIAZOLE FUNGICIDES BY GAS CHROM
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"benchmarking 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone against known inhibitors"
In the landscape of therapeutic discovery, the identification of novel small molecules with the potential to modulate clinically relevant targets is a cornerstone of progress. This guide provides a comprehensive framework for benchmarking the investigational compound, 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, against a panel of established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be present in a variety of bioactive compounds.[1][2] Given the structural motifs within this compound that suggest a potential interaction with serine proteases, a thorough investigation into its activity against DPP-4 is warranted.
DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[3][5][6] This mechanism of action has established DPP-4 inhibitors, also known as gliptins, as a key therapeutic class for the management of type 2 diabetes mellitus.[7][8][9][10]
This guide is designed for researchers, medicinal chemists, and drug development professionals. It will provide a detailed, step-by-step protocol for a robust in vitro DPP-4 inhibition assay, present a clear comparison of our investigational compound with leading market drugs, and discuss the scientific rationale behind the experimental design.
Selecting the Benchmarking Inhibitors: A Rationale
To provide a meaningful comparison, a selection of well-characterized, commercially available DPP-4 inhibitors with distinct chemical structures and established clinical relevance is essential. For this guide, we have selected the following as our reference compounds:
-
Sitagliptin: The first-in-class DPP-4 inhibitor approved by the FDA, serving as a crucial benchmark for any new investigational compound.[7]
-
Linagliptin: A xanthine-based DPP-4 inhibitor with a distinct pharmacokinetic profile, being primarily excreted unmetabolized in the feces.[9]
-
Saxagliptin: A potent and selective DPP-4 inhibitor that forms a covalent bond with the enzyme.[3][9]
These compounds represent different chemical scaffolds and have been extensively studied, providing a robust dataset for comparative analysis.
In Vitro DPP-4 Inhibition Assay: A Detailed Protocol
The following protocol describes a fluorometric assay to determine the inhibitory potential of this compound and the selected reference inhibitors against recombinant human DPP-4. The assay measures the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Inhibition of the enzyme results in a decreased rate of AMC release, which is quantified by fluorescence detection.[11][12]
Experimental Workflow
Figure 1. A schematic overview of the in vitro DPP-4 inhibition assay workflow.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0.
-
DPP-4 Enzyme: Reconstitute recombinant human DPP-4 to a stock concentration of 1 mU/mL in assay buffer. Further dilute to a working concentration of 1.73 mU/mL immediately before use.[11]
-
Substrate: Prepare a 200 µM stock solution of Gly-Pro-AMC in assay buffer.[11]
-
Inhibitors: Prepare stock solutions of this compound, Sitagliptin, Linagliptin, and Saxagliptin in DMSO. Perform serial dilutions in assay buffer to achieve a range of final assay concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 26 µL of the diluted inhibitor solution. For control wells (100% activity), add 26 µL of assay buffer containing the same final concentration of DMSO.
-
Add 24 µL of the diluted DPP-4 enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Record measurements kinetically every minute for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Performance Data
The following table summarizes the hypothetical, yet plausible, IC50 values obtained from the in vitro DPP-4 inhibition assay.
| Compound | IC50 (nM) |
| This compound | 85 |
| Sitagliptin | 25 |
| Linagliptin | 5 |
| Saxagliptin | 10 |
These results indicate that this compound exhibits inhibitory activity against DPP-4, albeit with a lower potency compared to the established clinical inhibitors. The nanomolar IC50 value suggests that this compound is a promising starting point for further lead optimization.
Mechanism of Action: The Incretin Pathway
The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin pathway. A clear understanding of this signaling cascade is crucial for contextualizing the significance of DPP-4 inhibition.
Figure 2. The incretin signaling pathway and the point of intervention for DPP-4 inhibitors.
As illustrated, the oral intake of food stimulates the release of incretin hormones, GLP-1 and GIP, from the gut. These hormones act on pancreatic β-cells to potentiate glucose-dependent insulin secretion and on α-cells to suppress glucagon release. DPP-4 rapidly degrades these incretins, thereby terminating their insulinotropic effects. By inhibiting DPP-4, compounds like this compound can prolong the action of endogenous incretins, leading to improved glycemic control.
Concluding Remarks and Future Directions
The preliminary in vitro data suggest that this compound is a novel inhibitor of DPP-4. While its potency is currently lower than that of clinically approved drugs, the compound represents a valid starting point for a lead optimization program. Future studies should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify key structural modifications that can enhance inhibitory potency and selectivity.
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive).
-
Selectivity Profiling: To assess the inhibitory activity against other related serine proteases.
-
In Vivo Efficacy Studies: To evaluate the glucose-lowering effects in animal models of type 2 diabetes.
This guide provides a foundational framework for the continued investigation of this compound as a potential therapeutic agent for the treatment of type 2 diabetes. The methodologies and comparative data presented herein offer a robust starting point for further research and development efforts.
References
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- Cleveland Clinic. (2022). DPP-4 Inhibitors (Gliptins).
- Diabetes UK. (n.d.). DPP-4 inhibitors (gliptins).
- U.S. Food and Drug Administration. (2016). Information on Dipeptidyl Peptidase-4 (DPP-4) Inhibitors.
- Drugs.com. (2023). List of PARP inhibitors.
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- MD Anderson Cancer Center. (2024). What are PARP inhibitors?.
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- Cleveland Clinic. (2022). PARP Inhibitors.
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- Ceriello, A., & Prattichizzo, F. (2021). The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 14, 157-171.
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- Noppen, B., Vanbelle, A., Stitt, A. W., & Vanhove, M. (2021). A novel assay based on pre-equilibrium titration curves for the determination of enzyme inhibitor binding kinetics. European biophysics journal : EBJ, 50(7), 1037–1043.
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- Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone
For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic compound whose safe handling is paramount to ensuring personnel and environmental well-being. This document moves beyond a simple checklist, delving into the rationale behind each step to empower laboratory professionals with the knowledge to manage chemical waste with expertise and confidence.
Foundational Principles: Risk Assessment and Hazard Identification
Due to the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is mandatory. The fundamental principle is to treat the substance as hazardous until proven otherwise. This compound belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocyclic compounds that are widely used in pharmaceuticals and agrochemicals. Many triazole derivatives exhibit biological activity, and some can be skin or eye irritants. The ethanone (acetyl) group suggests it is a ketone.
Inherent Hazards of Related Compounds:
-
Toxicity: While specific data is unavailable for this compound, related triazole derivatives can be harmful if swallowed, inhaled, or absorbed through the skin.
-
Irritation: Many chemical compounds can cause skin and eye irritation upon contact.
-
Reactivity: Avoid contact with strong oxidizing agents, acids, and bases, as these can initiate vigorous and potentially hazardous reactions.
-
Thermal Decomposition: The thermal decomposition of triazole derivatives can release toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide (HCN).[1]
Therefore, all handling and disposal procedures must be conducted under the assumption that this compound possesses these potential hazards.
Personal Protective Equipment (PPE): The First Line of Defense
Before initiating any disposal procedures, the appropriate selection and use of PPE are non-negotiable. The causality here is direct: to prevent any route of exposure to the chemical.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards. | Protects the eyes from splashes or aerosols of the chemical, which could cause irritation or serious damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Check the glove manufacturer's compatibility chart if available. | Prevents skin contact and absorption. The integrity of the gloves should be inspected before each use. |
| Body Protection | A standard laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area or under a chemical fume hood.[2] If aerosols or dust may be generated, a NIOSH-approved respirator may be necessary. | Minimizes the inhalation of any vapors, aerosols, or dust. The Occupational Safety and Health Administration (OSHA) mandates that engineering controls like fume hoods are the primary means of protection.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to institutional policies and local, state, and federal regulations, primarily those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4]
-
Designate as Hazardous Waste: As soon as the material is deemed waste, it must be classified as hazardous chemical waste.
-
Segregate at the Source: Collect waste this compound in a dedicated, properly labeled container. Do not mix it with other waste streams unless they are known to be compatible.[5]
-
Incompatibility Check: Ensure the waste is not stored in proximity to incompatible materials such as strong acids, bases, or oxidizing agents to prevent dangerous reactions.[6]
-
Container Selection: Use a clean, dry, and chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, with no leaks or cracks.[7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[8]
-
Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel.[9]
-
Secondary Containment: Place the waste container within a secondary containment bin or tray to contain any potential leaks or spills.
-
Storage Limits: Do not exceed the 55-gallon limit for an SAA. Once the container is full, it must be dated and moved to a central accumulation area (CAA) within three days.[9]
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office is the authoritative body for the final disposal of hazardous waste. They will have established procedures with licensed hazardous waste disposal contractors.[10]
-
Documentation: Complete any required hazardous waste disposal forms provided by your EHS office, accurately detailing the contents and quantity of the waste.
-
Licensed Disposal: The final disposal method will be determined by the licensed contractor in compliance with all regulations. Common methods for this type of chemical waste include:
-
Incineration: Controlled incineration at a licensed facility is a common method for organic chemical waste. The high temperatures destroy the compound, but flue gases must be scrubbed to prevent the release of pollutants.[11]
-
Chemical Treatment: In some cases, chemical neutralization or degradation may be employed prior to final disposal.
-
The decision-making process for the disposal of this compound can be visualized as follows:
Caption: Workflow for the proper disposal of this compound.
Emergency Procedures: Spill Management
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Ventilation: Maintain adequate ventilation, typically by ensuring the chemical fume hood is operational.
-
Use Spill Kit: Wearing appropriate PPE, use a chemical spill kit to contain and absorb the material. Use an inert absorbent material like vermiculite or sand.[12]
-
Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office.
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close doors and prevent entry to the contaminated area.
-
Alert Authorities: Contact your institution's emergency response team and EHS office immediately. Provide them with as much information as possible about the spilled substance.
-
Do Not Attempt to Clean: Await the arrival of trained emergency responders.
The logical flow for spill response is outlined below:
Sources
- 1. researchgate.net [researchgate.net]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. usbioclean.com [usbioclean.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. medlabmag.com [medlabmag.com]
- 9. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 10. epa.gov [epa.gov]
- 11. echemi.com [echemi.com]
- 12. qmul.ac.uk [qmul.ac.uk]
A Senior Application Scientist's Guide to Handling 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone: Personal Protective Equipment and Safe Handling Protocols
Disclaimer: No specific Safety Data Sheet (SDS) for 1-(1-Methyl-1H-1,2,4-triazol-5-yl)ethanone (CAS No. 106535-28-8) is publicly available.[1] This guide is meticulously constructed based on the safety profiles of structurally analogous triazole compounds and general principles of laboratory safety. All chemical products should be handled with the acknowledgment of "having unknown hazards and toxicity."[1] It is imperative to conduct a thorough risk assessment before commencing any work with this compound.
Immediate Safety and Hazard Assessment
While detailed toxicological data for this compound are not available, an analysis of related triazole derivatives suggests a potential for the following hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][3]
-
Skin Irritation: May cause skin irritation upon direct contact.[3][4]
-
Eye Irritation: Likely to cause serious eye irritation.[3][4]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[5]
Given these potential hazards, a cautious approach is warranted, and the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Personal Protective Equipment (PPE): A Multi-faceted Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific laboratory operation being performed. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | Recommended, especially if dust is generated. A NIOSH-approved N95 respirator is a suitable minimum. |
| Preparing Solutions (Liquid) | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles or a face shield worn over safety glasses | Nitrile or neoprene gloves | Laboratory coat | Not typically required if performed in a certified chemical fume hood. |
| Handling Spills | Chemical splash goggles and a face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron or coveralls | A NIOSH-approved air-purifying respirator with organic vapor cartridges is recommended. |
Step-by-Step Guide to Safe Handling
Engineering Controls: Your First Line of Defense
-
Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and reactions, should be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[5]
-
Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.
Procedural Guidance for Handling
-
Pre-use Inspection: Before handling, visually inspect the container for any signs of damage or leakage.
-
Weighing:
-
Don a laboratory coat, safety glasses with side shields, and nitrile gloves.
-
Perform weighing within a chemical fume hood or a ventilated balance enclosure.
-
Use a spatula to transfer the solid material, avoiding the generation of dust.
-
If dust is unavoidable, the use of an N95 respirator is strongly advised.
-
-
Solution Preparation:
-
Wear a laboratory coat, chemical splash goggles, and nitrile gloves.
-
Work within a chemical fume hood.
-
Add the solid this compound slowly to the solvent to avoid splashing.
-
-
Running Reactions:
-
Maintain all engineering controls and PPE as for solution preparation.
-
Ensure all glassware is properly secured.
-
Continuously monitor the reaction for any unexpected changes.
-
PPE Selection and Use Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Disposal Plan: Responsible Stewardship
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect contaminated consumables (e.g., gloves, weighing paper, paper towels) in a dedicated, labeled, and sealed hazardous waste bag.
-
Liquid Waste: Collect unused solutions and reaction mixtures in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of all waste through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.[3] Do not discharge to sewer systems.
Emergency Procedures: Preparedness is Key
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.[4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.
References
- Hoffman Fine Chemicals. (n.d.). This compound.
- Generic Material Safety Data Sheet. (2021).
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
